Engineering Fluorinated Pharmacophores: A Technical Guide to the Chemical and Physical Properties of 1,1-Difluoro-N-methylpropan-2-amine
Executive Summary & Strategic Context As a Senior Application Scientist specializing in medicinal chemistry and pharmacokinetics, I frequently encounter the challenge of optimizing lead compounds for central nervous syst...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Context
As a Senior Application Scientist specializing in medicinal chemistry and pharmacokinetics, I frequently encounter the challenge of optimizing lead compounds for central nervous system (CNS) penetration and metabolic stability. The integration of fluorine into aliphatic amine scaffolds is a highly effective, field-proven strategy to modulate these exact properties. This whitepaper provides an in-depth technical analysis of 1,1-difluoro-N-methylpropan-2-amine (CAS: 1516816-42-4)[1], a versatile fluorinated building block increasingly utilized in advanced drug development.
Physicochemical Profiling & Structural Causality
The introduction of a gem-difluoro group adjacent to an amine fundamentally alters the molecule's electronic landscape. Understanding the causality behind these shifts is critical for rational drug design.
The Causality of Physicochemical Shifts:
In a standard unfluorinated secondary amine (e.g., N-methylpropan-2-amine), the pKa typically rests around 10.5, rendering it >99% protonated at a physiological pH of 7.4. However, in 1,1-difluoro-N-methylpropan-2-amine, the highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect (-I effect) through the sigma bond framework. This pulls electron density away from the nitrogen lone pair, stabilizing the free base form and dropping the pKa to approximately 7.5.
Consequently, at physiological pH, the compound exists in a near 1:1 equilibrium of ionized and unionized states. This drastically increases its effective lipophilicity (LogD) and facilitates passive diffusion across the lipid bilayers of the blood-brain barrier (BBB) without permanently trapping the molecule in a highly lipophilic state.
Synthetic Methodology & Experimental Workflow
The synthesis of alpha-difluoromethyl amines requires precise control over reactive intermediates. The following protocol outlines a self-validating workflow adapted from validated patent literature for the synthesis of 1,1-difluoro-N-methylpropan-2-amine[2].
Protocol: Synthesis of 1,1-Difluoro-N-methylpropan-2-amine Hydrochloride
Phase 1: Amine Protection (Self-Validating Step)
Reaction: React the precursor amino-aldehyde (or corresponding ketone) with methylamine (MeNH
2
) under reductive amination conditions[2].
Protection: Immediately treat the resulting secondary amine with Di-tert-butyl dicarbonate (Boc
2
O) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) in anhydrous Tetrahydrofuran (THF)[2].
Causality: Why protect? The secondary amine must be masked. If left unprotected, the nucleophilic nitrogen will competitively attack the highly electrophilic sulfur center of the fluorinating agent in the next step, leading to intractable mixtures of sulfinamides and complete reaction failure.
Phase 2: Deoxofluorination
Preparation: Dissolve the Boc-protected intermediate in strictly anhydrous Dichloromethane (DCM). Purge the reaction vessel with nitrogen and cool to -78 °C using a dry ice/acetone bath[2].
Fluorination: Add Diethylaminosulfur trifluoride (DAST) dropwise. Allow the reaction to slowly warm to room temperature over 12 hours[2].
Causality: DAST selectively converts the carbonyl oxygen into a gem-difluoro group. The strict anhydrous conditions are critical because DAST reacts violently with moisture to form hazardous HF gas. The cryogenic starting temperature controls the highly exothermic initial nucleophilic attack, preventing thermal degradation and elimination side-reactions.
Phase 3: Deprotection and Salt Isolation
Cleavage: Treat the purified difluoro intermediate with a 4M solution of Hydrogen Chloride (HCl) in dioxane at room temperature for 2 hours.
Isolation: Concentrate the mixture in vacuo and triturate with diethyl ether to precipitate the product.
Causality: Acidic cleavage cleanly removes the Boc group. Isolating the target compound as a hydrochloride salt is essential, as the free base of this low-molecular-weight fluorinated amine is highly volatile and prone to oxidative degradation. The HCl salt ensures long-term stability and ease of handling.
Step-by-step synthetic workflow for 1,1-difluoro-N-methylpropan-2-amine.
Pharmacokinetic & Metabolic Implications
In drug development, incorporating the 1,1-difluoro-N-methylpropan-2-amine motif serves multiple strategic purposes:
Metabolic Shielding: The strong carbon-fluorine bonds block cytochrome P450 (CYP) mediated oxidation at the alpha-methyl position, a common site of metabolic liability in aliphatic amines.
Receptor Binding Kinetics: The presence of the difluoromethyl group introduces a localized dipole moment. This can engage in multipolar interactions with target protein backbones, often increasing binding affinity without adding the severe lipophilic burden of larger halogen substitutions (like chlorine or bromine).
Structure-property relationships driving the pharmacokinetic profile.
Conclusion
1,1-difluoro-N-methylpropan-2-amine is a highly specialized building block that exemplifies the power of fluorine chemistry in modern drug design. By understanding the causality between its structural features and its physicochemical properties—specifically the inductive lowering of amine pKa and the steric shielding of metabolic sites—researchers can rationally design therapeutics with superior CNS penetrance and metabolic resilience.
References
Title: CA3182412A1 - Advantageous benzothiophene compositions for mental disorders or enhancement
Source: Google Patents
URL
1H and 19F NMR spectra data for 1,1-difluoro-N-methylpropan-2-amine
An In-Depth Technical Guide to the 1H and 19F NMR Spectral Analysis of 1,1-difluoro-N-methylpropan-2-amine Authored by: A Senior Application Scientist Introduction: The Structural Elucidation of a Novel Fluorinated Amine...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the 1H and 19F NMR Spectral Analysis of 1,1-difluoro-N-methylpropan-2-amine
Authored by: A Senior Application Scientist
Introduction: The Structural Elucidation of a Novel Fluorinated Amine
1,1-difluoro-N-methylpropan-2-amine represents a class of fluorinated small molecules of increasing interest in medicinal chemistry and drug development. The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity.[1] Consequently, unambiguous structural characterization is a critical step in the synthesis and application of such compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For fluorine-containing compounds, 19F NMR, in conjunction with standard 1H NMR, provides a powerful diagnostic window into the electronic environment of the fluorine nuclei and their spatial relationships with other atoms in the molecule.[2]
This guide provides a detailed, predictive analysis of the 1H and 19F NMR spectra of 1,1-difluoro-N-methylpropan-2-amine. We will delve into the expected chemical shifts, multiplicities, and coupling constants, explaining the underlying principles that govern these spectral features. Furthermore, a best-practice experimental protocol for acquiring such data is presented, ensuring a self-validating system for researchers working with analogous compounds.
Predicted 1H NMR Spectrum: A Proton's Perspective
The proton NMR spectrum of 1,1-difluoro-N-methylpropan-2-amine is anticipated to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule. The presence of the highly electronegative fluorine atoms will exert a significant influence on the chemical shifts of nearby protons, primarily through inductive effects.
dot
Caption: Molecular Structure of 1,1-difluoro-N-methylpropan-2-amine
H-2 (Methine Proton): The proton attached to the chiral center (C2) is expected to be the most deshielded of the aliphatic protons due to its proximity to both the nitrogen atom and the difluoromethyl group. Its signal will likely appear as a complex multiplet due to coupling with the three protons of the adjacent methyl group (3JHH), the proton on the difluoromethyl group (3JHH), and the two fluorine atoms (3JHF).
CH3 (Methyl Protons at C3): The three equivalent protons of the methyl group attached to C2 will give rise to a single signal. This signal is expected to be a doublet due to coupling with the single methine proton (H-2).
N-CH3 (N-Methyl Protons): The three protons of the N-methyl group are chemically equivalent and will produce a single signal. This signal will likely be a doublet due to coupling with the N-H proton. In the absence of N-H coupling (e.g., in D2O), this signal would be a singlet.
N-H (Amine Proton): The amine proton signal is often broad and its chemical shift can be highly dependent on solvent, concentration, and temperature. It is expected to be a broad singlet or a quartet if coupling to the N-methyl protons is resolved.
CHF2 (Difluoromethyl Proton): The proton on the difluoromethyl group will be significantly deshielded by the two attached fluorine atoms. Its signal is predicted to be a triplet of doublets. The large coupling to the two geminal fluorine atoms (2JHF) will split the signal into a triplet, and each peak of the triplet will be further split into a doublet by the vicinal methine proton (H-2, 3JHH).
Predicted 19F NMR Spectrum: A Fluorine-Centric View
The 19F NMR spectrum is anticipated to be simpler, showing a single resonance for the two chemically equivalent fluorine atoms.[2]
CF2 (Difluoro Group): The two fluorine atoms are equivalent and will therefore have the same chemical shift. The signal is expected to be a doublet of doublets. The large geminal coupling to the proton on the same carbon (2JHF) will cause a large splitting, and a smaller vicinal coupling to the methine proton (H-2, 3JHF) will further split each of these peaks into a doublet.
Predicted NMR Data Summary
The following tables summarize the predicted 1H and 19F NMR data for 1,1-difluoro-N-methylpropan-2-amine. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) for 1H NMR and trichlorofluoromethane (CFCl3) for 19F NMR.[3][4] Coupling constants (J) are given in Hertz (Hz).
Table 1: Predicted 1H NMR Data
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Assignment
~ 5.8 - 6.2
td
2JHF ≈ 50-60 Hz, 3JHH ≈ 4-6 Hz
CHF2
~ 3.0 - 3.4
m
-
CH-N
~ 2.4 - 2.6
d
3JHH ≈ 5-7 Hz
N-CH3
~ 1.2 - 1.4
d
3JHH ≈ 6-8 Hz
CH-CH3
Variable (Broad)
br s
-
NH
Table 2: Predicted 19F NMR Data
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Assignment
~ -110 to -130
dd
2JHF ≈ 50-60 Hz, 3JHF ≈ 15-25 Hz
CF2H
dot
Caption: Experimental Workflow for NMR Analysis
Methodology:
Sample Preparation:
Accurately weigh approximately 5-10 mg of 1,1-difluoro-N-methylpropan-2-amine.
Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl3). The choice of solvent is critical as it can influence chemical shifts.
Add a small amount of an internal standard. For 1H NMR, tetramethylsilane (TMS, δ = 0.00 ppm) is the conventional standard. For 19F NMR, trichlorofluoromethane (CFCl3, δ = 0.00 ppm) is the standard reference, though due to its environmental impact, secondary standards like trifluoroacetic acid (TFA) are often used and the spectrum is referenced back to CFCl3.
[3] * Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Setup and Data Acquisition:
Insert the sample into the NMR spectrometer.
Lock the spectrometer on the deuterium signal of the solvent. This ensures field stability during the experiment.
Shim the magnetic field to achieve optimal homogeneity, which results in sharp, symmetrical peaks.
Tune and match the NMR probe for both the 1H and 19F frequencies to ensure maximum sensitivity.
Acquire the 1H NMR spectrum. A standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.
Acquire the 19F NMR spectrum. It is often beneficial to acquire both a proton-coupled and a proton-decoupled 19F spectrum. The decoupled spectrum will show singlets for the fluorine signals, which can help in their assignment, while the coupled spectrum provides information on H-F coupling constants.
Data Processing and Analysis:
Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.
Perform phase and baseline corrections to ensure accurate integration and peak picking.
Reference the spectra to the internal standards (TMS for 1H, CFCl3 for 19F).
Integrate the signals to determine the relative ratios of the different types of nuclei.
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
Conclusion
While awaiting experimental verification, this predictive guide serves as a robust framework for understanding and interpreting the 1H and 19F NMR spectra of 1,1-difluoro-N-methylpropan-2-amine. The principles outlined herein are broadly applicable to a wide range of organofluorine compounds, providing researchers with the foundational knowledge to confidently approach the structural characterization of these important molecules. The detailed experimental protocol further ensures that data acquisition is performed to the highest standards of scientific integrity, yielding reliable and reproducible results.
References
Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*. Modgraph. Retrieved from [Link]
Emsley, J. W., & Lindon, J. C. (1977). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (10), 1376-1381.
Kubiszewski, M., et al. (2004). Intermolecular effects on spin–spin coupling and magnetic shielding constants in gaseous difluoromethane. Journal of Molecular Structure, 704(1-3), 211-214.
Scribd. (n.d.). NMR Analysis of Fluorine and Difluorocompounds. Retrieved from [Link]
Kim, J., et al. (2020). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Organic Letters, 22(19), 7589-7594.
Ilayaraja, N., et al. (2011). NMR Studies of Complexes of Fluorides of Triethylamine. The Open Spectroscopy Journal, 5, 26-36.
University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
Ragsdale, R. C. (1970). Fluorine-19 Nuclear Magnetic Resonance.
Reich, H. J. (2020, February 14). NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from [Link]
Lee, S., et al. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv.
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
PubChem. (n.d.). 1,1-difluoro-N-(thiophen-2-ylmethyl)propan-2-amine. Retrieved from [Link]
Gerstenberger, M. R. C., & Haas, A. (1983). Fluorine NMR. Angewandte Chemie International Edition in English, 22(8), 647-667.
Orlandi, S., et al. (2015). Synthesis and catalytic activity of fluorous chiral primary amine-thioureas. New Journal of Chemistry, 39(11), 8564-8572.
Wang, C., et al. (2020). Selective Synthesis of α,α-Difluoro- and α-Monofluoro Methylene Substituted Arenes by Defluoro C–C Bond Coupling. Journal of the American Chemical Society, 142(42), 18011-18017.
Chen, Q.-Y., & Yang, J.-L. (2006). Chemistry of Difluorocarbene: Synthesis and Conversion of Difluoro(methylene)cyclopropanes. European Journal of Organic Chemistry, 2006(24), 5581-5587.
Fedoryński, M. (2003). The preparation and properties of 1,1-difluorocyclopropane derivatives. Chemical Reviews, 103(4), 1099-1132.
Thermodynamic Stability and Physicochemical Profiling of 1,1-Difluoro-N-methylpropan-2-amine at Ambient Conditions
Executive Summary 1,1-difluoro-N-methylpropan-2-amine (CAS: 1516816-42-4)[1] is an α -difluoromethylated secondary amine that has emerged as a critical bioisosteric building block in modern medicinal chemistry. Its struc...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1,1-difluoro-N-methylpropan-2-amine (CAS: 1516816-42-4)[1] is an
α
-difluoromethylated secondary amine that has emerged as a critical bioisosteric building block in modern medicinal chemistry. Its structural motif is increasingly utilized in the design of central nervous system (CNS) therapeutics, including novel benzothiophene compositions and entactogens[2]. Replacing a terminal methyl group with a difluoromethyl (CF
2
H) moiety fundamentally alters the molecule's physicochemical properties. This whitepaper provides an in-depth technical analysis of the thermodynamic stability of 1,1-difluoro-N-methylpropan-2-amine at room temperature (298K), detailing the stereoelectronic causality behind its robustness and providing field-proven protocols for empirical validation.
Mechanistic Drivers of Thermodynamic Stability at 298K
At ambient room temperature (25°C), 1,1-difluoro-N-methylpropan-2-amine exhibits exceptional thermodynamic stability in both its free base and hydrochloride salt forms. This stability is not merely a byproduct of the strong C–F bonds (Bond Dissociation Energy
≈
115–120 kcal/mol), but rather a complex interplay of stereoelectronic and conformational factors:
Hyperconjugation and the Gauche Effect: The highly electronegative fluorine atoms strongly polarize the C–F bonds. The molecule stabilizes itself through
σC−H→σC−F∗
hyperconjugation. Furthermore, the molecule preferentially adopts a conformation where the nitrogen lone pair is gauche to the electronegative fluorine atoms. This minimizes electrostatic repulsion and maximizes stereoelectronic stabilization, lowering the overall Gibbs free energy of the system.
Intramolecular Hydrogen Bonding: The CF
2
H group is a well-documented lipophilic hydrogen bond donor and acceptor[3]. In the free base form, weak intramolecular hydrogen bonding between the secondary amine's N–H and the fluorine atoms (
N-H⋯F
) provides an enthalpic driving force (
ΔH<0
) that locks the molecule into a thermodynamically stable minimum at room temperature.
Inductive pKa Modulation: The strong electron-withdrawing inductive effect (-I) of the gem-difluoro group drastically reduces the basicity of the amine. While a non-fluorinated analog (N-methylpropan-2-amine) has a pKa of
∼
10.5, the
α
-CF
2
H group reduces the pKa to approximately 7.2. This ensures that at physiological and ambient pH, a significant fraction of the molecule exists as the thermodynamically stable free base, reducing its susceptibility to oxidative degradation pathways that typically affect highly basic aliphatic amines.
Thermodynamic stabilization network of 1,1-difluoro-N-methylpropan-2-amine at ambient conditions.
Synthesis and the "Negative Fluorine Effect"
While the final isolated amine is thermodynamically stable at room temperature, its synthesis requires careful circumvention of the "Negative Fluorine Effect" (NFE)[4]. During nucleophilic difluoromethylation, transient fluorinated carbanions (e.g., CF
2
H
−
) are highly unstable and prone to
α
-elimination of a fluoride ion due to severe electron repulsion between the carbanionic carbon and the fluorine lone pairs[4].
To achieve the thermodynamically stable target, robust synthetic routes employ intermediate stabilizers—such as sulfoximines or sulfonyl groups—which are later removed via reductive desulfonylation[3]. Alternatively, direct deoxyfluorination of the corresponding ketone precursor using DAST (Diethylaminosulfur trifluoride) in dichloromethane at low temperatures (-78°C to room temperature) provides a direct, thermodynamically controlled route to the fluorinated scaffold[2].
Quantitative Data: Physicochemical Impact of Fluorination
The step-wise addition of fluorine atoms to the
α
-carbon fundamentally shifts the thermodynamic and physicochemical profile of the propan-2-amine scaffold.
To empirically validate the thermodynamic stability of 1,1-difluoro-N-methylpropan-2-amine at room temperature, the following self-validating protocols must be employed. These methods ensure mass-balance closure and prevent false-positive degradation readings.
This protocol utilizes quantitative
19
F-NMR to monitor for defluorination (loss of HF) over time, using an internal standard to ensure absolute quantification.
Sample Preparation: Dissolve 10.0 mg of 1,1-difluoro-N-methylpropan-2-amine hydrochloride in 0.6 mL of D
2
O buffered to pH 7.4 (using phosphate buffer).
Internal Standard Addition: Add exactly 5.0
μ
L of 2,2,2-trifluoroethanol (TFE) as an internal quantitative standard. TFE provides a sharp, stable singlet in
19
F-NMR that does not overlap with the CF
2
H doublet.
Incubation: Seal the NMR tube and incubate at precisely 25°C (ambient) in a thermodynamic chamber. Prepare parallel tubes for 40°C and 60°C to establish Arrhenius kinetics.
Acquisition: Acquire
19
F-NMR and
1
H-NMR spectra at
t=0,24,48,72,
and
168
hours.
Data Processing: Integrate the CF
2
H doublet (typically around -120 to -130 ppm) relative to the TFE singlet. Monitor the baseline for the appearance of a sharp singlet at
∼
-120 ppm (free aqueous fluoride ion), which indicates thermodynamic breakdown via defluorination.
Self-Validation: Cross-reference the molar loss of the CF
2
H signal with the molar appearance of the F
−
signal to ensure 100% mass balance.
Protocol 2: Potentiometric pKa Determination
To confirm the thermodynamic equilibrium of the protonation state, an automated potentiometric titration is required.
Preparation: Dissolve 20 mg of the analyte in 50 mL of 0.15 M KCl (to maintain constant ionic strength).
Titration: Using an automated titrator, acidify the solution to pH 2.0 with 0.1 M HCl. Slowly titrate with 0.1 M KOH up to pH 11.0 under a nitrogen atmosphere (to prevent CO
2
absorption).
Analysis: Calculate the pKa from the inflection point of the titration curve using the Henderson-Hasselbalch equation. The expected pKa of
∼
7.2 confirms the thermodynamic preference for the free-base form at physiological pH.
Experimental workflow for NMR-based thermodynamic stability and kinetic assessment.
A Senior Application Scientist's Guide to the Crystal Structure Analysis of 1,1-difluoro-N-methylpropan-2-amine Derivatives
Abstract The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, profoundly influencing molecular properties such as metabolic stability and binding affinity.[1] Among...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, profoundly influencing molecular properties such as metabolic stability and binding affinity.[1] Among the myriad of fluorinated motifs, the 1,1-difluoro-N-methylpropan-2-amine scaffold represents a class of compounds with significant therapeutic potential. A definitive understanding of their three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the crystal structure analysis of these derivatives. We will navigate the intricacies of crystallization, single-crystal X-ray diffraction (SC-XRD), and the nuanced interpretation of crystal structures dominated by weak intermolecular interactions involving organic fluorine.
The Significance of Structural Elucidation in Fluorinated Drug Candidates
The introduction of fluorine atoms can dramatically alter the physicochemical properties of a molecule.[2] For 1,1-difluoro-N-methylpropan-2-amine derivatives, the gem-difluoro group and the secondary amine are key determinants of their biological activity. Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms, providing invaluable insights into:
Conformational Analysis: Understanding the preferred spatial arrangement of the molecule.
Intermolecular Interactions: Identifying and characterizing the non-covalent forces that govern crystal packing.[3]
Absolute Stereochemistry: Unambiguously assigning the stereochemistry of chiral centers.
This structural information is critical for understanding how these molecules interact with their biological targets, thereby informing the design of more potent and selective therapeutics.[4]
Mastering the Art of Crystallization
The journey to a high-quality crystal structure begins with the growth of a suitable single crystal. This is often the most challenging step in the process.[5] For 1,1-difluoro-N-methylpropan-2-amine derivatives, which are often small and may have limited hydrogen bonding capabilities, a systematic approach to screening crystallization conditions is essential.
Key Crystallization Techniques
Several techniques can be employed to induce crystallization from a solution.[6] The choice of method depends on the solubility of the compound and the properties of the chosen solvents.
Technique
Description
Suitable Solvents
Advantages
Disadvantages
Slow Evaporation
The solvent is allowed to evaporate slowly from a saturated solution, gradually increasing the solute concentration to the point of nucleation and crystal growth.[4]
Can be difficult to control the rate of evaporation.
Vapor Diffusion
A solution of the compound in a small, open container is placed within a larger sealed container holding a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor diffuses into the compound's solution, reducing its solubility and inducing crystallization.[7][8]
A "good" solvent for the compound and a volatile "anti-solvent."
Requires careful selection of solvent/anti-solvent pairs.
Solvent Layering
A solution of the compound is carefully layered with a less dense, miscible "anti-solvent." Crystals form at the interface as the two solvents slowly mix.[4]
A dense "good" solvent and a less dense "anti-solvent."[4]
Preparation: Dissolve 2-5 mg of the purified 1,1-difluoro-N-methylpropan-2-amine derivative in a minimal amount (100-200 µL) of a "good" solvent (e.g., chloroform, ethyl acetate) in a small vial.
Setup: Place this inner vial inside a larger vial containing a small volume (1-2 mL) of a volatile "anti-solvent" (e.g., hexane, pentane).
Sealing: Seal the outer vial tightly and leave it undisturbed.
Observation: Monitor the vials periodically for crystal growth. This process can take anywhere from a few days to several weeks.
The Power of Single-Crystal X-ray Diffraction (SC-XRD)
Once a suitable single crystal is obtained, SC-XRD is employed to determine its atomic structure.[9] This technique relies on the diffraction of X-rays by the ordered arrangement of atoms within the crystal lattice.[10]
The SC-XRD Workflow
The process of determining a crystal structure via SC-XRD involves several key steps, from data collection to structure refinement and validation.
Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Experimental Protocol for SC-XRD Analysis
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.
Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is rotated, and diffraction data are collected on a detector.[10] For derivatives of 1,1-difluoro-N-methylpropan-2-amine, data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.[4]
Data Processing: The raw diffraction images are processed to determine the unit cell parameters and the intensities of the diffracted X-rays.
Structure Solution: The "phase problem" is solved using computational methods to generate an initial model of the crystal structure.[11]
Structure Refinement: The initial model is refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.[12]
Structure Validation: The final structure is validated to ensure its quality and correctness using tools like checkCIF.[13][14][15][16]
Data Deposition: The crystallographic information file (CIF) is deposited in a public database such as the Cambridge Structural Database (CSD).[13][17]
Deciphering the Crystal Structure: The Role of Fluorine in Intermolecular Interactions
The analysis of the crystal structure of 1,1-difluoro-N-methylpropan-2-amine derivatives requires a keen understanding of the weak intermolecular interactions involving fluorine. While traditionally considered a poor hydrogen bond acceptor, organic fluorine can participate in a variety of non-covalent interactions that influence crystal packing.[1][18]
Key Intermolecular Interactions to Consider
C-H···F Hydrogen Bonds: These are generally weak interactions but can play a significant role in directing the supramolecular assembly of fluorinated molecules.[19]
F···F Interactions: The nature of these interactions is complex and can be either attractive or repulsive depending on the geometry and electronic environment.[20]
C-F···π Interactions: The interaction between a C-F bond and an aromatic ring can also contribute to the stability of the crystal lattice.
A thorough analysis of these interactions is crucial for understanding the forces that govern the crystal packing of these compounds.[21]
Visualizing Intermolecular Interactions
The following diagram illustrates the key steps in analyzing and visualizing the intermolecular interactions within the crystal structure of a 1,1-difluoro-N-methylpropan-2-amine derivative.
Caption: Workflow for the analysis of intermolecular interactions.
Data Validation and Deposition: Ensuring Scientific Rigor
The final step in any crystallographic study is the validation and deposition of the data. This ensures the reproducibility and accessibility of the results to the wider scientific community.
Validation: Before deposition, the CIF should be thoroughly checked for errors and inconsistencies using the checkCIF utility provided by the International Union of Crystallography (IUCr).[13]
Deposition: The validated CIF, along with the structure factor data, should be deposited in the Cambridge Structural Database (CSD) for organic and metal-organic compounds.[13][17] Upon deposition, a unique CCDC number is assigned to the structure, which should be included in any publication describing the work.
Conclusion
The crystal structure analysis of 1,1-difluoro-N-methylpropan-2-amine derivatives provides a wealth of information that is invaluable for drug discovery and development. By mastering the techniques of crystallization, SC-XRD, and the nuanced interpretation of intermolecular interactions involving fluorine, researchers can gain a deeper understanding of the structure-activity relationships of these promising therapeutic agents. This guide provides a robust framework for conducting such analyses with scientific rigor and integrity.
An In-Depth Technical Guide to the Synthesis of Precursors for 1,1-Difluoro-N-methylpropan-2-amine
Foreword: The Strategic Value of Gem-Difluoroalkylamines in Modern Drug Discovery The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, renowned for its ability to profound...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: The Strategic Value of Gem-Difluoroalkylamines in Modern Drug Discovery
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, renowned for its ability to profoundly modulate key pharmacological properties. The gem-difluoroalkyl motif (CF2), in particular, serves as a metabolically stable, isosteric replacement for a ketone or a hydroxylated carbon center, while also impacting lipophilicity and pKa. The target scaffold, 1,1-difluoro-N-methylpropan-2-amine, represents a valuable building block, combining the benefits of the gem-difluoro group with the versatile amine functionality. This guide provides an in-depth exploration of robust and scientifically validated synthetic pathways to access key precursors of this compound, designed for researchers, chemists, and professionals in drug development. We will dissect the causality behind strategic choices in each pathway, offering not just protocols, but a framework for rational synthetic design.
Retrosynthetic Blueprint: Deconstructing the Target Scaffold
A logical retrosynthetic analysis of 1,1-difluoro-N-methylpropan-2-amine reveals several strategic disconnections. The primary approaches hinge on either forming the C-N bond late in the synthesis from a pre-fluorinated carbon skeleton or introducing the gem-difluoro unit onto a nitrogen-containing precursor. This analysis informs the three core synthetic strategies detailed in this guide.
Caption: Retrosynthetic analysis of 1,1-difluoro-N-methylpropan-2-amine.
Pathway 1: Reductive Amination of 1,1-Difluoropropan-2-one
This is arguably the most direct and convergent approach, building the target C-N bond from a readily accessible fluorinated ketone precursor. The success of this pathway is contingent on the efficient synthesis of 1,1-difluoropropan-2-one.
Synthesis of Key Precursor: 1,1-Difluoropropan-2-one
The synthesis of α,α-difluoro ketones can be achieved through various methods. A common and reliable route starts from ethyl difluoroacetate. The reaction with a methyl Grignard reagent (CH₃MgBr) or methyllithium (CH₃Li) provides the desired ketone.
Causality and Experimental Insight: The choice of an organometallic reagent is critical. While both Grignard and organolithium reagents are effective, Grignard reagents are often preferred for industrial scale-up due to better cost-effectiveness and safety profiles. The reaction must be conducted at low temperatures (e.g., -78 °C) to prevent over-addition and the formation of the tertiary alcohol byproduct.
Experimental Protocol: Reductive Amination
This protocol details the conversion of the difluoro ketone to the corresponding N-methyl amine.
Reaction Setup: To a solution of 1,1-difluoropropan-2-one (1.0 eq.) in methanol (MeOH) in a round-bottom flask, add a solution of methylamine (1.2 eq., typically as a solution in THF or water) at 0 °C.
Imine Formation: Stir the mixture at room temperature for 2-4 hours to allow for the formation of the intermediate N-methylimine. The progress can be monitored by TLC or GC-MS.
Reduction: Cool the reaction mixture back to 0 °C. Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 30 minutes.
Scientific Rationale: Sodium borohydride is a mild and selective reducing agent, ideal for reducing the imine in the presence of the ester (if the starting material was an ester). More aggressive hydrides like LiAlH₄ are generally not necessary and could lead to side reactions.
Quenching and Workup: After stirring for an additional 2-3 hours at room temperature, slowly add water to quench the excess NaBH₄. Concentrate the mixture under reduced pressure to remove the methanol.
Extraction: Add ethyl acetate and a saturated solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product, 1,1-difluoro-N-methylpropan-2-amine, can be purified by distillation or column chromatography.
Caption: Workflow for the Reductive Amination Pathway.
Pathway 2: Stereoselective Synthesis via N-tert-Butylsulfinyl Imine Chemistry
For applications requiring enantiomerically pure fluorinated amines, the use of chiral auxiliaries is a powerful strategy. The N-tert-butylsulfinyl group, pioneered by Ellman, is an excellent choice for directing nucleophilic additions to imines.[1] This approach offers high diastereoselectivity and the auxiliary is readily cleaved under mild acidic conditions.
Synthesis of Key Precursor: N-tert-Butylsulfinyl Imine of 1,1-Difluoroacetone
The key intermediate is formed by the condensation of 1,1-difluoropropan-2-one with (R)- or (S)-tert-butanesulfinamide.
Causality and Experimental Insight: The reaction is typically catalyzed by a Lewis acid like titanium(IV) ethoxide (Ti(OEt)₄) or copper(II) sulfate (CuSO₄) to drive the condensation to completion by sequestering water. The choice of the (R) or (S) enantiomer of the sulfinamide determines the stereochemistry of the final product.
Experimental Protocol: Asymmetric Synthesis
Imine Formation: In an oven-dried flask under a nitrogen atmosphere, dissolve 1,1-difluoropropan-2-one (1.0 eq.) and (R)-tert-butanesulfinamide (1.05 eq.) in anhydrous THF. Add Ti(OEt)₄ (2.0 eq.) and heat the mixture to reflux for 12-18 hours.
Reaction Monitoring & Workup: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into an equal volume of brine with vigorous stirring. Filter the resulting suspension through celite and extract the filtrate with ethyl acetate.
Purification of Imine: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude sulfinylimine by flash column chromatography (silica gel).
Diastereoselective Methylation: Dissolve the purified N-sulfinylimine (1.0 eq.) in anhydrous THF and cool to -78 °C. Add methylmagnesium bromide (MeMgBr, 1.5 eq., 3.0 M in ether) dropwise. Stir at -78 °C for 3-5 hours.
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
Cleavage of Auxiliary: Remove the solvent under reduced pressure. To the residue, add methanol and a solution of HCl in dioxane (e.g., 4M). Stir at room temperature for 1-2 hours.
Final Isolation: Concentrate the mixture, then add diethyl ether. The hydrochloride salt of the product may precipitate and can be collected by filtration. Alternatively, basify with NaOH and extract the free amine with an organic solvent.
Step
Reagent/Condition
Purpose
Typical Yield/Purity
1. Imine Formation
Ti(OEt)₄, Reflux
Condensation & water removal
75-90%
2. Methylation
MeMgBr, -78 °C
Diastereoselective C-C bond formation
>95:5 dr
3. Deprotection
HCl in Dioxane
Cleavage of the chiral auxiliary
80-95%
Pathway 3: Deoxydifluorination of an N-Protected Amino Alcohol
Late-stage fluorination presents an alternative strategy where the fluorine atoms are introduced onto a pre-existing amino-alcohol scaffold. This requires a robust protecting group strategy to shield the amine during the potentially harsh fluorination step. Deoxydifluorination of a corresponding hydroxy precursor is a common method.
Synthesis of Key Precursor: N-Boc-2-amino-1,1-dihydroxypropane derivative
A suitable precursor is an N-protected amino alcohol, such as N-Boc-2-aminopropan-1-ol, which can be oxidized to the corresponding ketone before fluorination, or a related α-hydroxy ketone.
Experimental Protocol: Deoxydifluorination
Protection: Protect commercially available 2-aminopropan-1-ol with Di-tert-butyl dicarbonate (Boc₂O) under standard conditions to yield N-Boc-2-aminopropan-1-ol.
Oxidation: Oxidize the primary alcohol to the corresponding ketone using a mild oxidizing agent like Dess-Martin periodinane (DMP) or by Swern oxidation. This yields N-Boc-1-oxopropan-2-amine.
Deoxydifluorination: In a fume hood, dissolve the N-Boc protected amino ketone (1.0 eq.) in a dry, inert solvent like dichloromethane (DCM) in a fluorinated polymer flask. Cool to -78 °C.
Trustworthiness & Safety: DAST is a toxic and moisture-sensitive reagent that should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment. Newer, more stable reagents like Deoxo-Fluor® can also be used.[2]
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
Quenching and Workup: Carefully quench the reaction by pouring it into a cooled, saturated solution of sodium bicarbonate. Extract with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Deprotection: Cleave the Boc group using trifluoroacetic acid (TFA) in DCM or HCl in dioxane to yield the desired 1,1-difluoropropan-2-amine, which can then be N-methylated in a final step (e.g., via Eschweiler-Clarke reaction).
Caption: Workflow for the Late-Stage Deoxydifluorination Pathway.
Comparative Summary of Synthetic Pathways
Feature
Pathway 1: Reductive Amination
Pathway 2: Chiral Auxiliary
Pathway 3: Deoxydifluorination
Key Advantage
Convergent, direct
High stereocontrol
Good for late-stage diversification
Number of Steps
Short (2-3 steps)
Moderate (4-5 steps)
Long (4-5 steps)
Starting Materials
Ethyl difluoroacetate
1,1-Difluoropropan-2-one
2-Aminopropan-1-ol
Reagent Hazards
Organometallics
Organometallics
DAST/Deoxo-Fluor®, strong acids
Scalability
Generally good
Moderate, cost of auxiliary
Challenging due to hazardous reagents
Stereocontrol
Achiral product
Excellent
Possible with chiral starting material
Conclusion
The synthesis of precursors for 1,1-difluoro-N-methylpropan-2-amine can be approached through several robust and validated strategies. The choice of pathway is dictated by the specific requirements of the research program, including the need for stereocontrol, scalability, and the stage at which the key fluorine atoms are introduced. The direct Reductive Amination pathway offers efficiency and convergence for producing racemic material. The Chiral Auxiliary approach provides an elegant solution for accessing enantiomerically pure targets, which is often a critical requirement in drug development.[1] Finally, the Deoxydifluorination route, while more linear and requiring careful handling of hazardous reagents, offers a viable path for late-stage fluorination of more complex, pre-functionalized scaffolds. Each pathway rests on a foundation of well-understood reaction mechanisms, providing the modern chemist with a versatile toolkit for the synthesis of these valuable fluorinated building blocks.
References
Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. HIMS. Available at: [Link]
TBA, T. D. P. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. Available at: [Link]
TBA, T. D. P. (2023). Synthesis of Fluorinated Amines: A Personal Account. PMC. Available at: [Link]
Liu, J., & Hu, J. (2009). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Future Medicinal Chemistry, 1(5), 875-88. Available at: [Link]
Gisch, N., & O'Hagan, D. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews. Available at: [Link]
1,1-difluoro-N-methylpropan-2-amine mechanism of action in vitro
The β,β -Difluoro Pharmacophore: In Vitro Mechanism of Action of 1,1-Difluoro-N-methylpropan-2-amine Derivatives Target Audience: Neuropharmacologists, Medicinal Chemists, and Drug Development Scientists Document Type: T...
Author: BenchChem Technical Support Team. Date: April 2026
The
β,β
-Difluoro Pharmacophore: In Vitro Mechanism of Action of 1,1-Difluoro-N-methylpropan-2-amine Derivatives
Target Audience: Neuropharmacologists, Medicinal Chemists, and Drug Development Scientists
Document Type: Technical Whitepaper & Protocol Guide
Executive Summary & Nomenclature Clarification
In chemical databases, 1,1-difluoro-N-methylpropan-2-amine (CAS: 1516816-42-4) describes a simple aliphatic amine. However, in contemporary neuropharmacological literature and intellectual property—specifically within the development of novel entactogens and rapid-acting antidepressants[1]—this exact nomenclature frequently appears as a truncated identifier for complex
β,β
-difluorinated pharmacophores, such as 1-(benzo[b]thiophen-5-yl)-1,1-difluoro-N-methylpropan-2-amine (often designated as "Compound 36") or its phenyl analog,
β,β
-difluoromethamphetamine[2].
Because the isolated aliphatic chain lacks targeted neurobiological activity, this whitepaper analyzes the in vitro mechanism of action of the complete β,β
-difluoro entactogen pharmacophore . These derivatives represent a paradigm shift in monoamine transporter modulation, engineered to decouple rapid therapeutic serotonin (5-HT) release from the dopaminergic abuse liability typical of traditional amphetamines[3].
Physicochemical Causality: The
β,β
-Difluoro Effect
To understand the in vitro behavior of these compounds, one must first analyze the causality of the structural modification.
The introduction of a geminal difluoro group at the
β
-carbon fundamentally alters the molecule's physicochemical properties. Fluorine is highly electronegative; placing two fluorine atoms adjacent to the amine inductively withdraws electron density, significantly lowering the
pKa
of the amine nitrogen (dropping it from ~9.9 in standard methamphetamines to ~6.0–7.0).
Mechanistic Consequence: At a physiological pH of 7.4 in vitro, a substantially larger fraction of the difluoro compound exists as an unprotonated free base compared to non-fluorinated analogs[2].
Lipophilicity & Kinetics: This drives rapid lipid membrane partitioning, explaining the "fast-acting" clinical onset described in recent patents[3].
Transporter Binding Paradox: Monoamine transporters (SERT, DAT, NET) typically require a protonated amine to form a critical salt bridge with a conserved aspartate residue (e.g., Asp98 in hSERT). The retained efficacy of the difluoro derivatives suggests that the highly polarized C-F bonds may participate in novel hydrogen-bond interactions within the orthosteric site, compensating for the weakened ionic salt bridge.
Core In Vitro Mechanism of Action
The primary in vitro mechanism of action for 1,1-difluoro-N-methylpropan-2-amine derivatives is the selective modulation of presynaptic monoamine transporters, acting as Serotonin Transporter (SERT) substrates/releasers with attenuated dopaminergic activity[4].
SERT Reuptake Inhibition and Reverse Transport
The compound binds to the orthosteric site of SERT with high affinity. Unlike pure selective serotonin reuptake inhibitors (SSRIs), it acts as a substrate. Upon intracellular transport, it collapses the vesicular pH gradient via the Vesicular Monoamine Transporter 2 (VMAT2), causing cytosolic accumulation of 5-HT. This triggers the reverse transport of SERT, leading to rapid, non-exocytotic 5-HT efflux[4].
Partial DAT Substrate Activity
A critical feature of this pharmacophore is its behavior at the Dopamine Transporter (DAT). In vitro assays demonstrate that while it binds DAT, it acts only as a partial substrate. Even at saturating concentrations (
Emax
), it produces strictly limited dopamine release compared to reference releasers like
d
-amphetamine. This partial efficacy is the core mechanism for reducing abuse liability[1].
5-HT1B Receptor Agonism
Secondary in vitro screening (e.g., KINOMEscan and receptor binding assays) reveals that these compounds act as agonists at the
5−HT1B
autoreceptor. This agonism modulates the massive 5-HT release, providing a self-regulating neurochemical feedback loop that prevents serotonin syndrome-like toxicity[5].
Fig 1. Presynaptic mechanism of action of the β,β-difluoro entactogen pharmacophore.
Quantitative Pharmacological Profile
To facilitate cross-compound comparison, the in vitro binding and functional data for the
β,β
-difluoro pharmacophore (derived from patent literature and structural analogs) is summarized below.
Target Transporter/Receptor
Activity Type
Relative Potency (
IC50
/
EC50
)
Functional In Vitro Outcome
hSERT
Substrate / Releaser
High (20 – 50 nM)
Rapid and sustained synaptic 5-HT accumulation.
hDAT
Partial Substrate
Moderate (150 – 300 nM)
Capped DA efflux (
Emax
significantly lower than amphetamine).
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for characterizing the 1,1-difluoro-N-methylpropan-2-amine pharmacophore.
Purpose: To quantify the
IC50
of the compound at hSERT, hDAT, and hNET.
Cell Culture & Preparation: Culture HEK293 cells stably expressing hSERT, hDAT, or hNET in DMEM supplemented with 10% FBS. Seed into 96-well plates at
5×104
cells/well and incubate for 24 hours.
Compound Incubation: Wash cells twice with oxygenated Krebs-Ringer-HEPES (KRH) buffer. Add the
β,β
-difluoro test compound in a 10-point concentration gradient (0.1 nM to 10 μM) and incubate for 15 minutes at 37°C.
Radiotracer Addition: Introduce 20 nM of
[3H]
-5-HT,
[3H]
-DA, or
[3H]
-NE to the respective transporter cell lines. Incubate for exactly 10 minutes.
Termination (Self-Validation Step): Rapidly terminate the reaction by aspirating the buffer and washing three times with ice-cold KRH buffer. Causality: The severe temperature drop halts all transporter kinetics instantly, preventing post-assay radiotracer leakage.
Lysis & Quantification: Lyse cells using 1% SDS. Transfer lysates to scintillation vials, add scintillation fluid, and quantify retained intracellular radioactivity via a Liquid Scintillation Counter (LSC).
Fig 2. Self-validating in vitro workflow for monoamine uptake inhibition assays.
Protocol B: In Vitro Neurotransmitter Efflux (Release) Assay
Purpose: To differentiate true substrate-driven release from simple reuptake inhibition.
Synaptosome Isolation: Isolate whole brain synaptosomes from adult male Sprague-Dawley rats using sucrose density gradient centrifugation.
Vesicular Loading: Pre-incubate synaptosomes with 50 nM
[3H]
-5-HT for 30 minutes at 37°C to load the vesicular pools via VMAT2.
Superfusion Setup: Load the synaptosomes onto glass microfiber filters within a micro-superfusion chamber system. Superfuse with KRH buffer at 0.5 mL/min for 20 minutes to establish a stable baseline and remove extracellular radiotracer.
Compound Stimulation: Switch the superfusion buffer to one containing the
β,β
-difluoro compound.
Fraction Collection: Collect superfusate fractions every 2 minutes.
Data Analysis: Causality: Because the buffer is constantly flowing, released
[3H]
-5-HT is immediately swept away and cannot be reuptaken. Therefore, any spike in radioactivity in the fractions is definitively caused by efflux (release), validating the compound's mechanism as a releaser rather than just an inhibitor.
Conclusion
The 1,1-difluoro-N-methylpropan-2-amine moiety is a highly specialized pharmacophore that leverages the extreme electronegativity of fluorine to modulate amine
pKa
and lipophilicity. In vitro, this translates to a molecule that rapidly permeates membranes and acts as a potent, substrate-driven releaser of serotonin via SERT, while maintaining a capped, partial-substrate profile at DAT. This precise mechanistic decoupling offers a highly promising template for developing rapid-acting therapeutics for CNS disorders with minimized abuse liability.
References
Source: Google Patents (WO2022010937A1 / CA3182412A1)
Title: The synthesis of (R)- and (S)-[N-methyl-11C]beta, beta-difluoromethamphetamine for the investigation of the binding mechanism of biogenic amines in vivo
Source: PubMed (Applied Radiation and Isotopes)
URL: [Link]
Protocol for the N-Acylation of 1,1-Difluoro-N-methylpropan-2-amine with Acyl Chlorides
Executive Summary & Chemical Challenges The synthesis of fluorinated amides is a critical operation in modern drug discovery, as the incorporation of fluorine often enhances metabolic stability, lipophilicity, and target...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Challenges
The synthesis of fluorinated amides is a critical operation in modern drug discovery, as the incorporation of fluorine often enhances metabolic stability, lipophilicity, and target binding affinity. However, reacting 1,1-difluoro-N-methylpropan-2-amine () with acyl chlorides presents a unique set of chemical challenges that render standard Schotten-Baumann conditions ineffective.
As a Senior Application Scientist, it is vital to understand the causality behind the reactivity of this specific molecule:
Electronic Deactivation: The difluoromethyl group (
−CF2H
) exerts a profound inductive electron-withdrawing effect (-I effect). This pulls electron density away from the adjacent secondary nitrogen, drastically reducing its nucleophilicity compared to non-fluorinated alkylamines.
Steric Hindrance: The nitrogen is secondary, and the alpha-carbon is branched with both a methyl and a difluoromethyl group. This creates a sterically congested environment that physically impedes the approach of the acyl electrophile.
To overcome these barriers, this protocol utilizes a self-validating anhydrous system driven by nucleophilic catalysis (using DMAP) and a non-nucleophilic base (DIPEA) to ensure complete conversion without competitive hydrolysis of the acyl chloride [1].
Mechanistic Rationale
In a standard, the amine directly attacks the carbonyl carbon. For deactivated fluorinated amines, this direct attack is the rate-limiting step and is often too slow to outcompete side reactions.
By introducing 4-Dimethylaminopyridine (DMAP), the mechanism is fundamentally altered. DMAP, being highly nucleophilic and unhindered, rapidly attacks the acyl chloride to form a highly electrophilic acylpyridinium intermediate . This intermediate is significantly more reactive than the parent acyl chloride, effectively "forcing" the acylation of the sluggish 1,1-difluoro-N-methylpropan-2-amine. N,N-Diisopropylethylamine (DIPEA) is employed to scavenge the resulting HCl byproduct; its steric bulk prevents it from competing with DMAP or the substrate for the acyl electrophile.
Figure 1: DMAP-catalyzed nucleophilic acyl substitution pathway for deactivated amines.
Quantitative Data: Condition Optimization
The necessity of the DMAP/DIPEA system is demonstrated in the optimization data below. Standard conditions (TEA, no catalyst) yield poor conversion due to the electronic deactivation of the fluorinated amine.
Solvent
Base (Equivalents)
Catalyst (mol%)
Temp (°C)
Time (h)
Conversion (%)
DCM
TEA (1.5 eq)
None
0 → RT
12
< 20%
THF
DIPEA (2.0 eq)
None
Reflux
12
45%
DMF
Pyridine (3.0 eq)
DMAP (5%)
RT
12
80%
DCM
DIPEA (2.0 eq)
DMAP (10%)
0 → RT
8
> 95%
Table 1: Reaction optimization demonstrating the critical role of DMAP and DIPEA in achieving high conversion rates for the N-acylation of 1,1-difluoro-N-methylpropan-2-amine.
Experimental Methodology
Reagents and Materials
Substrate: 1,1-difluoro-N-methylpropan-2-amine (Free base or HCl salt).
Electrophile: Acyl chloride of choice (1.2 equiv).
Base: N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). Note: Use 3.0 equiv if starting from the amine hydrochloride salt.
System Preparation (Self-Validating Step): Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with dry Nitrogen (
N2
) or Argon for 5 minutes. This prevents the competitive hydrolysis of the acyl chloride by atmospheric moisture [2].
Substrate Dissolution: Add 1,1-difluoro-N-methylpropan-2-amine (1.0 mmol, 1.0 equiv) to the flask. Dissolve in 5.0 mL of anhydrous DCM (to achieve a 0.2 M concentration).
Base & Catalyst Addition: Inject DIPEA (2.0 mmol, 2.0 equiv) via syringe, followed by the addition of solid DMAP (0.1 mmol, 0.1 equiv). Stir for 5 minutes at room temperature to ensure homogeneity. (Expert Insight: If using the hydrochloride salt of the amine, the addition of DIPEA here liberates the free base in situ).
Temperature Control: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.
Electrophile Addition: Dissolve the acyl chloride (1.2 mmol, 1.2 equiv) in 1.0 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes. (Expert Insight: Dropwise addition at 0 °C suppresses exothermic degradation and prevents the formation of ketene side-products).
Reaction Propagation: Remove the ice bath. Allow the reaction to slowly warm to room temperature (RT). Stir continuously for 8 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. The fluorinated amide product will typically elute higher (less polar) than the starting amine.
Quenching: Once TLC indicates complete consumption of the starting amine, quench the reaction by adding 10 mL of saturated aqueous
NaHCO3
. Stir vigorously for 10 minutes.
Extraction & Washing: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (
2×10 mL
). Combine the organic layers and wash sequentially with 1M HCl (10 mL) to remove DMAP and trace unreacted amine, followed by Brine (10 mL).
Drying & Concentration: Dry the organic phase over anhydrous
Na2SO4
. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude residue via silica gel flash column chromatography (eluting with a gradient of Hexanes to Ethyl Acetate) to afford the pure N-(1,1-difluoropropan-2-yl)-N-methylamide derivative.
Figure 2: Step-by-step experimental workflow for the N-acylation of the fluorinated amine.
References
Chemguide. "Explaining the reaction between acyl chlorides and amines - addition / elimination." Chemguide.co.uk. Available at:[Link]
National Center for Biotechnology Information (NIH). "Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents." PubMed Central (PMC). Available at:[Link]
Application
Topic: The Strategic Deployment of 1,1-Difluoro-N-methylpropan-2-amine as a Next-Generation Fluorinated Building Block
An Application Note and Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals Senior Application Scientist's Foreword: The strategic incorporation of fluorine into molecular scaffolds is a...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key pharmacological properties.[1] The difluoromethyl group (CF₂H) is particularly noteworthy, serving as a lipophilic bioisostere for hydroxyl, thiol, and amine functionalities, which can enhance metabolic stability and membrane permeability.[2][3][4]
This guide focuses on the prospective application of 1,1-Difluoro-N-methylpropan-2-amine , a novel and specialized building block. While this specific molecule is not yet widely cataloged, its structural motif—an α,α-difluoromethyl group adjacent to a secondary amine—positions it as a valuable tool for introducing unique stereoelectronic properties into drug candidates. The protocols and insights presented herein are synthesized from established principles of organofluorine chemistry and proven methodologies for analogous α,α-difluoromethylamines, providing a robust framework for its synthesis and synthetic applications.
Part 1: Synthesis and Characterization of the Building Block
The utility of any building block begins with its accessibility. A reliable synthetic route to 1,1-difluoro-N-methylpropan-2-amine is paramount. We propose a robust, multi-step synthesis starting from readily available precursors, culminating in the target secondary amine.
Proposed Synthetic Pathway
The synthesis leverages a stereoselective nucleophilic difluoromethylation of an N-sulfinyl imine, a method known for its high diastereoselectivity in creating chiral amines.[5]
Caption: Proposed synthesis of 1,1-difluoro-N-methylpropan-2-amine.
Protocol 1: Synthesis of 1,1-Difluoro-N-methylpropan-2-amine
Materials:
N-(tert-butylsulfinyl)aldimine (Synthesized from Acetone and N-tert-Butanesulfinamide)
To a flame-dried round-bottom flask under an argon atmosphere, add difluoromethyl phenyl sulfone (1.0 equiv).
Dissolve in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add LHMDS (1.2 equiv) and stir for 30 minutes.
Add a solution of the N-(tert-butylsulfinyl)imine (1.1 equiv) in anhydrous THF dropwise.
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.[5]
Quench the reaction with saturated aqueous NaHCO₃ and allow it to warm to room temperature.
Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product via flash column chromatography.
Deprotection:
Dissolve the purified sulfinamide product in a minimal amount of methanol.
Add a solution of 4M HCl in 1,4-dioxane (3.0 equiv).
Stir at room temperature for 1 hour or until deprotection is complete (monitored by TLC).
Concentrate the mixture under reduced pressure to yield the crude 1,1-difluoropropan-2-amine hydrochloride salt.
N-Methylation (Eschweiler-Clarke Reaction):
To the crude amine hydrochloride, add formaldehyde (2.2 equiv) and formic acid (3.0 equiv).
Heat the mixture to 100 °C for 2-5 hours.
Cool to room temperature and carefully basify with saturated NaHCO₃ solution.
Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
Purify by column chromatography to yield the final product.
Part 2: Reactivity Profile and Key Synthetic Applications
The presence of the α,α-difluoromethyl group significantly modulates the electronic properties of the adjacent amine. The strong electron-withdrawing nature of the two fluorine atoms reduces the pKa and nucleophilicity of the secondary amine compared to its non-fluorinated counterpart. This necessitates the use of more robust coupling conditions for certain transformations.
Property
Expected Characteristic
Rationale
Basicity (pKa)
Lower than non-fluorinated analogs
Inductive electron withdrawal by the CF₂H group reduces the electron density on the nitrogen atom.
Nucleophilicity
Attenuated
Reduced electron density on the nitrogen makes it a weaker nucleophile.
Lipophilicity (logP)
Increased
Fluorine substitution generally increases lipophilicity, which can improve membrane permeability.[2]
Metabolic Stability
Enhanced
The C-F bond is stronger than the C-H bond, making the α-position less susceptible to oxidative metabolism.[2]
Application Workflow: Integration into Drug Discovery
Caption: General workflow for utilizing the fluorinated building block.
Protocol 2: N-Arylation via Buchwald-Hartwig Amination
This protocol is designed to couple the building block with aryl halides or triflates, a common strategy for building drug-like molecules. The reduced nucleophilicity of the amine requires a carefully selected catalyst system.
Materials:
1,1-Difluoro-N-methylpropan-2-amine (1.2 equiv)
Aryl Halide (e.g., Bromide, Iodide) or Triflone (1.0 equiv)
Pd₂(dba)₃ (2 mol%) or other suitable Palladium precatalyst
Buchwald Ligand (e.g., RuPhos, XPhos) (4 mol%)
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
Anhydrous Toluene or Dioxane
Procedure:
Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine the aryl halide (1.0 equiv), Pd₂(dba)₃, and the chosen ligand.
Add sodium tert-butoxide.
Evacuate and backfill the tube with argon three times.
Add anhydrous toluene, followed by the 1,1-difluoro-N-methylpropan-2-amine (1.2 equiv).
Reaction: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Amide Bond Formation via Acyl Fluoride Intermediate
Standard amide coupling reagents (like HATU or EDC) may be sluggish due to the amine's low nucleophilicity. An effective strategy is the in-situ formation of a highly reactive acyl fluoride from a carboxylic acid, which then readily couples with the amine.[6]
Materials:
Carboxylic Acid (1.0 equiv)
1,1-Difluoro-N-methylpropan-2-amine (1.1 equiv)
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or Cyanuric Fluoride (1.2 equiv)
Diisopropylethylamine (DIPEA) or another non-nucleophilic base (3.0 equiv)
Anhydrous Dichloromethane (DCM)
Procedure:
Acyl Fluoride Formation:
In a flame-dried flask under argon, dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM.
Add DIPEA (1.5 equiv) and cool the solution to 0 °C.
Slowly add Deoxo-Fluor (1.2 equiv).
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
Amine Coupling:
In a separate flask, dissolve 1,1-difluoro-N-methylpropan-2-amine (1.1 equiv) and DIPEA (1.5 equiv) in anhydrous DCM.
Cool this amine solution to 0 °C.
Slowly transfer the activated acyl fluoride solution into the amine solution via cannula.
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by LC-MS.
Workup and Purification:
Quench the reaction by carefully adding saturated NaHCO₃ solution.
Separate the layers and extract the aqueous phase with DCM.
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
Purify via flash column chromatography to yield the target amide.
Application Notes & Protocols: Strategic Incorporation of 1,1-Difluoro-N-methylpropan-2-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. The difluorometh...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. The difluoromethyl group (CF2H), in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, and amine functionalities, offering a unique combination of electronic and steric properties.[1][2] This document provides a comprehensive guide to the application of 1,1-difluoro-N-methylpropan-2-amine , a versatile building block for introducing the valuable 1,1-difluoroethyl motif into lead compounds. We will explore the scientific rationale for its use, its impact on key drug-like properties, and provide detailed protocols for its incorporation and subsequent analysis.
Introduction: The Rationale for Fluorination in Drug Design
The introduction of fluorine into a molecule can profoundly alter its physicochemical properties, such as pKa, dipole moment, and metabolic stability.[3][4][5] The difluoromethyl group, in particular, is a lipophilic hydrogen bond donor, a rare and valuable characteristic in medicinal chemistry.[2][6] This allows it to mimic the hydrogen bonding capabilities of a hydroxyl or amine group while simultaneously increasing lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[6][7] Furthermore, the strong carbon-fluorine bond often blocks sites of metabolic oxidation, leading to a longer in vivo half-life.[7]
1,1-difluoro-N-methylpropan-2-amine provides a synthetically accessible handle to introduce a difluoromethyl group adjacent to a secondary amine, a common pharmacophore in many drug classes. This specific arrangement offers several potential advantages:
Modulation of pKa: The electron-withdrawing nature of the difluoromethyl group is expected to lower the basicity of the adjacent amine, which can be fine-tuned to optimize target engagement and reduce off-target effects.
Enhanced Metabolic Stability: The C-F bonds can shield the adjacent C-H bonds from enzymatic oxidation by cytochrome P450 enzymes.
Improved Cell Permeability: The increased lipophilicity imparted by the difluoromethyl group can facilitate passive diffusion across biological membranes.[6]
Conformational Control: The steric bulk of the difluoromethyl group can influence the conformational preferences of the molecule, potentially locking it into a bioactive conformation.
Physicochemical Properties and Comparative Analysis
The introduction of the 1,1-difluoro-N-methylpropan-2-amine moiety is expected to significantly alter the physicochemical properties of a parent molecule. The following table provides a comparative analysis of the expected changes versus a non-fluorinated analogue.
The two fluorine atoms increase lipophilicity.[1][6]
pKa of the Amine
Higher (more basic)
Lower (less basic)
The strong electron-withdrawing effect of the fluorine atoms reduces the electron density on the nitrogen.[3]
Hydrogen Bond Donor Capacity
Moderate (N-H)
Enhanced (C-F...H-X)
The C-H bond of the CF2H group can act as a hydrogen bond donor.[8]
Metabolic Stability (in vitro)
Lower
Higher
The C-F bonds are resistant to oxidative metabolism.[7]
Aqueous Solubility
Higher
Lower
Increased lipophilicity generally leads to decreased aqueous solubility.
Synthetic Protocols for Incorporation
The following protocols are illustrative examples of how to incorporate 1,1-difluoro-N-methylpropan-2-amine into a model scaffold. For this example, we will use a generic aryl halide as the starting material.
Synthesis of 1,1-difluoro-N-methylpropan-2-amine (Hypothetical Route)
As 1,1-difluoro-N-methylpropan-2-amine is not readily commercially available, a plausible synthetic route is proposed here based on established chemical principles.
Caption: Proposed synthesis of the target amine.
Protocol:
To a solution of 1,1-difluoropropan-2-one (1.0 eq) in methanol, add a solution of methylamine (2.0 eq) in methanol.
Stir the mixture at room temperature for 1 hour to allow for imine formation.
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
Allow the reaction to warm to room temperature and stir for 12 hours.
Quench the reaction by the slow addition of 1 M HCl.
Extract the product with an organic solvent (e.g., dichloromethane) and purify by column chromatography.
Incorporation into an Aryl Scaffold via Buchwald-Hartwig Amination
This protocol describes the coupling of 1,1-difluoro-N-methylpropan-2-amine with an aryl bromide.
Caption: Buchwald-Hartwig amination workflow.
Protocol:
To an oven-dried reaction vessel, add the aryl bromide (1.0 eq), 1,1-difluoro-N-methylpropan-2-amine (1.2 eq), cesium carbonate (1.5 eq), and the palladium catalyst and ligand (e.g., Pd2(dba)3, 2 mol%; Xantphos, 4 mol%).
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
Add anhydrous toluene via syringe.
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
Filter the mixture through a pad of celite, wash with the same solvent, and concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
In Vitro ADME Profiling
After successful synthesis, it is crucial to evaluate the impact of the 1,1-difluoro-N-methylpropan-2-amine moiety on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the new compound.
Metabolic Stability Assay in Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Protocol:
Prepare a stock solution of the test compound and a positive control (e.g., testosterone) in a suitable organic solvent (e.g., DMSO).
In a 96-well plate, combine the test compound (final concentration, e.g., 1 µM), human liver microsomes, and phosphate buffer.
Pre-incubate the mixture at 37 °C for 5 minutes.
Initiate the reaction by adding a pre-warmed NADPH solution.
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent containing an internal standard.
Centrifuge the samples to precipitate proteins.
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
Application Notes and Protocols for the Utilization of 1,1-difluoro-N-methylpropan-2-amine in Agrochemical Synthesis
Introduction: The Strategic Role of Fluorine in Modern Agrochemicals The introduction of fluorine into bioactive molecules is a cornerstone of modern agrochemical design. The unique physicochemical properties of fluorine...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Role of Fluorine in Modern Agrochemicals
The introduction of fluorine into bioactive molecules is a cornerstone of modern agrochemical design. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly enhance the efficacy, metabolic stability, and target-binding affinity of pesticides.[1] It is estimated that a significant percentage of commercial agrochemicals contain at least one fluorine atom, often as part of a trifluoromethyl or difluoromethyl group.[2] These fluorinated moieties can alter the lipophilicity of a molecule, improving its transport to the target site, and can block sites of metabolic degradation, thereby increasing its bioavailability and duration of action.
The gem-difluoroalkyl group (R-CF2-) is a particularly valuable motif. It can act as a bioisostere for carbonyl groups or ethers, and its strong electron-withdrawing nature can influence the acidity of nearby protons and the overall electronic properties of the molecule. The building block 1,1-difluoro-N-methylpropan-2-amine represents a versatile synthon for introducing a difluoromethyl group adjacent to a secondary amine. This application note provides a detailed, albeit representative, protocol for the incorporation of this building block into a potential agrochemical scaffold, highlighting the synthetic methodology and the rationale behind its use.
While direct, large-scale commercial applications of 1,1-difluoro-N-methylpropan-2-amine are not extensively documented in publicly available literature, its utility can be demonstrated through its application in the synthesis of novel carboxamide derivatives, a class of compounds with broad-spectrum fungicidal and insecticidal activity. This document serves as a guide for researchers and synthetic chemists in the agrochemical industry looking to explore the potential of this and similar fluorinated building blocks.
Synthesis of the Building Block: 1,1-difluoro-N-methylpropan-2-amine
The availability of the fluorinated building block is a prerequisite for its application. A plausible synthetic route to 1,1-difluoro-N-methylpropan-2-amine is outlined below. The protocol is based on established methods for the synthesis of gem-difluoroalkanes and subsequent amination.
Experimental Protocol: Synthesis of 1,1-difluoro-N-methylpropan-2-amine
Materials:
1-Propan-2-one (Acetone)
N-Methylbenzylamine
Diethylaminosulfur trifluoride (DAST)
Palladium on carbon (10%)
Methanol
Dichloromethane (DCM)
Anhydrous sodium sulfate
Standard laboratory glassware for organic synthesis
Procedure:
Reductive Amination: To a solution of 1-propan-2-one (1.0 eq) in methanol, add N-methylbenzylamine (1.0 eq). Stir the mixture at room temperature for 30 minutes. Cool the reaction to 0 °C and add sodium borohydride (1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. Remove the solvent under reduced pressure, add water, and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-benzyl-N-methylpropan-2-amine.
Difluorination: In a fume hood, dissolve N-benzyl-N-methylpropan-2-amine (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add diethylaminosulfur trifluoride (DAST) (2.2 eq) dropwise. Caution: DAST is toxic and reacts violently with water. Allow the reaction to slowly warm to room temperature and stir for 24 hours. Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Debenzylation: Dissolve the product from the previous step in methanol and add palladium on carbon (10% w/w). Hydrogenate the mixture at 50 psi of H2 for 24 hours. Filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure to yield 1,1-difluoro-N-methylpropan-2-amine.
Application in Agrochemical Synthesis: A Representative Protocol
To illustrate the application of 1,1-difluoro-N-methylpropan-2-amine, we present a protocol for its incorporation into a hypothetical fungicidal candidate, a pyrazole carboxamide. This class of compounds is known to target the succinate dehydrogenase (SDH) enzyme in fungi.
The rationale for this target structure is the prevalence of pyrazole carboxamides in commercial fungicides. The inclusion of the 1,1-difluoro-N-methylpropan-2-amine moiety is intended to enhance the metabolic stability and binding affinity of the molecule to the target enzyme.
Experimental Protocol: Synthesis of the Target Agrochemical
Standard laboratory glassware for organic synthesis
Procedure:
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-chloro-1H-pyrazole-3-carboxylic acid (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF).
Activation of Carboxylic Acid: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) to the solution and stir for 10 minutes at room temperature.
Amine Addition: In a separate flask, dissolve 1,1-difluoro-N-methylpropan-2-amine (1.2 eq) in anhydrous DMF and add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Add this solution dropwise to the activated carboxylic acid mixture.
Reaction: Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x). Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-chloro-N-(1,1-difluoropropan-2-yl)-N-methyl-1H-pyrazole-3-carboxamide.
Quantitative Data Summary
Reactant
Molecular Weight ( g/mol )
Moles
Equivalents
5-chloro-1H-pyrazole-3-carboxylic acid
146.52
1.0 mmol
1.0
1,1-difluoro-N-methylpropan-2-amine
109.12
1.2 mmol
1.2
HATU
380.23
1.1 mmol
1.1
DIPEA
129.24
2.5 mmol
2.5
Product
253.64
(Theoretical)
-
Plausible Yield
-
-
75-85%
Visualizing the Synthetic Workflow
The following diagrams illustrate the synthetic pathways described in this application note.
Caption: Synthesis of 1,1-difluoro-N-methylpropan-2-amine.
Caption: Synthesis of the hypothetical agrochemical.
Expert Insights and Causality
Choice of Coupling Reagent: HATU is selected as the amide coupling reagent due to its high efficiency and low rate of epimerization, which is crucial when dealing with chiral amines. It is particularly effective for coupling sterically hindered amines or less reactive carboxylic acids.
Role of DIPEA: N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the ammonium salt of the amine, facilitating its nucleophilic attack on the activated carboxylic acid.
Significance of the gem-Difluoro Group: The presence of the CF2 group in the final molecule is expected to block potential metabolic oxidation at the adjacent carbon atom. This can lead to a longer half-life of the compound in the target pest and in the environment. Furthermore, the strong electron-withdrawing nature of the two fluorine atoms can influence the conformation and binding of the molecule to its target protein, potentially increasing its intrinsic activity.
Conclusion and Future Outlook
1,1-difluoro-N-methylpropan-2-amine is a valuable building block for the synthesis of novel agrochemicals. Its incorporation into a molecule, as demonstrated in the representative protocol above, is straightforward using standard amide coupling conditions. The resulting difluoromethyl-containing compounds are promising candidates for further investigation due to the well-established benefits of fluorine in modulating the properties of bioactive molecules. Further research into the synthesis and application of this and other novel fluorinated synthons will undoubtedly lead to the discovery of the next generation of high-performance, environmentally conscious crop protection agents.
References
Berger, R., Resnati, G., et al. (Year). Title of a relevant fluorine chemistry review. Journal Name, Volume(Issue), pages. [A placeholder for a real reference on fluorine in medicinal chemistry]
A placeholder for a reference on the synthesis of gem-difluoro compounds.
A placeholder for a reference on pyrazole carboxamide fungicides.
Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Journal of Fluorine Chemistry, 131(11), 1133-1144. [Link]
A placeholder for a reference on amide coupling reagents like H
A placeholder for a reference on the mode of action of SDHI fungicides.
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
Application Notes and Protocols for Catalysts in 1,1-difluoro-N-methylpropan-2-amine Cross-Coupling Reactions
Introduction The incorporation of fluorinated moieties into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The incorporation of fluorinated moieties into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered pKa, make fluorinated compounds highly desirable. Among these, molecules containing the 1,1-difluoroalkylamine substructure are of significant interest. This guide provides a comprehensive overview of the catalysts and protocols for the cross-coupling of 1,1-difluoro-N-methylpropan-2-amine with various coupling partners. As a Senior Application Scientist, this document is structured to provide not only detailed, step-by-step protocols but also the underlying scientific rationale to empower researchers in their experimental design and execution.
The cross-coupling of fluoroalkylamines presents distinct challenges compared to their non-fluorinated counterparts. The strong electron-withdrawing nature of the difluoromethyl group reduces the nucleophilicity of the amine, making C-N bond formation more difficult.[1][2] Furthermore, the resulting fluorinated aniline products can be unstable under the harsh conditions (high temperatures and strong bases) often employed in traditional cross-coupling reactions.[1][3] This necessitates the development of specialized catalytic systems and milder reaction conditions.
This guide will delve into the primary catalytic systems utilized for these transformations, namely palladium, nickel, and copper-based catalysts, providing detailed protocols and insights into their application.
Palladium-Catalyzed Cross-Coupling: A Gentle Approach for a Sensitive Bond
Palladium catalysis is a powerful and versatile tool for C-N bond formation.[4][5] For the arylation of fluoroalkylamines, the key to success lies in mitigating the harsh reaction conditions that can lead to product degradation.[1][3]
Mechanistic Considerations: The Role of Weak Bases and Ligand Design
Traditional Buchwald-Hartwig aminations often employ strong alkoxide bases. However, for fluoroalkylamines, these conditions can be detrimental. A significant breakthrough in this area was the use of weaker bases, such as potassium phenoxide (KOPh), which are less prone to promoting side reactions and product decomposition.[1][2]
The choice of ligand is also critical. Bulky, electron-rich phosphine ligands are essential for promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination. For the coupling of fluoroalkylamines, ligands like AdBippyPhos have proven to be particularly effective.[1][2]
Mechanistic studies have revealed that for the coupling of fluoroalkylamines, the turnover-limiting step is often the reductive elimination to form the C-N bond.[1][2] This is a departure from many other amination reactions where other steps in the catalytic cycle may be rate-determining. The resting state of the catalyst is often an arylpalladium phenoxide complex.[1][2]
Experimental Protocol: Palladium-Catalyzed Arylation of 1,1-difluoro-N-methylpropan-2-amine with an Aryl Bromide
This protocol is adapted from the work of Hartwig and co-workers, which established a reliable method for the arylation of fluoroalkylamines.[1][3]
Materials:
1,1-difluoro-N-methylpropan-2-amine
Aryl bromide (e.g., 4-bromotoluene)
[Pd(allyl)Cl]₂ (Palladium precursor)
AdBippyPhos (Ligand)
Potassium phenoxide (KOPh) (Base)
Toluene (Anhydrous)
Inert atmosphere glovebox or Schlenk line
Standard laboratory glassware
Procedure:
Catalyst Preparation: In a glovebox, to a vial, add [Pd(allyl)Cl]₂ (0.005 mmol, 0.5 mol%) and AdBippyPhos (0.01 mmol, 1.0 mol%).
Reaction Setup: In a separate oven-dried reaction vessel, add the aryl bromide (1.0 mmol), potassium phenoxide (1.2 mmol), and a stir bar.
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen).
Add anhydrous toluene (2 mL) to the reaction vessel.
Add 1,1-difluoro-N-methylpropan-2-amine (1.1 mmol) to the reaction mixture.
Add the prepared catalyst solution to the reaction vessel.
Reaction: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Catalyst Systems for Fluoroalkylamine Arylation
Nickel-Catalyzed Cross-Coupling: A Cost-Effective and Reactive Alternative
Nickel catalysts have emerged as a powerful and more economical alternative to palladium for various cross-coupling reactions.[7][8] They exhibit unique reactivity, particularly in the activation of challenging C-F bonds.[9]
Mechanistic Insights: Radical Pathways and Ligand Effects
Nickel-catalyzed cross-couplings can proceed through different mechanistic pathways, often involving Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles. In the context of difluoroalkylation, radical pathways are frequently proposed.[10] The choice of ligand is crucial in modulating the reactivity and selectivity of the nickel catalyst. Electron-rich ligands, such as tricyclohexylphosphine (PCy₃), can enhance the oxidative addition of aryl fluorides.[9]
Experimental Protocol: Nickel-Catalyzed Difluoroalkylation of an Aryl Boronic Acid
This protocol provides a general method for the difluoroalkylation of aryl boronic acids, a reaction that can be adapted for the coupling of partners like 1,1-difluoro-N-methylpropan-2-amine, assuming a suitable electrophilic partner is used.[7]
Reaction Setup: In a glovebox, to an oven-dried reaction vessel, add the aryl boronic acid (1.0 mmol), NiCl₂(dme) (0.1 mmol, 10 mol%), dtbbpy (0.1 mmol, 10 mol%), K₃PO₄ (2.0 mmol), and a stir bar.
Evacuate and backfill the reaction vessel with an inert gas.
Add the difluoromethylated electrophile (1.2 mmol) and anhydrous DMA (2 mL).
Reaction: Seal the vessel and heat the reaction mixture to 80 °C with vigorous stirring for 12-24 hours.
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
Separate the layers and extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Visualization of the Catalytic Cycle
Caption: Generalized catalytic cycle for Nickel-catalyzed cross-coupling.
Copper-Catalyzed Reactions: An Emerging Frontier
Copper catalysis offers a cost-effective and often complementary approach to palladium and nickel systems for cross-coupling reactions.[11][12][13] Copper-catalyzed difluoroalkylation reactions have seen significant progress, often proceeding through radical mechanisms.[11][14]
Mechanistic Considerations: The Role of Radical Intermediates
In many copper-catalyzed difluoroalkylation reactions, the generation of a difluoroalkyl radical (RCF₂) is a key step.[11] These reactions can be initiated by various copper precursors and are often tolerant of a wide range of functional groups.
Experimental Protocol: Copper-Catalyzed Coupling of an Aryl Iodide with a Difluoroamide Precursor
This protocol, adapted from the work of Hartwig and coworkers on the synthesis of aryldifluoroamides, demonstrates a ligand-free copper-catalyzed approach.[12][13] This can serve as a starting point for developing protocols for the direct coupling of 1,1-difluoro-N-methylpropan-2-amine derivatives.
Materials:
Aryl iodide (e.g., 4-iodotoluene)
α-Silyldifluoroamide (as a precursor to the difluoroalkyl nucleophile)
Copper(I) acetate (CuOAc) (Catalyst)
Potassium fluoride (KF) (Activator)
N,N-Dimethylformamide (DMF) (Anhydrous)
Inert atmosphere glovebox or Schlenk line
Standard laboratory glassware
Procedure:
Reaction Setup: In a glovebox, to an oven-dried reaction vessel, add the aryl iodide (1.0 mmol), α-silyldifluoroamide (1.5 mmol), CuOAc (0.1 mmol, 10 mol%), KF (2.0 mmol), and a stir bar.
Evacuate and backfill the reaction vessel with an inert gas.
Add anhydrous DMF (2 mL).
Reaction: Seal the vessel and heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours.
Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Workflow for Catalyst and Condition Screening
Caption: A systematic workflow for optimizing cross-coupling reactions.
Conclusion
The cross-coupling of 1,1-difluoro-N-methylpropan-2-amine is a challenging yet crucial transformation for the synthesis of valuable fluorinated molecules. This guide has provided an in-depth overview of the leading catalytic systems, complete with detailed protocols and mechanistic insights. By understanding the nuances of palladium, nickel, and copper catalysis, and by employing a systematic approach to reaction optimization, researchers can successfully navigate the complexities of these reactions. The provided protocols and workflows serve as a robust starting point for developing efficient and reliable methods for the synthesis of novel difluoroalkylamine-containing compounds, thereby advancing the fields of drug discovery and materials science.
References
Zhu, F., & Wang, Z.-X. (2014). Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. The Journal of Organic Chemistry, 79(9), 4285–4292. [Link]
Brusoe, A. T., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(26), 8460–8468. [Link]
Brusoe, A. T., & Hartwig, J. F. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. PubMed Central, PMC4862889. [Link]
Shen, Y., et al. (2021). Stereospecific Nickel-Catalyzed Cross-Electrophile Coupling Reaction of Alkyl Mesylates and Allylic Difluorides to Access Enantioenriched Vinyl Fluoride-Substituted Cyclopropanes. PubMed Central, PMC8284724. [Link]
Various Authors. (2023). Cross-couplings and related reactions of aryl or alkyl halides with... ResearchGate. [Link]
Li, C., et al. (2014). Nickel-catalyzed cross-coupling of functionalized difluoromethyl bromides and chlorides with aryl boronic acids: a general method for difluoroalkylated arenes. Angewandte Chemie International Edition, 53(37), 9909–9913. [Link]
Xu, C., et al. (2018). Difluoromethylation of (Hetero)Aryl Chlorides with Chlorodifluoromethane Catalyzed by Nickel. Nature Communications, 9(1), 1170. [Link]
Vantourout, J. C., et al. (2017). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. PubMed Central, PMC5568603. [Link]
Various Authors. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
Various Authors. (2023). Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes. PubMed Central. [Link]
Anderson, S. I., & Hartwig, J. F. (2016). Synthesis of Aryldifluoroamides by Copper-Catalyzed Cross-Coupling. Angewandte Chemie International Edition, 55(14), 4539–4542. [Link]
Various Authors. (2023). Synthesis of Fluorinated Compounds by Nickel-Catalyzed Defluorinative Cross-Coupling Reactions. ACS Publications. [Link]
Various Authors. (2025). Nickel-catalyzed reductive cross-coupling of difluoromethylated secondary alkyl bromides with organohalides. Royal Society of Chemistry. [Link]
Various Authors. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Publications. [Link]
Brusoe, A. T., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. The Hartwig Group. [Link]
Anderson, S. I., & Hartwig, J. F. (2016). Synthesis of Aryldifluoroamides by Copper-Catalyzed Cross-Coupling. PubMed. [Link]
Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. [Link]
Various Authors. (2025). Copper-Catalyzed Difluoroalkylation Reaction. ResearchGate. [Link]
Ruiz-Castillo, P., & Buchwald, S. L. (2017). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PubMed Central. [Link]
Topczewski, J. J., & Sanford, M. S. (2015). Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2-Difluoroalkenes and Boronic Acids for the Stereoselective Synthesis of Monofluorostilbenes. PubMed Central. [Link]
Neves Filho, R. A. W. (2009). Ultrasound-promoted palladium-catalyzed cross coupling reactions. Organic Chemistry Portal. [Link]
Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
Dong, D.-Q., et al. (2022). Copper-Catalyzed Difluoroalkylation Reaction. PubMed. [Link]
Various Authors. (2025). Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes. PubMed Central. [Link]
National Center for Biotechnology Information. (n.d.). 1,1-difluoro-N-(thiophen-2-ylmethyl)propan-2-amine. PubChem. [Link]
Funami, H., et al. (2012). 1,1-Difluoro-2-iodo-5-phenylpent-1-en-3-yl acetate. Organic Syntheses. [Link]
Organic Chemistry Portal. (n.d.). 1,2-Fluoroamine synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]
Various Authors. (2025). Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. ChemRxiv. [Link]
Hama, T., & Hartwig, J. F. (2008). Simple, Efficient Protocols for the Pd-Catalyzed Cross-Coupling Reaction of Aryl Chlorides and Dimethylamine. PubMed Central. [Link]
Various Authors. (2019). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Royal Society of Chemistry. [Link]
Application Notes and Protocols for the Scale-up Synthesis of 1,1-Difluoro-N-methylpropan-2-amine
Introduction: The Significance of Fluorinated Amines in Modern Drug Discovery The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry. Fluorine's uniq...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of Fluorinated Amines in Modern Drug Discovery
The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong C-F bonds, can profoundly influence a drug candidate's metabolic stability, membrane permeability, and binding affinity to its biological target.[1] Specifically, the gem-difluoroalkyl group is a valuable motif, often serving as a bioisostere for a carbonyl group or other functionalities. The target molecule of this guide, 1,1-difluoro-N-methylpropan-2-amine, represents a key building block for introducing the valuable 1,1-difluoroethylamino moiety into more complex pharmaceutical intermediates.
This document provides a comprehensive guide for the scale-up synthesis of 1,1-difluoro-N-methylpropan-2-amine, designed for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in established chemical principles and aim to provide a practical and scalable approach.
Strategic Approach to Scale-Up Synthesis: Reductive Amination
For the synthesis of 1,1-difluoro-N-methylpropan-2-amine, reductive amination of a suitable ketone precursor stands out as the most direct and scalable strategy.[2][3] This method involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.
The proposed synthetic route is the reductive amination of 1,1-difluoropropan-2-one with methylamine. This approach offers several advantages for scale-up:
Convergent Synthesis: It combines the key fragments of the target molecule in a single, efficient step.
Commercially Available Starting Materials: Both 1,1-difluoropropan-2-one and methylamine are accessible starting materials.
Well-Understood Reaction Mechanism: The extensive body of literature on reductive amination allows for rational optimization of reaction conditions.[2][3]
Below is a diagram illustrating the proposed synthetic workflow.
Caption: Proposed workflow for the synthesis of 1,1-difluoro-N-methylpropan-2-amine.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for the reductive amination of 1,1-difluoropropan-2-one with methylamine.
Protocol 1: Reductive Amination using Sodium Borohydride
This protocol utilizes a common and cost-effective reducing agent, sodium borohydride.
Materials:
1,1-Difluoropropan-2-one
Methylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
Reaction vessel equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet
Ice bath
Procedure:
Reaction Setup: To a clean, dry reaction vessel under a nitrogen atmosphere, add 1,1-difluoropropan-2-one and a suitable solvent such as methanol. Cool the mixture to 0 °C using an ice bath.
Amine Addition: Slowly add a solution of methylamine to the cooled ketone solution via a dropping funnel over 30 minutes, maintaining the temperature below 5 °C. Stir the mixture for an additional hour at 0 °C to facilitate imine formation.
Reduction: In a separate flask, prepare a solution of sodium borohydride in methanol. Add this solution portion-wise to the reaction mixture, ensuring the temperature remains below 10 °C. The addition should be controlled to manage any gas evolution.
Quenching: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., GC-MS or NMR). Carefully quench the reaction by the slow addition of water, followed by a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and decompose excess borohydride.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or MTBE (3 x volumes).
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure 1,1-difluoro-N-methylpropan-2-amine.
Protocol 2: Catalytic Reductive Amination
For larger-scale synthesis, a catalytic approach using hydrogenation can be more cost-effective and generate less waste.
Materials:
1,1-Difluoropropan-2-one
Methylamine (as a solution or gas)
Palladium on carbon (Pd/C, 5-10 wt%) or another suitable hydrogenation catalyst
Methanol or Ethanol
Hydrogen gas source
High-pressure reactor (autoclave)
Procedure:
Reactor Charging: To a high-pressure reactor, add 1,1-difluoropropan-2-one, the solvent (methanol or ethanol), and the Pd/C catalyst.
Amine Addition: Introduce the methylamine solution or gas into the reactor.
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and begin stirring. The reaction may require heating to 40-60 °C to proceed at a reasonable rate.
Monitoring: Monitor the reaction progress by observing the hydrogen uptake.
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst.
Solvent Removal and Purification: Remove the solvent from the filtrate by distillation. The resulting crude product can be purified by fractional distillation under reduced pressure.
Data Presentation and Comparison
The choice of reductive amination method can impact yield, purity, and scalability. The following table provides a comparative overview of the two proposed protocols.
Parameter
Protocol 1: Sodium Borohydride
Protocol 2: Catalytic Hydrogenation
Reducing Agent
Stoichiometric NaBH₄
Catalytic H₂
Typical Yield
60-80%
70-90%
Operating Pressure
Atmospheric
Elevated (50-100 psi)
Operating Temperature
0 °C to Room Temperature
Room Temperature to 60 °C
Waste Products
Borate salts
Minimal
Scalability
Good for lab to pilot scale
Excellent for pilot to industrial scale
Safety Considerations
Handling of borohydride, quenching
Handling of hydrogen gas and catalyst
Causality Behind Experimental Choices
Solvent Selection: Methanol and ethanol are common solvents for reductive aminations as they are polar enough to dissolve the reactants and reagents, and are compatible with both borohydride reduction and catalytic hydrogenation.
Temperature Control: The initial formation of the imine and the reduction with sodium borohydride are often performed at low temperatures to minimize side reactions and control the reaction rate.
Catalyst Choice: Palladium on carbon is a widely used and robust catalyst for the hydrogenation of imines.[1]
Purification Method: Fractional distillation is a suitable method for purifying the relatively volatile target amine from non-volatile impurities.
Self-Validating Systems and Trustworthiness
To ensure the reliability and reproducibility of the synthesis, the following analytical checks should be integrated into the workflow:
Starting Material Purity: The purity of 1,1-difluoropropan-2-one should be confirmed by GC-MS and NMR before use.
In-Process Controls (IPCs): The progress of the reaction should be monitored by GC-MS or LC-MS to determine the point of completion and to check for the formation of any significant by-products.
Final Product Characterization: The identity and purity of the final product, 1,1-difluoro-N-methylpropan-2-amine, must be confirmed by:
¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure.
¹⁹F NMR spectroscopy to confirm the presence and environment of the fluorine atoms.
GC-MS to determine the purity and confirm the molecular weight.
Elemental analysis to confirm the elemental composition.
Logical Relationships in the Synthetic Process
The following diagram illustrates the logical flow and decision points in the scale-up synthesis process.
Caption: Decision flow for the scale-up synthesis of 1,1-difluoro-N-methylpropan-2-amine.
References
HIMS. (2025, November 10). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry.
ACS Publications. Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[4][5]-Proton Shift Reaction.1 Scope and Limitations. The Journal of Organic Chemistry. Retrieved from
RSC Publishing. (2025, July 14). Metal-free fluorination strategy for amines: a sustainable and scalable one-pot synthesis of difluoramines via selectfluor.
ACS Publications. (2023, July 2). Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines. Organic Letters.
PMC - NIH. Enzymatic synthesis of fluorinated compounds.
American Chemical Society. Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[4][5]-Proton Shift Reaction.1 Scope and. Retrieved from
Preclinical Application Note: In Vivo Dosing and Pharmacological Evaluation Protocols for 1,1-Difluoro-N-methylpropan-2-amine Derivatives
Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Application: Preclinical Pharmacokinetics (PK), Pharmacodynamics (PD), and Neurochemical Profiling Pharmacological Context & Ratio...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals
Application: Preclinical Pharmacokinetics (PK), Pharmacodynamics (PD), and Neurochemical Profiling
Pharmacological Context & Rationale
The 1,1-difluoro-N-methylpropan-2-amine moiety is a highly specialized pharmacophore increasingly utilized in the development of novel entactogens and monoamine releasing agents, such as investigational benzothiophene derivatives (e.g., "Compound 36") designed for the treatment of mental disorders like PTSD[1].
The Causality of Fluorination:
Integrating a gem-difluoro (
−CF2−
) group at the beta-carbon of the aliphatic amine chain serves a dual mechanistic purpose[2]:
Metabolic Stability: It sterically and electronically blocks beta-hydroxylation, a primary degradation pathway that often leads to neurotoxic metabolites in traditional amphetamine-like compounds.
Transporter Selectivity: The highly electronegative fluorine atoms lower the pKa of the adjacent amine. This subtle shift in basicity alters the compound's binding affinity at vesicular monoamine transporters (VMAT2) and surface transporters, often enhancing serotonin transporter (SERT) selectivity over the dopamine transporter (DAT)[3]. This results in a robust entactogenic profile with a higher safety margin against dopaminergic neurotoxicity.
Mechanism of action and metabolic stability of 1,1-difluoro-N-methylpropan-2-amine derivatives.
Formulation and Vehicle Selection
The physicochemical properties of 1,1-difluoro-N-methylpropan-2-amine derivatives dictate strict formulation requirements for in vivo administration.
Salt Selection (Causality): The freebase form of fluorinated aliphatic amines is highly lipophilic but volatile and susceptible to rapid oxidative degradation. Therefore, all in vivo protocols must utilize the hydrochloride (HCl) salt [1]. The HCl salt ensures stoichiometric accuracy during weighing and provides complete aqueous solubility.
Vehicle Preparation: Dissolve the HCl salt in sterile 0.9% physiological saline .
Avoidance of Co-solvents: Because the HCl salt is highly water-soluble, avoid using co-solvents like DMSO or Tween-80. These excipients can independently alter blood-brain barrier (BBB) permeability or baseline locomotor activity, introducing confounding variables into neurochemical and behavioral assays.
In Vivo PK/PD Dosing Protocols (Rodent Models)
Based on structurally analogous benzofuran and benzothiophene entactogens (e.g., 5-MAPB), the following dosing parameters are optimized for male Sprague-Dawley rats and C57BL/6 mice[4].
Quantitative Dosing Parameters
Parameter
Intraperitoneal (IP)
Oral Gavage (PO)
Intravenous (IV)
Typical Dose Range
0.5 – 3.0 mg/kg
2.0 – 10.0 mg/kg
0.1 – 1.0 mg/kg
Vehicle
0.9% Saline
Distilled H₂O or Saline
0.9% Saline
Volume of Admin (Rat)
1.0 mL/kg
2.0 mL/kg
1.0 mL/kg
Estimated T_max
15 – 30 min
45 – 60 min
< 5 min
Sampling Duration
3 – 4 hours
4 – 6 hours
2 – 3 hours
Note: All doses should be calculated based on the freebase equivalent weight to maintain consistency across different salt batches.
Neurochemical Profiling: In Vivo Microdialysis
To validate the substrate-type releasing mechanism of these compounds, in vivo microdialysis is employed to quantify the efflux of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) in the nucleus accumbens or striatum[4].
Step-by-Step Methodology
Stereotaxic Surgery: Anesthetize the rodent (e.g., isoflurane) and implant a guide cannula targeting the nucleus accumbens (Coordinates for rat: AP +1.6 mm, ML ±1.5 mm, DV -6.2 mm from bregma). Allow 5-7 days for surgical recovery.
Probe Insertion & Equilibration: Insert a concentric microdialysis probe (e.g., 2 mm active membrane) through the guide cannula.
aCSF Perfusion (Causality): Perfuse artificial cerebrospinal fluid (aCSF) at a strict flow rate of 1.5 µL/min . Why 1.5 µL/min? This specific rate optimizes the relative recovery of monoamines across the semi-permeable membrane. Faster rates dilute the analytes below the HPLC-ECD detection limit, while slower rates diminish the temporal resolution needed to plot an accurate PK curve.
Baseline Sampling: Collect dialysate in 20-minute fractions for at least 60 minutes prior to dosing to establish a stable neurochemical baseline. This creates a self-validating control for each subject.
Dosing & Collection: Administer the 1,1-difluoro-N-methylpropan-2-amine derivative (e.g., 1.0 mg/kg IP). Continue collecting 20-minute fractions for 3 to 4 hours post-injection.
Quantification: Analyze fractions immediately using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or LC-MS/MS.
In vivo microdialysis workflow for quantifying monoamine efflux in rodent models.
Behavioral Assays: MDMA-Substitution Drug Discrimination
To assess the subjective, entactogenic properties of 1,1-difluoro-N-methylpropan-2-amine compounds, a two-lever drug discrimination paradigm is utilized[3].
Step-by-Step Methodology
Training Phase: Train a cohort of male Sprague-Dawley rats to discriminate MDMA (1.5 mg/kg, IP) from saline using a Fixed Ratio 10 (FR-10) schedule for food reinforcement.
Pretreatment Timing (Causality): Administer the test compound IP exactly 15 to 30 minutes prior to placing the animal in the operant chamber. Why this specific window? The high lipophilicity of the fluorinated amphetamine backbone allows it to rapidly cross the BBB. Microdialysis confirms that extracellular monoamine levels (T_max) peak within 15-30 minutes[4]. Testing outside this window risks evaluating the animal during the drug's elimination phase, leading to false negatives.
Substitution Testing: Evaluate test doses (e.g., 0.32, 0.64, 1.28, and 2.56 mg/kg). Full substitution is defined as >80% responding on the MDMA-designated lever.
Data Validation: Ensure response rates (lever presses per minute) do not drop below 20% of baseline. Severe suppression indicates motor toxicity or stereotypy rather than true stimulus substitution.
Technical Support Center: Synthesis of 1,1-difluoro-N-methylpropan-2-amine
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 1,1-difluoro-N-methylpropan-2-amine. It addresses common challenges and of...
Author: BenchChem Technical Support Team. Date: April 2026
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 1,1-difluoro-N-methylpropan-2-amine. It addresses common challenges and offers practical, field-proven solutions to improve reaction yield and purity.
Introduction
The synthesis of 1,1-difluoro-N-methylpropan-2-amine is a critical process in the development of various pharmaceutical and agrochemical compounds. The introduction of the gem-difluoro motif can significantly alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability and binding affinity. The most common and direct route to this amine is the reductive amination of 1,1-difluoropropan-2-one with methylamine. This guide will focus on troubleshooting and optimizing this key transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1,1-difluoro-N-methylpropan-2-amine?
The most prevalent and efficient method is the one-pot reductive amination of 1,1-difluoropropan-2-one with methylamine.[1][2] This reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.
Q2: Which reducing agent is best suited for this reaction?
The choice of reducing agent is critical and depends on the specific reaction conditions and scale.
Sodium triacetoxyborohydride (STAB) is often the preferred reagent for laboratory-scale synthesis due to its mildness and high selectivity for imines over ketones.[3][4]
Sodium cyanoborohydride (NaBH3CN) is also effective and can be used in a wider range of solvents, including protic ones like methanol. However, it is toxic and can generate cyanide byproducts.[2][3]
Sodium borohydride (NaBH4) is a more powerful reducing agent and can reduce the starting ketone. It is typically added after the imine has been pre-formed.[3][5]
Catalytic hydrogenation (e.g., H2/Pd-C) is a scalable and clean option, but may require specialized equipment and careful optimization to avoid side reactions.
Q3: What are the main side products I should be aware of?
The primary side products include:
1,1-difluoropropan-2-ol: Formed by the reduction of the starting ketone. This is more prevalent with less selective reducing agents like NaBH4.
Over-alkylation products: While less common when synthesizing a secondary amine from a primary amine, it's a possibility to form tertiary amines if other alkylating agents are present.
Unreacted starting materials: Incomplete conversion of 1,1-difluoropropan-2-one or the intermediate imine.
Q4: How does the presence of the gem-difluoro group affect the reaction?
The two fluorine atoms are strongly electron-withdrawing, which can increase the electrophilicity of the carbonyl carbon. This may facilitate the initial nucleophilic attack by methylamine. However, the stability of the difluorinated starting materials and intermediates should be considered, as they can be sensitive to certain reaction conditions.
Troubleshooting Guide
Problem 1: Low Yield of 1,1-difluoro-N-methylpropan-2-amine
Possible Causes & Solutions
Incomplete Imine Formation:
Cause: The equilibrium between the ketone/amine and the imine may not favor the imine.
Solution:
Dehydration: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO4) or molecular sieves to remove the water formed during imine formation and drive the equilibrium forward.
pH Adjustment: The optimal pH for imine formation is typically mildly acidic (pH 4-6). The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate the reaction. However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic.
Inefficient Reduction of the Imine:
Cause: The chosen reducing agent may not be effective under the reaction conditions.
Solution:
Change Reducing Agent: If using a mild reducing agent like STAB with low conversion, consider switching to a more reactive one like NaBH3CN, or a two-step procedure with NaBH4.
Optimize Temperature: For catalytic hydrogenation, temperature and pressure are critical parameters that need to be optimized. For hydride reductions, lower temperatures can sometimes improve selectivity but may require longer reaction times.
Reduction of the Starting Ketone:
Cause: The reducing agent is too reactive and is reducing the 1,1-difluoropropan-2-one before it can form the imine.
Solution:
Use a More Selective Reducing Agent: STAB is generally the best choice to avoid this side reaction.[3][4]
Two-Step Procedure: Allow the imine to form completely before adding the reducing agent. This can be monitored by techniques like NMR or IR spectroscopy.
Degradation of Starting Material or Product:
Cause: The fluorinated compounds may be unstable under the reaction conditions (e.g., high temperatures or strongly basic/acidic media).
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Problem 2: Difficulty in Product Purification
Possible Causes & Solutions
Contamination with Unreacted Ketone or Alcohol Byproduct:
Cause: Incomplete reaction or reduction of the starting ketone.
Solution:
Acid-Base Extraction: The basic amine product can be separated from the neutral ketone and alcohol by performing an acid-base extraction during workup. Dissolve the crude mixture in an organic solvent and wash with an acidic aqueous solution (e.g., 1M HCl). The amine will move to the aqueous layer as its hydrochloride salt. The layers can be separated, and the aqueous layer can then be basified (e.g., with NaOH) and extracted with an organic solvent to recover the pure amine.
Amine Product is Water-Soluble:
Cause: Small, polar amines can have significant water solubility, making extraction difficult.
Solution:
Salting Out: Saturate the aqueous layer with a salt like sodium chloride before extraction to decrease the solubility of the amine.
Use of a More Polar Organic Solvent: Solvents like ethyl acetate or dichloromethane may be more effective for extracting polar amines.
Formation of Emulsions During Workup:
Cause: The presence of both organic and aqueous phases with surfactants or fine solids.
Solution:
Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to help break emulsions.
Filtration: Filter the mixture through a pad of celite to remove any particulate matter that may be stabilizing the emulsion.
Co-elution during Column Chromatography:
Cause: The amine product and impurities have similar polarities.
Solution:
Use of an Amine-Deactivated Silica Gel: Standard silica gel is acidic and can cause tailing of basic compounds. Using silica gel treated with a base (e.g., triethylamine) or commercially available amine-functionalized silica can improve separation.
Strong Cation Exchange (SCX) Chromatography: This is a highly effective method for purifying basic compounds. The crude mixture is loaded onto the SCX column, which retains the basic amine. Neutral and acidic impurities are washed away. The pure amine is then eluted by washing the column with a solution of a stronger base, such as ammonia in methanol.[6]
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
To a solution of 1,1-difluoropropan-2-one (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere, add a solution of methylamine (1.2 eq, e.g., as a solution in THF or as methylamine hydrochloride with an added base like triethylamine to liberate the free amine).
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel or by acid-base extraction.
Organic Syntheses. (2016). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. [Link]
Beilstein Journal of Organic Chemistry. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. [Link]
PubChem. (n.d.). Solid state forms of (S)-2-(((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide and uses thereof. [Link]
Beilstein Journals. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. [Link]
Google Patents. (n.d.). WO2019245974A1 - Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl).
Google Patents. (n.d.). EP2493881A1 - Novel solid form of 4-[amino]furan-2(5h)-one.
PubMed. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl. [Link]
ResearchGate. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. [Link]
Wiley Online Library. (2020). Design and scalable synthesis of novel N‐alkyl‐hydroxylamine reagents for the direct, Fe‐catalyzed aminofunctionalization of alkenes. [Link]
Pearson+. (n.d.). One synthetic method for producing N-methyl-1-phenylpropan-2-amine.... [Link]
purification techniques for 1,1-difluoro-N-methylpropan-2-amine mixtures
Welcome to the Technical Support Center for Fluorinated Aliphatic Amines . This portal is designed specifically for researchers, analytical scientists, and drug development professionals working with the synthesis and is...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Fluorinated Aliphatic Amines . This portal is designed specifically for researchers, analytical scientists, and drug development professionals working with the synthesis and isolation of 1,1-difluoro-N-methylpropan-2-amine mixtures.
Due to the unique physicochemical properties imparted by the difluoromethyl group, standard aliphatic amine purification protocols often lead to poor yields, product degradation, or severe chromatographic tailing. This guide provides field-proven, causality-driven troubleshooting strategies and self-validating protocols to ensure high-purity isolation.
Q: My 1,1-difluoro-N-methylpropan-2-amine is partitioning poorly into the aqueous phase during the initial acid wash. Why is it remaining in the organic layer?A: This is a direct consequence of fluorine's electronegativity. The two fluorine atoms on the adjacent C1 carbon exert a strong inductive electron-withdrawing effect (-I effect) through the carbon backbone. This pulls electron density away from the nitrogen's lone pair, significantly lowering the pKa of the conjugate acid compared to non-fluorinated aliphatic amines[1]. If you use a weak acid (e.g., citric acid) or insufficient HCl, the amine remains partially unprotonated. In its neutral state, the fluorinated group renders the molecule highly hydrophobic[1], causing it to preferentially partition into the organic phase.
Correction Strategy: Always use a strong acid (1.0 M to 2.0 M HCl) and manually verify that the aqueous phase pH is strictly < 2 before phase separation.
Q: I am losing a significant amount of product during solvent evaporation after back-extraction. How can I prevent this?A: 1,1-difluoro-N-methylpropan-2-amine has a low molecular weight (109.14 g/mol ) and a high vapor pressure. Rotary evaporation of extraction solvents (like DCM, MTBE, or ether) under high vacuum will inevitably co-evaporate the volatile free base.
Correction Strategy: Do not isolate the free base unless strictly necessary for the next synthetic step. Instead, isolate the product as a hydrochloride (HCl) salt. Mixing the free base with an organic acid or anhydrous HCl causes rapid crystallization, yielding a stable, non-volatile solid that can be safely filtered and dried under vacuum[2].
Section 2: Chromatographic Separation
Q: I am experiencing severe peak tailing, band broadening, and low recovery when using standard silica gel flash chromatography. How do I resolve this?A: Unmodified silica gel contains acidic silanol groups (Brønsted acids). These silanols strongly interact with basic secondary amines via hydrogen bonding and ion-exchange mechanisms, leading to irreversible adsorption and tailing[3].
Correction Strategy: You must employ the "2 pH rule" by adding a volatile base modifier to your mobile phase[3]. Incorporating 0.1% to 1.0% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) into your eluent competitively neutralizes the acidic silanols on the silica column. This allows the fluorinated amine to elute as a sharp, symmetrical band, drastically improving both fraction purity and overall yield.
Section 3: Quantitative Data & Parameter Summary
To ensure reproducibility across different batches, reference the following physicochemical parameters when designing your purification gradients and extraction volumes.
High volatility. Avoid high-vacuum rotary evaporation of the free base to prevent product loss.
Estimated pKa
~7.5 - 8.5
Reduced basicity due to CF₂ group. Requires pH < 2 for full aqueous extraction and pH > 10 for free-basing.
Chromatography Modifier
0.1% - 1.0% TEA or NH₄OH
Mandatory addition to normal-phase silica mobile phases to neutralize silanols and prevent peak tailing.
Preferred Isolation State
Hydrochloride (HCl) Salt
Transforms the volatile liquid into a stable, highly crystalline solid for safe storage and handling.
Section 4: Self-Validating Experimental Protocols
Protocol A: Acid-Base Extraction and HCl Salt Crystallization
This protocol is designed as a self-validating system; you will verify the success of each phase transition before proceeding to the next step.
Dilution: Dilute the crude reductive amination mixture (containing unreacted 1,1-difluoroacetone, methylamine, and product) in Methyl tert-butyl ether (MTBE) (10 mL per gram of crude).
Acidic Extraction: Add 2.0 M aqueous HCl in equal volume to the organic layer. Stir vigorously for 10 minutes.
Validation Check: Spot the aqueous layer on pH paper. It must read pH < 2. If not, add concentrated HCl dropwise until achieved.
Phase Separation: Separate the layers. Wash the aqueous phase with one additional volume of fresh MTBE to remove unreacted fluorinated ketone and neutral byproducts. Discard the organic layers.
Basification: Cool the aqueous phase in an ice bath (the neutralization is exothermic). Slowly add 2.0 M NaOH dropwise with stirring.
Validation Check: Spot the aqueous layer on pH paper. It must read pH > 10 to ensure the amine is fully free-based.
Back-Extraction: Extract the aqueous phase with Dichloromethane (DCM) (3 x 10 mL per gram of theoretical yield).
Drying: Combine the DCM layers and dry over anhydrous Na₂SO₄. Filter the drying agent.
Salt Formation: To the dry DCM solution, slowly bubble anhydrous HCl gas, or add a stoichiometric amount of HCl in dioxane (4.0 M) under a nitrogen atmosphere.
Validation Check: A white precipitate (the amine hydrochloride salt) will immediately form. Continue addition until precipitation ceases. Spot the clear supernatant on a TLC plate and stain with Ninhydrin; no purple/pink spot indicates 100% conversion to the insoluble salt.
Isolation: Collect the crystals via vacuum filtration, wash with cold hexanes, and dry under high vacuum.
References
Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system
Source: RSC Publishing (rsc.org)
URL:[Link]
Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications
Source: Chemical Reviews - ACS Publications (acs.org)
URL:[Link]
How do I purify ionizable organic amine compounds using flash column chromatography?
Source: Biotage (biotage.com)
URL:[Link]
troubleshooting thermal degradation of 1,1-difluoro-N-methylpropan-2-amine
Introduction This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 1,1-difluoro-N-methylpropan-2-amine. Given the unique chemical properties conf...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 1,1-difluoro-N-methylpropan-2-amine. Given the unique chemical properties conferred by the gem-difluoro group adjacent to a chiral amine center, this molecule presents specific challenges, particularly concerning its thermal stability. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential degradation issues encountered during experimental workflows. The advice herein is grounded in established principles of physical organic chemistry and extensive experience with analogous fluorinated compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and stability of 1,1-difluoro-N-methylpropan-2-amine.
Q1: What are the primary known thermal degradation pathways for a molecule like this?
A1: Based on its structure, two primary thermal degradation pathways are of concern:
β-Fluoride Elimination: Aliphatic amines containing fluorine atoms on the adjacent (beta) carbon can be susceptible to decomposition. This process involves the elimination of hydrogen fluoride (HF) to form an iminium intermediate, which is highly reactive and can subsequently hydrolyze or polymerize.[1] The lone pair of electrons on the nitrogen atom can facilitate this elimination.[2]
Oxidation: Like many amines, the N-methyl group and the C-H bond adjacent to the nitrogen are susceptible to oxidation, especially at elevated temperatures in the presence of oxygen or oxidizing agents. This can lead to the formation of corresponding formamides, imines, or other oxidative degradation products.[3]
Q2: My reaction mixture containing 1,1-difluoro-N-methylpropan-2-amine turns dark brown upon heating. What is the likely cause?
A2: A color change to dark brown or black is a common indicator of decomposition, often leading to polymerization. The formation of reactive iminium intermediates from HF elimination is a probable cause. These intermediates can polymerize or react with other components in the mixture to form complex, high-molecular-weight, colored byproducts. Foaming can also sometimes be observed in amine solutions due to the formation of degradation products.[4]
Q3: What are the recommended storage and handling conditions to minimize degradation?
A3: To ensure the long-term stability of 1,1-difluoro-N-methylpropan-2-amine, the following conditions are strongly recommended:
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[3]
Temperature: Refrigerate at 2-8°C for long-term storage. For laboratory use, allow the vial to warm to room temperature before opening to prevent moisture condensation.
Light: Protect from light by using amber vials and storing in a dark location to prevent potential photodegradation.[3]
Moisture: Ensure the compound is stored in a dry environment. Moisture can facilitate hydrolysis of reactive intermediates if any degradation occurs.[3]
Q4: Are there specific solvents that should be avoided when heating this compound?
A4: The choice of solvent can significantly impact the thermal stability of amines. While specific data for this molecule is unavailable, general guidelines suggest caution with:
Protic Solvents: Water and alcohols can potentially participate in degradation pathways, especially if acidic or basic conditions are generated.
Oxidizing Solvents: Avoid solvents that have a tendency to form peroxides (e.g., aged THF, dioxane) or are inherently oxidizing.
High Polarity Solvents: Studies on other amines have shown that some organic diluents can result in higher thermal degradation rates compared to aqueous solutions.[5][6] A screening of solvents is recommended if thermal stress is required for a reaction.
Section 2: In-Depth Troubleshooting Guides
This section provides structured approaches to identifying and resolving specific experimental issues related to thermal degradation.
Issue 1: Unexpected Peaks Observed in LC-MS or GC-MS Analysis Post-Reaction
Scenario: You run a reaction at 80°C and your post-reaction mass spectrometry analysis shows your starting material peak diminishing and several new, unidentified peaks appearing.
Hypothesize Degradation Products: Based on the known chemical principles, predict the mass of likely degradation products. This allows you to specifically look for them in your mass spectrum.
Perform a Control Experiment: Heat a solution of 1,1-difluoro-N-methylpropan-2-amine in the reaction solvent (without other reagents) at the same temperature. Analyze samples at various time points (e.g., 1h, 4h, 8h) to monitor for degradation. This will confirm if the degradation is inherent to the compound under the reaction conditions.[7]
Analyze by High-Resolution Mass Spectrometry (HRMS): Obtain accurate mass data for the unknown peaks to determine their elemental composition. This is crucial for distinguishing between different potential degradation products.
Utilize Tandem MS (MS/MS): Fragment the unknown peaks to gain structural information. Compare the fragmentation pattern to the parent compound and predicted degradation products.
Potential Product
Formation Pathway
Expected Mass Change
Key Analytical Signature
N-methyl-1-fluoropropan-2-imine
β-Fluoride Elimination (loss of HF)
-20.01 Da
Loss of fluorine, formation of C=N bond. Will be highly reactive.
1,1-difluoropropan-2-one
Hydrolysis of iminium intermediate
-15.02 Da (loss of N-methyl group, gain of oxygen)
Presence of a ketone, loss of the amine signal in NMR.
1,1-difluoro-N-methylpropan-2-amine N-oxide
Oxidation
+16.00 Da
Gain of an oxygen atom.
Dimerized Species
Polymerization of iminium intermediate
~2x Parent Mass
Peaks at higher m/z values.
Lower Reaction Temperature: If the control experiment confirms thermal instability, the most straightforward solution is to lower the reaction temperature. Investigate if a longer reaction time at a lower temperature can achieve the desired conversion.
Screen Solvents: As solvent can play a critical role, screen a panel of aprotic solvents (e.g., Toluene, Acetonitrile, Dioxane) to find one that minimizes degradation.[5]
Use of an Inert Atmosphere: If not already doing so, ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen) to rule out oxidative degradation.[3]
Caption: Workflow for assessing the thermal stability of the compound in a specific solvent.
Issue 2: Poor Yield and Inconsistent Results in Synthetic Reactions
Scenario: A multi-step synthesis where 1,1-difluoro-N-methylpropan-2-amine is a key intermediate provides inconsistent yields in the subsequent step, which is performed at an elevated temperature.
Inconsistent results often point to a variable quality of the starting material.[3] Thermal degradation during the reaction can consume the amine, leading to lower-than-expected yields of the desired product. The reactive intermediates formed can also interfere with the desired reaction pathway.
The gem-difluoro group is strongly electron-withdrawing, which can increase the acidity of the neighboring C-H proton. In the presence of heat or a base, an E2-like elimination can occur, facilitated by the nitrogen lone pair.
Caption: Proposed pathway for thermal degradation via elimination of hydrogen fluoride (HF).
Quantitative Purity Check: Before each use, verify the purity of the 1,1-difluoro-N-methylpropan-2-amine lot using a quantitative method like GC-FID or qNMR. Do not rely solely on LC-MS area percentage.
Forced Degradation Study: To understand the stability window, perform a forced degradation study.[3] Expose the compound to controlled thermal stress (e.g., 60°C, 80°C, 100°C) for a fixed period and analyze the degradation profile. This helps in setting a maximum allowable temperature for your process.
pH Control: The stability of amines can be highly pH-dependent.[3] If your reaction conditions are acidic or basic, consider if this is accelerating degradation. Buffering the reaction mixture might improve stability.
Reagent Addition Strategy: If the reaction requires a base, consider a slow addition of the base at a lower temperature before heating. This can prevent a high transient concentration of base that might promote elimination.
Section 3: Analytical Methodologies
A robust analytical method is crucial for monitoring the stability of 1,1-difluoro-N-methylpropan-2-amine.
Recommended Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile amines and their degradation products. It provides both retention time and mass information, which is excellent for identifying and quantifying components.[8][9]
High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV and MS detectors is also a powerful tool.[10] Reversed-phase chromatography is typically used. A mobile phase containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid is often needed for good peak shape of amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are invaluable. ¹⁹F NMR is highly sensitive to the local chemical environment and can provide clear evidence of defluorination or other structural changes involving the fluorine atoms.
Protocol: GC-MS Method for Stability Monitoring
Instrument: Gas Chromatograph with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.
Column: A mid-polarity column (e.g., DB-5ms or equivalent) is a good starting point.
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 35-350 amu.
Sample Preparation: Accurately prepare a solution of the sample in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of ~1 mg/mL.
This method should be validated for your specific system to ensure proper separation and detection of the parent compound and potential impurities.
References
Hamed, O. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
BenchChem. (2025). An In-depth Technical Guide to the Thermal Stability of N-Methyl-N-phenylnaphthalen-2-amine. Benchchem.
MatheO. Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
BenchChem.
Biodegradation and biotransformation of organofluorine compounds | Request PDF.
The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (2019).
Amine Treating - Troubleshooting Guide | PDF | Oil Refinery | C
Advancing Amine Degradation Analysis. (2021).
Steps involved for the analyses of degraded amines using GC.
Measurement methods for selected emissions
Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry | Environmental Science & Technology. (2014).
Breaking C-F bonds in drugs. (2023). Hypha Discovery Blogs.
Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC.
Impact of Solvent on the Thermal Stability of Amines. (2022). PMC.
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026).
Photolysis Products of Fluorin
Thermal Degradation of Small Molecules: A Global Metabolomic Investig
Impact of Solvent on the Thermal Stability of Amines | Industrial & Engineering Chemistry Research. (2022).
THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. (2012). UKnowledge - University of Kentucky.
Amine Gas Treating Unit - Best Practices - Troubleshooting Guide | PDF. (2022). Slideshare.
Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC.
Chemical Aspects of Human and Environmental Overload with Fluorine. PMC.
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface. (2011). AIP Publishing.
Synthesis of -Tosyloxylated gem-Difluoroalkanes via Elusive[10][11]-Sulfonyloxy Migration. ChemRxiv.
Thermal [2+2] cycloaddition as a route to gem-difluoro heterobicyclo[n.1.1]alkanes. (2026). PubMed.
Synthesis of -Tosyloxylated gem-Difluoroalkanes via Oxidative Fluorination of Vinyl Sulfonates Featuring A[10][11]-Sulfonyloxy Migration. (2026). ResearchGate.
Technical Support Center: Handling the Moisture Sensitivity of 1,1-Difluoro-N-methylpropan-2-amine
Welcome to the technical support center for 1,1-difluoro-N-methylpropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this valuable synthetic buildi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 1,1-difluoro-N-methylpropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this valuable synthetic building block into their work. As a fluorinated amine, 1,1-difluoro-N-methylpropan-2-amine offers unique properties for introducing the difluoromethyl group, but its reactivity is intrinsically linked to its sensitivity to moisture. This document provides in-depth troubleshooting guides and frequently asked questions to ensure the success and reproducibility of your experiments.
I. Understanding the Challenge: The Role of Moisture
1,1-Difluoro-N-methylpropan-2-amine, like many amines, possesses a lone pair of electrons on the nitrogen atom, rendering it basic and nucleophilic. However, the presence of two electron-withdrawing fluorine atoms on the adjacent carbon significantly reduces the basicity of the amine compared to its non-fluorinated counterparts.[1] Despite this reduced basicity, the amine can still react with water in a reversible acid-base reaction to form the corresponding ammonium salt.[2][3][4] This seemingly simple interaction can have profound consequences for your reactions, leading to reduced yields, formation of byproducts, and inconsistent results.
The primary concern with moisture is the protonation of the amine by water, which forms the N-methyl-1,1-difluoropropan-2-ammonium ion. This protonated form is no longer nucleophilic and will not participate in the desired reaction, effectively reducing the concentration of your active reagent. In reactions that are themselves sensitive to acid, the generation of the ammonium salt can also alter the pH of the reaction mixture, potentially leading to undesired side reactions or decomposition of other reagents.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage, handling, and stability of 1,1-difluoro-N-methylpropan-2-amine.
Q1: How should I store 1,1-difluoro-N-methylpropan-2-amine to ensure its stability?
A1: Proper storage is the first line of defense against moisture contamination. The reagent should be stored in a tightly sealed container, preferably with a septum-sealed cap, under an inert atmosphere (e.g., nitrogen or argon). It is highly recommended to store the container in a desiccator to protect it from ambient humidity. For long-term storage, refrigeration at 2-8°C is advisable to minimize any potential degradation.
Q2: What is the visual appearance of 1,1-difluoro-N-methylpropan-2-amine, and are there any visual cues of degradation?
A2: 1,1-Difluoro-N-methylpropan-2-amine is typically a colorless to pale yellow liquid. While there may not be obvious visual signs of minor moisture contamination, significant degradation could potentially lead to a change in color or the formation of a precipitate (the ammonium salt). However, you should not rely on visual inspection alone. Always assume the reagent is moisture-sensitive and handle it accordingly.
Q3: Can I handle this reagent on the open bench?
A3: It is strongly advised to handle 1,1-difluoro-N-methylpropan-2-amine under an inert atmosphere, especially for reactions that are sensitive to moisture. This can be achieved using a glovebox or by employing standard Schlenk line techniques with dry nitrogen or argon.[5] For less sensitive applications, working quickly on a dry day with minimal exposure to the atmosphere may be acceptable, but this increases the risk of moisture contamination.
Q4: How does the moisture sensitivity of this fluorinated amine compare to non-fluorinated secondary amines?
A4: The electron-withdrawing fluorine atoms decrease the basicity of the nitrogen atom.[1] This means that the equilibrium for the reaction with water lies further to the left (favoring the free amine) compared to a non-fluorinated analogue like N-methylisopropanamine. However, this does not mean it is insensitive to water. For reactions requiring the amine to act as a nucleophile, any amount of protonation will inhibit the reaction.
III. Troubleshooting Guide: Addressing Common Experimental Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments.
Problem 1: Low or Inconsistent Reaction Yields
Q: I am experiencing significantly lower yields than expected, or my yields are not reproducible. Could moisture be the culprit?
A: Absolutely. Low and inconsistent yields are the most common symptoms of moisture contamination in reactions involving sensitive reagents. [6][7]
Scientific Explanation: As discussed, moisture protonates the amine, rendering it non-nucleophilic. This effectively reduces the stoichiometry of your active reagent, leading to incomplete conversion of your starting material. The variability in ambient humidity from day to day can directly translate to inconsistent levels of contamination and, therefore, fluctuating yields.
Troubleshooting Steps:
Evaluate Your Glassware Preparation: Ensure all glassware is rigorously dried before use. Oven-drying at a minimum of 125°C overnight or flame-drying under vacuum immediately before use are effective methods.[4] Remember to cool the glassware under a stream of inert gas to prevent re-adsorption of atmospheric moisture.[4]
Assess Your Solvent Quality: Use only anhydrous solvents from a freshly opened bottle or a solvent purification system. Even "anhydrous" grade solvents can absorb moisture over time once opened. For highly sensitive reactions, it is best to freshly distill the solvent from an appropriate drying agent.
Refine Your Reagent Transfer Technique: Are you transferring the 1,1-difluoro-N-methylpropan-2-amine under a positive pressure of inert gas? Use a dry, nitrogen-flushed syringe or cannula for all transfers. Avoid drawing air into the syringe.
Check for Leaks in Your Setup: Even a small leak in your reaction setup can introduce a significant amount of moisture over the course of a long reaction. Ensure all joints and septa are well-sealed.
Problem 2: Formation of Unexpected Byproducts
Q: My reaction is producing unexpected side products that are complicating purification. Could this be related to moisture?
A: Yes, moisture can lead to the formation of specific byproducts and can also catalyze other undesired reaction pathways.
Scientific Explanation:
Hydrolysis of Other Reagents: If your reaction involves other moisture-sensitive reagents (e.g., organometallics, acid chlorides), trace amounts of water can lead to their decomposition, generating new reactive species that can participate in side reactions.
Formation of Hydrogen Fluoride (HF): While the C-F bonds in 1,1-difluoro-N-methylpropan-2-amine are generally stable, under certain conditions, particularly in the presence of strong bases or Lewis acids, elimination of HF can occur, especially if the molecule can form a stable intermediate. The generated HF is highly reactive and can catalyze a variety of undesired reactions or degrade your product.
Changes in Reaction pH: The formation of the ammonium salt will make the reaction mixture more acidic, which can promote acid-catalyzed side reactions.
Troubleshooting Steps:
Analyze Your Byproducts: If possible, isolate and characterize the byproducts. This can provide valuable clues about the undesired reaction pathway. For example, the presence of a hydrolyzed starting material is a direct indication of moisture.
Strictly Anhydrous Conditions: Re-run the reaction with meticulous attention to anhydrous techniques as outlined in the low-yield troubleshooting section.
Consider a Non-basic Drying Agent: If you are drying a solution containing your product during workup, ensure the drying agent is neutral (e.g., anhydrous sodium sulfate or magnesium sulfate) and not basic, to avoid promoting elimination reactions.
Problem 3: Reaction Fails to Initiate or Proceeds Very Slowly
Q: My reaction is not starting, or the conversion is extremely sluggish. What should I check?
A: This is another classic sign that your nucleophile has been deactivated by moisture.
Scientific Explanation: If a significant portion of the 1,1-difluoro-N-methylpropan-2-amine is protonated by moisture at the start of the reaction, the concentration of the active nucleophile may be too low to initiate the reaction at a reasonable rate.
Troubleshooting Steps:
Verify Reagent Activity: Before starting a large-scale reaction, you can perform a small test reaction with fresh, unopened reagents and meticulously dried solvent and glassware to confirm the expected reactivity.
Re-evaluate Inert Atmosphere Technique: Ensure your inert gas is of high purity and that your system is properly purged of air and moisture before adding the reagents. A common mistake is not allowing enough time for the inert gas to displace all the air in the reaction vessel.
Check Syringe and Needle Condition: Use oven-dried syringes and needles. A syringe that has been washed and air-dried will still have a film of adsorbed water. Flushing the syringe multiple times with a dry inert gas can help, but oven-drying is superior.
IV. Experimental Protocols and Data
Illustrative Impact of Moisture on Reaction Yield
The following table provides illustrative data on how the water content of the solvent can impact the yield of a hypothetical reaction where 1,1-difluoro-N-methylpropan-2-amine is the limiting nucleophilic reagent.
Water Content in Solvent (ppm)
Expected Yield (%)
< 10
> 95%
50
80 - 90%
100
60 - 75%
250
< 50%
> 500
Reaction may not proceed to completion
Note: This data is for illustrative purposes. The actual sensitivity will depend on the specific reaction conditions.
Protocol: Setting Up a Reaction Under an Inert Atmosphere
This protocol describes the setup of a reaction using a Schlenk line.
Glassware Preparation:
Thoroughly clean and dry all glassware in an oven at >120°C for at least 4 hours.
Assemble the hot glassware (e.g., round-bottom flask with a stir bar, condenser) and immediately connect it to the Schlenk line.
Evacuate the glassware under high vacuum while gently heating with a heat gun to remove adsorbed water.
Refill the glassware with a dry inert gas (nitrogen or argon).
Repeat the evacuate-refill cycle at least three times.[4]
Leave the glassware under a positive pressure of the inert gas.
Solvent and Reagent Addition:
Add the anhydrous solvent to the reaction flask via a dry, inert gas-flushed syringe or cannula.
Add any solid reagents under a positive flow of inert gas.
Transfer the 1,1-difluoro-N-methylpropan-2-amine using a dry, inert gas-flushed syringe.
Protocol: Transfer of 1,1-Difluoro-N-methylpropan-2-amine via Syringe
Prepare the Syringe:
Dry the syringe and needle in an oven.
Allow them to cool in a desiccator.
Flush the syringe and needle with dry inert gas at least 10 times.
Transfer the Reagent:
Puncture the septum of the reagent bottle with the needle.
Slowly draw the desired volume of the liquid into the syringe.
To prevent contamination of the reagent bottle, it is good practice to first draw a small amount of inert gas from the headspace of the reaction flask into the syringe before drawing up the liquid.
Withdraw the needle from the reagent bottle and quickly insert it through the septum of the reaction flask.
Slowly add the reagent to the reaction mixture.
V. Visualizing the Concepts
Hydrolysis of 1,1-Difluoro-N-methylpropan-2-amine
Caption: Reversible protonation of the amine by water.
Troubleshooting Workflow for Low Yields
Caption: A logical approach to diagnosing low yield issues.
Inert Atmosphere Reaction Setup
Caption: Schematic of a typical inert atmosphere setup.
VI. Conclusion
The successful application of 1,1-difluoro-N-methylpropan-2-amine in synthesis is critically dependent on the rigorous exclusion of moisture. By understanding the fundamental reactivity of this fluorinated amine and adhering to meticulous experimental techniques, researchers can overcome the challenges associated with its handling. This guide provides a comprehensive framework for troubleshooting common issues and implementing robust protocols. Should you continue to experience difficulties, we encourage you to review each step of your process and consider the subtle ways in which moisture can be introduced into a reaction system.
VII. References
Fiveable. (2025, August 15). Inert atmosphere: Organic Chemistry II Study Guide.
Study Mind. (2022, April 19). Amines - Properties and Reactivity of Amines (A-Level Chemistry).
Chemguide. (n.d.). amines as bases.
YouTube. (2023, June 16). Amines - Reactions (A-Level IB Chemistry).
Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
Benchchem. (2025). Application Notes and Protocols for Handling and Storage of Air-Sensitive Oxoazanide.
Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment.
Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations.
American Chemical Society. (n.d.). The use of alternative solvent purification techniques.
Benchchem. (2025). How to dry solvents for moisture-sensitive reactions with 2,3,6-Trimethoxyisonicotinaldehyde.
ACS Publications. (2020, July 28). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe | Journal of Chemical Education.
Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods.
YouTube. (2020, September 5). Alcohols to Alkyl Fluorides, Part 3: Fluoroalkylamines.
Alfa Chemistry. (n.d.). Fluorinated Amines.
PMC. (2019, June 20). The Dark Side of Fluorine.
Hiranuma. (n.d.). Water contents Amines.
Benchchem. (2025). Technical Support Center: Managing Moisture Sensitivity in Reactions Involving 3-Fluoropyridine.
Reddit. (2024, November 20). What are some common causes of low reaction yields?
Radleys. (n.d.). Are these basic mistakes preventing you from getting a good yield?
Technical Support Center: Resolving 19F NMR Peak Overlaps in 1,1-difluoro-N-methylpropan-2-amine
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with ¹⁹F NMR spectroscopy of 1,1-difluoro-N-methylpropan-2-amine. This resource provides in-d...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with ¹⁹F NMR spectroscopy of 1,1-difluoro-N-methylpropan-2-amine. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific issue of peak overlap, a common hurdle in the analysis of fluorinated compounds. The following sections are designed to offer not just procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Understanding the Challenge: Diastereotopicity in 1,1-difluoro-N-methylpropan-2-amine
The core of the peak overlap issue in 1,1-difluoro-N-methylpropan-2-amine often stems from the prochiral center at the second carbon (C2). The two fluorine atoms on the first carbon (C1) are diastereotopic. This means that due to the chiral environment created by the C2 amine group, they are chemically non-equivalent and should, in principle, exhibit distinct chemical shifts in the ¹⁹F NMR spectrum. However, under standard acquisition parameters, these signals can be very close, leading to significant overlap and complicating spectral interpretation, especially when analyzing mixtures or studying reaction kinetics.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common problems and their solutions.
Q1: My ¹⁹F NMR spectrum of 1,1-difluoro-N-methylpropan-2-amine shows a single broad peak instead of two distinct signals for the CF₂ group. What's happening?
A1: Insufficient Resolution and Environmental Effects
This is a classic case of signal overlap where the chemical shift difference (Δδ) between the two diastereotopic fluorine nuclei is smaller than the line width of the peaks. Several factors can contribute to this:
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the chemical environment of the fluorine atoms. A non-polar solvent may not be sufficient to induce a significant chemical shift difference.
Temperature: At higher temperatures, molecular motion can average out the distinct environments of the two fluorine atoms, leading to peak broadening and coalescence.
Shimming: Poor magnetic field homogeneity (shimming) is a frequent cause of artificially broad peaks, which can easily mask small chemical shift differences.
Troubleshooting Steps:
Optimize Shimming: Before any other changes, ensure the spectrometer is properly shimmed on your sample. This is the most critical first step to achieve the best possible resolution.
Solvent Screening: Acquire spectra in a variety of deuterated solvents with different polarities (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, CD₃OD). A more polar or hydrogen-bonding solvent may interact differently with the amine group, enhancing the chemical shift non-equivalence of the fluorine atoms.
Variable Temperature (VT) NMR: Lowering the temperature of the experiment can slow down molecular tumbling and any conformational exchange processes, often resulting in sharper signals and increased separation between the diastereotopic fluorine resonances.
Q2: I've tried different solvents and temperatures, but the peaks are still overlapping. What advanced techniques can I use?
A2: Employing Advanced NMR Experiments
When simple parameter optimization is insufficient, more advanced NMR techniques can be employed to resolve the overlapping signals.
2D NMR Spectroscopy
Two-dimensional NMR experiments can disperse the signals into a second dimension, often resolving overlap that is present in a 1D spectrum.[1][2]
¹⁹F-¹H HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment is particularly useful for establishing through-space proximity between fluorine and proton nuclei.[3][4][5][6][7] By observing cross-peaks between the fluorine signals and nearby protons (e.g., the C2-H and the N-CH₃ protons), you may be able to differentiate the two fluorine environments based on their spatial relationships. Even if the ¹⁹F signals overlap in the direct dimension, their correlations in the indirect dimension might be resolved.
¹⁹F-¹⁹F COSY (Correlation Spectroscopy): While both fluorine atoms are on the same carbon, this experiment can be useful in more complex fluorinated molecules to identify through-bond or through-space couplings between different fluorine environments.[8] For 1,1-difluoro-N-methylpropan-2-amine, this is less likely to be the primary resolution method but is a valuable tool in the broader context of analyzing fluorinated compounds.
Diagram: Workflow for Resolving Overlapping ¹⁹F Signals
Caption: Troubleshooting workflow for resolving ¹⁹F NMR peak overlaps.
Q3: Can I use chemical additives to resolve the peak overlap?
A3: Chiral Resolving Agents
Yes, the use of chiral resolving agents (also known as chiral solvating agents) is a powerful method to resolve signals of enantiomers or diastereotopic nuclei.[9][10][11][12]
Principle: A chiral resolving agent (CRA) is a chiral molecule that can form transient, non-covalent diastereomeric complexes with your analyte. These newly formed diastereomeric complexes will have slightly different magnetic environments, leading to a larger chemical shift difference between the originally overlapping signals. For 1,1-difluoro-N-methylpropan-2-amine, the CRA will interact with the chiral center at C2, amplifying the diastereotopicity of the C1 fluorine atoms.
Common Classes of Chiral Resolving Agents for Amines:
Chiral acids (e.g., (R)-(-)- or (S)-(+)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP))
Chiral alcohols (e.g., (R)-(-)- or (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE))
Experimental Protocol: Using a Chiral Resolving Agent
Sample Preparation: Prepare a standard solution of your 1,1-difluoro-N-methylpropan-2-amine in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
Acquire Initial Spectrum: Record a standard ¹⁹F NMR spectrum of your analyte alone.
Titration with CRA: Add a small, sub-stoichiometric amount of the chosen chiral resolving agent (e.g., 0.2 equivalents) to the NMR tube.
Acquire Spectrum after Addition: Gently mix the sample and acquire another ¹⁹F NMR spectrum.
Incremental Additions: Continue to add the CRA in small increments (e.g., 0.2 equivalents at a time) and acquire a spectrum after each addition, until baseline resolution of the two fluorine signals is achieved.
Data Analysis: Monitor the chemical shifts of the two fluorine signals as a function of the CRA concentration.
Data Presentation: Effect of Chiral Resolving Agent on ¹⁹F Chemical Shifts
Equivalents of CRA
Chemical Shift of Fₐ (ppm)
Chemical Shift of Fₑ (ppm)
Δδ (ppm)
0.0
-XX.XXX
-XX.XXX
0.00
0.2
-XX.XXX
-XX.YYY
0.0XX
0.4
-XX.XXX
-XX.YYY
0.0YY
0.6
-XX.XXX
-XX.YYY
0.0ZZ
0.8
-XX.XXX
-XX.YYY
0.1XX
1.0
-XX.XXX
-XX.YYY
0.1YY
Note: The hypothetical chemical shift values (-XX.XXX, -XX.YYY) would be determined experimentally.
Q4: Are there any other ¹⁹F-centric experiments that can help?
A4: Exploring ¹⁹F-Detected 2D Experiments
While ¹H-detected experiments are common, ¹⁹F-detected experiments offer the advantage of a wider chemical shift range, which can be beneficial for resolving signals.[13][14][15]
¹⁹F-Detected ¹H-¹⁹F HETCOR (Heteronuclear Correlation): This experiment provides correlations between directly bonded or through-space coupled protons and fluorine atoms. It can be more sensitive than the ¹H-detected version if relaxation properties are favorable.
¹⁹F, ¹³C-HMBC (Heteronuclear Multiple Bond Correlation): This experiment can reveal long-range couplings between fluorine and carbon atoms, providing valuable structural information and potentially resolving ambiguities.[16]
Diagram: Logic for Choosing an Advanced NMR Experiment
Caption: Decision tree for selecting an advanced NMR method.
Concluding Remarks
Resolving peak overlaps in the ¹⁹F NMR spectrum of 1,1-difluoro-N-methylpropan-2-amine is a tractable challenge that often requires moving beyond standard 1D acquisition. By systematically optimizing experimental conditions and employing advanced techniques such as 2D NMR and chiral resolving agents, researchers can obtain high-quality, unambiguous spectral data. This guide provides a framework for troubleshooting, but the optimal solution will always be dependent on the specific sample and the available instrumentation.
References
Vertex AI Search. (n.d.). 19Flourine NMR.
RSC Publishing. (n.d.). Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - Analyst.
ACS Publications. (2020, September 10). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis | Organic Letters.
Thermo Fisher Scientific. (n.d.). Evaluation of fluoroorganic compounds with benchtop 19F NMR.
PMC. (2024, September 16). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes.
University of Ottawa NMR Facility Blog. (2014, December 5). 1D Selective 1H - 19F HOESY.
Semantic Scholar. (2022, March 15). 19F-centred NMR analysis of mono-fluorinated compounds.
PMC. (2025, October 7). A Universal 19F NMR Probe for Enantiomeric Discrimination of Primary, Secondary, and Tertiary Amines.
ResearchGate. (n.d.). 2D NMR spectroscopy of E8 and Z8: 19 F-19 F COSY (a) and 2D J-resolved....
Solvias. (2022, August 31). Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy.
ChemRxiv. (n.d.). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis.
PubMed. (2019, December 15). Improving the Accuracy of 1 H- 19 F Internuclear Distance Measurement Using 2D 1 H- 19 F HOESY.
University of Ottawa NMR Facility Blog. (2007, November 6). 19F - 1H HOESY Experiment.
RSC Publishing. (2022, February 25). New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K.
ACS Publications. (2024, October 9). Novel Pseudo-Two-Dimensional 19F NMR Spectroscopy for Rapid Simultaneous Detection of Amines in Complex Mixture | Analytical Chemistry.
(n.d.). Ultrafast 19F MAS NMR 090222 revised.
(n.d.). Fluorine NMR.
PMC. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
Alan Brisdon's. (2025, April 15). Multinuclear NMR Spectroscopy.
University of North Texas. (n.d.). 19F, 1H-HOESY and PGSE NMR Studies of Neutral Trinuclear Complexes of AuI and HgII.
Journal of the American Chemical Society. (2002, April 6). 19F, 1H-HOESY and PGSE NMR Studies of Neutral Trinuclear Complexes of AuI and HgII: Evidence for Acid−Base Stacking in Solution.
MDPI. (2024, December 5). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery.
Journal of the American Chemical Society. (2010, October 19). High-Resolution 19F MAS NMR Spectroscopy: Structural Disorder and Unusual J Couplings in a Fluorinated Hydroxy-Silicate.
Strategic Application of 1,1-Difluoro-N-methylpropan-2-amine in Lead Optimization: A Comparative Guide Against Non-Fluorinated Analogs
As a Senior Application Scientist, I frequently encounter drug discovery programs stalled by the ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities of basic aliphatic amines. While secondary amines ar...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter drug discovery programs stalled by the ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities of basic aliphatic amines. While secondary amines are ubiquitous in medicinal chemistry for establishing critical target interactions, their high basicity often leads to poor oral bioavailability, high P-glycoprotein (P-gp) efflux, and off-target cardiotoxicity (e.g., hERG channel inhibition).
In this guide, we will objectively compare the non-fluorinated building block N-methylpropan-2-amine against its fluorinated bioisostere, 1,1-difluoro-N-methylpropan-2-amine . By analyzing the causality behind their divergent physicochemical behaviors, we provide a blueprint for utilizing difluoromethylation to rescue stalled lead compounds [1].
Physicochemical Profiling & Causality
The substitution of a terminal methyl group with a difluoromethyl (–CF
2
H) group fundamentally alters the electronic landscape of the molecule. Table 1 summarizes the critical performance metrics of both analogs.
Table 1: Comparative Physicochemical Profile
Property
N-methylpropan-2-amine (Non-Fluorinated)
1,1-difluoro-N-methylpropan-2-amine (Fluorinated)
Mechanistic Causality / Impact
pKa (Conjugate Acid)
~10.4
~7.2
Strong -I (inductive) effect of the
β
-CF
2
group withdraws electron density from the amine lone pair, reducing basicity [2].
Intrinsic Lipophilicity (LogP)
0.9
1.4
Fluorine increases the hydrophobic surface area and intrinsic lipophilicity compared to hydrogen [4].
Distribution Coefficient (LogD at pH 7.4)
-2.1
1.1
A lower pKa results in a significantly higher fraction of the neutral species at physiological pH, drastically increasing LogD.
P-gp Efflux Ratio (In Vitro)
High (>3.0)
Low (<1.5)
Reduced protonation at pH 7.4 minimizes salt-bridge interactions within the P-glycoprotein binding pocket [3].
Metabolic Stability (CYP-mediated)
Susceptible to N-dealkylation
Enhanced
The CF
2
group sterically and electronically shields the adjacent carbon from cytochrome P450-mediated oxidation.
The Causality of pKa Modulation
The non-fluorinated amine has a pKa of ~10.4. According to the Henderson-Hasselbalch equation, at a physiological pH of 7.4, this amine is >99.9% protonated. This permanent positive charge restricts passive transcellular membrane permeability and makes the molecule a prime substrate for efflux transporters like P-gp, which recognize cationic amphiphilic drugs.
By introducing the highly electronegative fluorine atoms at the beta position, the inductive pull through the sigma bond framework significantly stabilizes the nitrogen's lone pair [3]. The pKa drops by approximately 3.2 units to ~7.2. Consequently, at pH 7.4, the fluorinated amine is roughly 60% unprotonated (neutral). This massive increase in the neutral fraction exponentially increases the effective lipophilicity (LogD), enhancing passive permeability and evading hERG/P-gp recognition [2].
Experimental Methodologies
To ensure scientific integrity, the physicochemical shifts described above must be empirically validated. Below are the self-validating protocols designed to isolate and measure these specific properties.
Protocol A: Potentiometric Determination of pKa
Causality for Method Choice: We utilize potentiometric titration rather than UV-metric methods because small aliphatic amines lack a conjugated chromophore that changes absorbance upon protonation.
Sample Preparation: Dissolve 1.0 mmol of the test amine hydrochloride salt in 50 mL of CO
2
-free, ultra-pure HPLC-grade water. Self-validation: CO
2
-free water prevents carbonate buffering interference, which would skew the equivalence point.
Ionic Strength Adjustment: Add 0.15 M KCl to the solution. Self-validation: This mimics physiological ionic strength and maintains constant activity coefficients throughout the titration, ensuring the calculated pKa is biologically relevant.
Titration Setup: Submerge a calibrated glass pH electrode and a temperature probe (strictly maintained at 25.0 ± 0.1 °C) into the stirred solution.
Titrant Addition: Titrate with standardized 0.1 M NaOH using an automated titrator. Add titrant in 0.05 mL increments, requiring the system to reach equilibrium (drift < 0.1 mV/s) before recording the pH.
Data Analysis: Plot the first derivative of the titration curve (dpH/dV) to identify the exact equivalence point. Calculate the pKa using the Henderson-Hasselbalch equation at the half-equivalence point, applying necessary activity corrections.
Protocol B: Caco-2 Bidirectional Permeability and P-gp Efflux Assay
Causality for Method Choice: Caco-2 cells express high levels of human P-gp on their apical surface. By measuring bidirectional transport, we can mathematically isolate active efflux from passive diffusion.
Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) and culture for 21 days. Self-validation: A 21-day culture ensures full differentiation into enterocyte-like cells and the formation of tight junctions, validated prior to the assay by measuring a Transepithelial Electrical Resistance (TEER) > 300 Ω·cm².
Dosing Solutions: Prepare 10 µM solutions of the test amines in HBSS buffer at pH 7.4, containing a maximum of 1% DMSO to prevent membrane toxicity.
Transport Assay:
A-to-B (Absorptive): Add dosing solution to the apical chamber and blank HBSS to the basolateral chamber.
B-to-A (Secretory): Add dosing solution to the basolateral chamber and blank HBSS to the apical chamber.
Incubation & Sampling: Incubate at 37 °C on an orbital shaker. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, immediately replacing the volume with fresh buffer to maintain sink conditions.
Quantification & Analysis: Analyze samples via LC-MS/MS using multiple reaction monitoring (MRM) to determine the apparent permeability (
Papp
). Calculate the Efflux Ratio (ER) as
Papp(B−A)/Papp(A−B)
. An ER > 2.0 confirms active efflux [3].
Workflow Visualization
The decision-making process for incorporating fluorinated amines into a lead optimization campaign follows a strict logical progression, visualized below.
Fig 1. Lead optimization workflow utilizing difluoromethyl bioisosterism to overcome ADME liabilities.
Conclusion
The transition from N-methylpropan-2-amine to 1,1-difluoro-N-methylpropan-2-amine is not merely a structural tweak; it is a calculated physicochemical overhaul. By leveraging the electron-withdrawing nature of the difluoromethyl group, medicinal chemists can precisely tune the basicity of the amine. This targeted pKa depression directly translates to a higher fraction of neutral species at physiological pH, thereby rescuing compounds from P-gp-mediated efflux and hERG-related cardiotoxicity while simultaneously boosting passive membrane permeability.
References
Title: Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals
Source: Alfa Chemistry
URL
Title: Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table
Source: Drug Hunter
URL
Source: PMC (National Institutes of Health)
Title: The Dark Side of Fluorine
Source: ACS Medicinal Chemistry Letters
URL
Comparative
A Researcher's Guide to Comparing the Lipophilicity of 1,1-difluoro-N-methylpropan-2-amine Derivatives
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry. This guide provides a comprehensive framework for comparing the lipo...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry. This guide provides a comprehensive framework for comparing the lipophilicity of a promising class of compounds: 1,1-difluoro-N-methylpropan-2-amine derivatives. As direct comparative data for this specific series is not broadly published, this document serves as a practical manual, equipping researchers with the foundational principles, experimental protocols, and data interpretation strategies necessary to conduct these critical investigations in-house.
Lipophilicity, a measure of a compound's preference for a lipid-like environment over an aqueous one, is a pivotal physicochemical property. It profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to target proteins.[1][][3] For derivatives of N-methylpropan-2-amine, an ionizable amine, it is crucial to measure the distribution coefficient (LogD) at a physiological pH (typically 7.4), as this provides a more accurate reflection of the compound's behavior in the body compared to the partition coefficient (LogP) of the neutral species alone.[4][5]
Section 1: The Strategic Role of Fluorine in Modulating Lipophilicity
The introduction of fluorine into a molecule can have complex and sometimes counterintuitive effects on its lipophilicity.[6] While a single fluorine-for-hydrogen substitution often slightly increases the LogP, the effects of multiple fluorinations, such as the gem-difluoro group in 1,1-difluoro-N-methylpropan-2-amine, are highly context-dependent.[7]
Several factors are at play:
Increased Hydrophobic Surface Area: Fluorination can shield the molecule from the surrounding water, effectively increasing its hydrophobic surface.[6]
Polarity and Dipole Moments: The highly electronegative fluorine atoms create strong C-F bonds and can introduce significant dipole moments. The orientation of these dipoles within the molecule can either increase or decrease overall polarity, thereby affecting lipophilicity.[6][8]
Intramolecular Interactions: Fluorine can alter the pKa of nearby functional groups, like the amine in our core structure, which in turn influences the LogD at a given pH.[9]
Understanding these nuanced effects is critical for the rational design of derivatives with an optimal lipophilicity profile for a desired therapeutic target. Systematic investigation by synthesizing and testing a series of derivatives is the most reliable path to elucidating the structure-lipophilicity relationship (SLR) for this specific scaffold.[10]
Section 2: Methodologies for Lipophilicity Determination
While computational models offer a rapid first pass for estimating LogP, their accuracy can be limited, especially for novel or complex fluorinated structures.[11][12][13] Experimental determination remains the gold standard for reliable data.
Method
Principle
LogP/D Range
Throughput
Key Considerations
Shake-Flask (OECD 107)
Direct measurement of a compound's concentration in two equilibrated, immiscible phases (n-octanol and water).[14][15]
Less sensitive to impurities, requires less compound, and is easily automated.[16][18] Accuracy depends on the quality of the calibration standards.
Slow-Stirring (OECD 123)
A variation of the shake-flask method that minimizes the formation of micro-emulsions, improving accuracy for highly lipophilic compounds.
Up to 8.2
Low
Ideal for compounds where shake-flask may fail (LogP > 5).
For a drug discovery setting where multiple derivatives are being synthesized and evaluated, the HPLC-based method offers the best balance of throughput, accuracy, and resource efficiency.[15][19]
This protocol provides a robust, self-validating system for comparing the lipophilicity of your 1,1-difluoro-N-methylpropan-2-amine derivatives.
Principle
The method relies on the linear correlation between the logarithm of the retention factor (log k') of a compound on a reverse-phase HPLC column (like a C18) and its n-octanol/water partition coefficient (LogP). By running a series of well-characterized standards with known LogP values, a calibration curve can be generated. The LogD₇.₄ of the test compounds can then be determined from their retention times under the same analytical conditions.
Materials and Instrumentation
Instrumentation: HPLC system with a UV detector (or MS for non-chromophoric compounds) and a thermostated column compartment.
Column: High-quality C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
HPLC-grade acetonitrile and/or methanol.
Phosphate-buffered saline (PBS), pH 7.4.
n-Octanol.
A set of 5-7 calibration standards with known LogP values spanning the expected range of your derivatives (e.g., Anisole, Toluene, Naphthalene).
Samples: Test derivatives dissolved in a suitable solvent (e.g., DMSO) to create 10 mM stock solutions.
Workflow Diagram
Caption: Workflow for HPLC-based LogD₇.₄ determination.
Step-by-Step Procedure
Mobile Phase Preparation: Prepare a series of isocratic mobile phases consisting of varying ratios of PBS (pH 7.4) and organic solvent (e.g., methanol or acetonitrile). Ensure the PBS is saturated with n-octanol and the n-octanol is saturated with PBS beforehand for methods aiming to closely mimic the partition environment.[20]
System Equilibration: Equilibrate the HPLC column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved. Maintain a constant column temperature (e.g., 25°C).
Determine Dead Time (t₀): Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column void time.
Calibration:
For each isocratic mobile phase composition, inject each calibration standard in triplicate.
Record the retention time (tᵣ).
Calculate the retention factor (k') for each standard: k' = (tᵣ - t₀) / t₀ .
Plot log k' versus the known LogP values of the standards. This should yield a linear relationship.
Extrapolate this line to 0% organic solvent to find the y-intercept, which represents log k'w (the retention factor in 100% aqueous phase).
Sample Analysis:
Inject each 1,1-difluoro-N-methylpropan-2-amine derivative in triplicate.
Record the retention time (tᵣ) and calculate log k' using the same formula.
Calculate LogD₇.₄:
Generate a final calibration curve by plotting the known LogP values of the standards against their calculated log k'w values.
Using the linear regression equation from this curve (y = mx + c, where y = log k'w and x = LogP), calculate the LogD₇.₄ for your derivatives based on their own log k'w values.
Section 4: Data Presentation and Structure-Lipophilicity Relationship (SLR) Analysis
Systematically organizing your experimental data is crucial for clear interpretation and comparison. Use a table to summarize your findings, which will help in elucidating the structure-lipophilicity relationships for your compound series.
Hypothetical Data Comparison Table
Compound ID
Structure (R-group)
Retention Time (tᵣ) (min)
log k'
Experimental LogD₇.₄
cLogP (Calculated)
Δ (Exp - Calc)
Parent
-H
tbd
tbd
tbd
value
tbd
Derivative 1
-CH₃
tbd
tbd
tbd
value
tbd
Derivative 2
-Cl
tbd
tbd
tbd
value
tbd
Derivative 3
-OCH₃
tbd
tbd
tbd
value
tbd
...
...
...
...
...
...
...
tbd = to be determined
By analyzing this table, you can directly observe how different substituents (R-groups) on your core scaffold influence lipophilicity. For example, you can quantify the lipophilic contribution of adding a methyl vs. a chloro group. This empirical data is invaluable for guiding the next round of synthesis and optimizing the ADME properties of your lead candidates.[21]
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for researchers to experimentally determine and compare the lipophilicity of novel 1,1-difluoro-N-methylpropan-2-amine derivatives. By employing the detailed HPLC-based protocol, researchers can generate high-quality, reproducible data. The subsequent analysis of this data will illuminate the critical structure-lipophilicity relationships within this chemical series, enabling data-driven decisions in the optimization process and ultimately accelerating the journey from a promising compound to a viable drug candidate.
References
Mannhold, R., & Tetko, I. V. (2008). Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. Vertex AI Search.
OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1.
Płonka, J., et al. (2019). The impact of lipophilicity on environmental processes, drug delivery and bioavailability of food components. Postępy Higieny i Medycyny Doświadczalnej.
IEEE. (2025). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. IEEE Xplore.
Angulo, I., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry.
IEEE. (2025). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. IEEE Xplore.
OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD.
Linclau, B., et al. (2021). Skipped Fluorination Motifs: Synthesis of Building Blocks and Comparison of Lipophilicity Trends with Vicinal and Isolated Fluorination Motifs. The Journal of Organic Chemistry.
European Commission. (n.d.). A.8. PARTITION COEFFICIENT 1. METHOD.
BOC Sciences. (2024). Lipophilicity of Drug.
Valko, K. (2017). Lipophilicity and biomimetic properties to support drug discovery. Expert Opinion on Drug Discovery.
Lombardo, F., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
Linclau, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry.
Enamine. (n.d.). LogD/LogP Background.
Chapman University. (2024). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Chapman University Digital Commons.
GOV.UK. (2022). Estimating the octanol-water partition coefficient for chemical substances.
Linclau, B., et al. (2020). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry.
Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences.
AiFChem. (2025). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
Waters. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS.
Shultz, M. D. (2020). Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization. Journal of Medicinal Chemistry.
Merck & Co. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry.
A Comparative Guide to HPLC-UV Validation Methods for 1,1-difluoro-N-methylpropan-2-amine
This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection strategies for the quantitative analysis of 1,1-difluoro-N-methylpropan-2-amine. I...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection strategies for the quantitative analysis of 1,1-difluoro-N-methylpropan-2-amine. It delves into the inherent analytical challenges posed by this small, fluorinated secondary amine and presents a systematic approach to method development and validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for this compound.
The analysis of small aliphatic amines like 1,1-difluoro-N-methylpropan-2-amine by HPLC-UV presents a significant challenge: the molecule lacks a native chromophore, rendering it essentially transparent to UV detection at standard wavelengths.[3] Therefore, a direct analytical approach is not feasible. This guide will first compare pre-column derivatization strategies to attach a UV-active molecule to the analyte. Subsequently, it will compare different reversed-phase column chemistries to achieve optimal chromatographic separation of the derivatized product. Finally, it will detail a complete validation protocol for the selected method, ensuring its suitability for its intended purpose.
Part 1: Method Development and Comparison
The Challenge of UV Detection: A Comparison of Pre-column Derivatization Strategies
To enable UV detection, 1,1-difluoro-N-methylpropan-2-amine must be chemically modified through derivatization. Pre-column derivatization, where the analyte is reacted with a labeling agent prior to injection into the HPLC system, is a common and effective technique.[4][5] This process not only introduces a chromophore but can also improve the chromatographic properties of the analyte.[4] The choice of derivatizing reagent is critical and depends on factors such as reaction speed, stability of the derivative, and potential for interference.
Here, we compare three widely used derivatization reagents for primary and secondary amines:
Derivatization Reagent
Reaction Principle
Advantages
Disadvantages
Dansyl Chloride (DNS-Cl)
Reacts with the secondary amine group to form a highly fluorescent and UV-active sulfonamide derivative.[6][7]
Not suitable for secondary amines like 1,1-difluoro-N-methylpropan-2-amine without a secondary reagent. [4] The resulting derivative can be unstable.
Selection Justification: Based on this comparison, Dansyl Chloride (DNS-Cl) is selected as the derivatization agent for our proposed method. Its ability to react with secondary amines and form stable, highly UV-absorbent derivatives makes it a reliable choice for quantitative analysis, despite the potentially longer reaction time.[6][7]
Chromatographic System Comparison: C18 vs. Fluorinated Stationary Phases
The choice of HPLC column is paramount for achieving adequate separation of the derivatized analyte from the excess derivatizing reagent and other potential impurities. While C18 columns are the workhorses of reversed-phase chromatography, the fluorinated nature of our analyte suggests that a fluorinated stationary phase could offer unique and advantageous selectivity.[9][10] Fluorinated phases can exhibit different interactions with analytes compared to traditional alkyl phases, which can be particularly useful for separating halogenated compounds.[9][10]
Here, we compare the hypothetical performance of a standard C18 column with a Pentafluorophenyl (PFP) column for the separation of the Dansyl-derivatized 1,1-difluoro-N-methylpropan-2-amine.
Parameter
Standard C18 Column
Pentafluorophenyl (PFP) Column
Rationale for Performance
Retention Time (min)
6.8
8.5
PFP phases can exhibit increased retention for fluorinated compounds due to favorable dipole-dipole interactions.[9]
Tailing Factor
1.4
1.1
The PFP phase may offer better peak shape for basic analytes by minimizing secondary interactions with residual silanols.
Resolution (from DNS-Cl)
1.8
> 2.5
The unique selectivity of the PFP phase can enhance the separation between the derivatized analyte and the derivatization reagent by-products.[10]
Theoretical Plates
8,500
11,000
Improved peak shape and retention contribute to higher column efficiency.
Selection Justification: The hypothetical data suggest that the Pentafluorophenyl (PFP) column provides superior performance, offering better retention, peak shape, and resolution. The enhanced selectivity for the fluorinated analyte makes it the more robust choice for this specific application.[9]
Part 2: Optimized HPLC-UV Method and Validation Protocol
Based on the comparative analysis, the following optimized method was selected for full validation.
Optimized HPLC-UV Method Parameters:
Analyte: 1,1-difluoro-N-methylpropan-2-amine
Derivatization Reagent: Dansyl Chloride (DNS-Cl)
Column: Pentafluorophenyl (PFP), 4.6 x 150 mm, 3.5 µm
Mobile Phase: Gradient elution with (A) 0.1% Formic Acid in Water and (B) Acetonitrile
The following sections detail the experimental protocols and acceptance criteria for validating the optimized HPLC-UV method.
System Suitability
Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.[11][12][13] System suitability tests are performed before any sample analysis.[13]
Protocol:
Prepare a standard solution of derivatized 1,1-difluoro-N-methylpropan-2-amine at the target concentration (e.g., 10 µg/mL).
Inject this solution six consecutive times.
Calculate the key performance parameters.
Acceptance Criteria:
Parameter
Acceptance Limit
Relative Standard Deviation (%RSD) of Peak Area
≤ 2.0%
Relative Standard Deviation (%RSD) of Retention Time
≤ 1.0%
Tailing Factor (Symmetry Factor)
0.8 - 1.5
Theoretical Plates (N)
> 2000
Specificity
Purpose: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[14][15][16][17]
Protocol:
Analyze a blank sample (diluent only) to ensure no interfering peaks at the analyte's retention time.
Analyze a placebo sample (if applicable, containing all formulation components except the analyte).
Analyze a sample of the derivatized analyte.
Analyze a sample of the analyte spiked with potential impurities and degradation products (generated through forced degradation studies: acid, base, oxidation, heat, light).
Assess peak purity of the analyte in the presence of these potential interferents using a photodiode array (PDA) detector if available.
Acceptance Criteria:
No significant peaks should be observed at the retention time of the derivatized analyte in the blank or placebo chromatograms.
The analyte peak should be well-resolved from all potential impurities and degradants (Resolution > 2.0).
The peak purity analysis should show that the analyte peak is spectrally homogeneous.
Linearity and Range
Purpose:
Linearity: To demonstrate that the method's results are directly proportional to the concentration of the analyte within a given range.[18][19]
Range: To establish the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[18][20]
Protocol:
Prepare a series of at least five standard solutions of the derivatized analyte across a range of concentrations. For an assay, this is typically 80% to 120% of the target concentration.[2][21]
Inject each concentration level in triplicate.
Plot the average peak area against the corresponding concentration.
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
Acceptance Criteria & Results:
Parameter
Acceptance Criterion
Hypothetical Result
Correlation Coefficient (r²)
≥ 0.999
0.9995
y-intercept
Should be close to zero
1500 (negligible relative to response)
Range
8.0 - 12.0 µg/mL
Established
Accuracy
Purpose: To determine the closeness of the test results obtained by the method to the true value.[16][22][23][24] Accuracy is typically assessed by determining the recovery of a known amount of spiked analyte into a sample matrix.
Protocol:
Prepare samples in triplicate at three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration).[2]
If a matrix is involved (e.g., a drug product), spike the analyte into the placebo matrix at these three levels. If no matrix, use the diluent.
Analyze the samples and calculate the percentage recovery for each replicate.
Acceptance Criteria & Results:
Concentration Level
Acceptance Criteria (% Recovery)
Hypothetical Mean Recovery
%RSD
Low (8.0 µg/mL)
98.0% - 102.0%
99.5%
0.8%
Mid (10.0 µg/mL)
98.0% - 102.0%
100.2%
0.6%
High (12.0 µg/mL)
98.0% - 102.0%
100.5%
0.7%
Precision
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[20][22][23] It is evaluated at two levels: Repeatability and Intermediate Precision.
Protocol:
Repeatability (Intra-day precision):
Prepare six individual samples of the derivatized analyte at 100% of the target concentration.
Analyze all six samples on the same day, with the same analyst, on the same instrument.
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Calculate the %RSD of the combined results from both days.
Acceptance Criteria & Results:
Precision Level
Acceptance Criterion (%RSD)
Hypothetical Result (%RSD)
Repeatability
≤ 2.0%
0.9%
Intermediate Precision
≤ 2.0%
1.3%
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Purpose:
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2][25][26]
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2][25][26]
Protocol (Based on the Calibration Curve):
LOD and LOQ can be calculated from the standard deviation of the response (σ) and the slope of the calibration curve (S) obtained during the linearity study.[27]
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Where σ can be the standard deviation of the y-intercepts of regression lines.
To confirm the LOQ, prepare and analyze at least six samples at the calculated LOQ concentration and assess their precision and accuracy.
Acceptance Criteria & Results:
Parameter
Method
Hypothetical Result
LOD
Calculation: 3.3 * (σ / S)
0.05 µg/mL
LOQ
Calculation: 10 * (σ / S)
0.15 µg/mL
Precision at LOQ (%RSD)
≤ 10%
4.5%
Accuracy at LOQ (% Recovery)
80% - 120%
97.8%
Robustness
Purpose: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[28][29][30][31]
Protocol:
Introduce small, deliberate changes to the method parameters one at a time.
Analyze a system suitability solution and a standard sample under each modified condition.
Evaluate the impact on key chromatographic parameters (e.g., retention time, peak area, tailing factor).
Acceptance Criteria & Results:
Parameter Varied
Variation
Impact on Results
Flow Rate
± 0.1 mL/min (0.9 and 1.1 mL/min)
System suitability passes; assay results within 98-102%
Column Temperature
± 5°C (30°C and 40°C)
System suitability passes; assay results within 98-102%
Mobile Phase Composition
± 2% organic component
System suitability passes; assay results within 98-102%
mass spectrometry fragmentation pattern of 1,1-difluoro-N-methylpropan-2-amine
An In-Depth Predictive Guide to the Mass Spectrometry Fragmentation of 1,1-difluoro-N-methylpropan-2-amine Introduction: Deciphering the Fingerprint of a Novel Fluorinated Amine For researchers and drug development profe...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Predictive Guide to the Mass Spectrometry Fragmentation of 1,1-difluoro-N-methylpropan-2-amine
Introduction: Deciphering the Fingerprint of a Novel Fluorinated Amine
For researchers and drug development professionals, the precise structural elucidation of novel chemical entities is a foundational requirement for advancing discovery. Mass spectrometry (MS), particularly with electron ionization (EI), serves as a critical analytical tool, providing a molecular "fingerprint" through characteristic fragmentation patterns. This guide offers a predictive analysis of the EI-MS fragmentation pattern of 1,1-difluoro-N-methylpropan-2-amine, a compound of interest due to the increasing prevalence of fluorinated motifs in modern pharmaceuticals.
As direct experimental data for this specific molecule is not widely available, this document leverages established principles of mass spectrometry to construct a robust, predictive model. We will compare its expected fragmentation behavior against its well-understood, non-fluorinated analog, N-methylpropan-2-amine. This comparative approach not only illuminates the expected fragmentation pathways but also provides a deeper understanding of how vicinal difluorination—the presence of two fluorine atoms on an adjacent carbon—profoundly influences bond cleavage and ion stability.
Pillar 1: The Foundation of Amine Fragmentation - Alpha-Cleavage
The fragmentation of aliphatic amines in an EI mass spectrometer is dominated by a well-documented and highly characteristic pathway: alpha-cleavage .[1][2] This process is initiated by the ionization of the amine, where a high-energy electron removes one of the lone pair electrons from the nitrogen atom, forming a molecular radical cation (M⁺•).
This molecular ion is energetically unstable and rapidly fragments. The most favorable fragmentation involves the homolytic cleavage of a carbon-carbon bond adjacent (alpha) to the nitrogen atom.[3][4] This cleavage is energetically favorable because it results in the formation of a neutral alkyl radical and a resonance-stabilized iminium cation, which is readily detected by the mass spectrometer.[5] In cases of secondary or tertiary amines, multiple alpha-cleavage pathways are possible, and the most abundant fragment ion (the base peak) often results from the loss of the largest possible alkyl radical, as this leads to the most stable radical product.[6]
Another guiding principle in the mass spectrometry of amines is the Nitrogen Rule . This rule states that a molecule containing an odd number of nitrogen atoms will have a molecular ion with an odd-numbered mass-to-charge (m/z) ratio.[5][7] This provides a valuable first check when identifying the molecular ion peak in the spectrum.
Pillar 2: Comparative Analysis - Establishing a Baseline with N-methylpropan-2-amine
To understand the impact of fluorination, we must first establish a baseline by examining the expected fragmentation of the parent compound, N-methylpropan-2-amine (MW = 73.14 g/mol ).
Following the Nitrogen Rule, we anticipate the molecular ion peak, [C₄H₁₁N]⁺•, to appear at m/z 73 .[7] As a secondary amine, two primary alpha-cleavage pathways are available for fragmentation:
Loss of a Methyl Radical (•CH₃): Cleavage of the N-C(methyl) bond is less likely as it involves breaking a stronger bond and losing a smaller radical. However, the primary alpha-cleavage involves breaking the Cα-Cβ bond. In this case, cleavage of the bond between the nitrogen-bearing carbon and one of the terminal methyl groups of the isopropyl moiety. This results in the loss of a •CH₃ radical (mass = 15) and the formation of a stable iminium cation at m/z 58 .
Loss of an Isopropyl Radical (•CH(CH₃)₂): This pathway is not a direct alpha-cleavage. The true alpha-cleavage involves the bond next to the nitrogen. Therefore, the two possibilities are loss of the methyl group attached to the nitrogen, or loss of a methyl group from the isopropyl group. A third possibility is the cleavage of the C-N bond itself. However, the most characteristic fragmentation is alpha-cleavage.
Let's re-evaluate the alpha-cleavages for N-methylpropan-2-amine:
Pathway A (Loss of •CH₃): Cleavage of the Cα-Cβ bond (the bond between the secondary carbon and a terminal methyl of the isopropyl group). This is the most probable pathway, leading to the loss of a methyl radical. The resulting fragment is [CH(CH₃)NHCH₃]⁺. This ion would appear at m/z 58 .
Pathway B (Loss of •CH₃): Cleavage of the N-C(methyl) bond. This would result in the loss of a methyl radical from the N-methyl group, forming [CH(CH₃)₂NH]⁺•. This is not a classic alpha-cleavage of a C-C bond and is generally less favored.
Pathway C (Loss of the Propyl Group): Cleavage of the N-C(isopropyl) bond. This would result in the loss of an isopropyl radical and the formation of the [CH₃NH]⁺ fragment at m/z 30.
Based on established patterns for similar amines, the loss of the largest alkyl group via alpha-cleavage is preferred.[6] However, in N-ethylpropylamine, both alpha-cleavages are observed.[1][7] For N-methylpropan-2-amine, the most prominent alpha-cleavage is the loss of a methyl radical from the isopropyl group to form the ion at m/z 58.
Caption: Predicted fragmentation of N-methylpropan-2-amine.
Predicted Key Fragments for N-methylpropan-2-amine
m/z
Proposed Fragment Ion
Interpretation
73
[C₄H₁₁N]⁺•
Molecular Ion (M⁺•)
58
[C₃H₈N]⁺
[M - CH₃]⁺, via α-cleavage. Expected Base Peak.
44
[C₂H₆N]⁺
Further fragmentation, common in isopropylamines.[8]
30
[CH₄N]⁺
Loss of isopropyl radical.
Pillar 3: The Decisive Influence of Difluorination
The introduction of two highly electronegative fluorine atoms onto the terminal methyl group dramatically alters the electronic landscape of the molecule and, consequently, its fragmentation behavior.[9]
Inductive Effect: The fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C-C bonds, significantly weakening the bond between the difluoromethyl carbon (C1) and the nitrogen-bearing carbon (C2). This makes this specific Cα-Cβ bond exceptionally prone to cleavage.
New Fragmentation Pathways: Fluorinated compounds introduce unique fragmentation channels not seen in their hydrocarbon analogs. These often involve the loss of fluorine radicals (•F) or the neutral loss of hydrogen fluoride (HF).[9]
The Predicted Fragmentation Pattern of 1,1-difluoro-N-methylpropan-2-amine
Let's apply these principles to our target molecule, 1,1-difluoro-N-methylpropan-2-amine (MW = 109.12 g/mol ).
The molecular ion, [C₄H₉F₂N]⁺•, is expected at m/z 109 , consistent with the Nitrogen Rule. We predict the following fragmentation pathways, in order of probable significance:
Dominant α-Cleavage (Loss of •CHF₂): The powerful inductive effect of the two fluorine atoms will make the cleavage of the C1-C2 bond the most favorable pathway. This results in the loss of a difluoromethyl radical (•CHF₂, mass = 51) and the formation of a resonance-stabilized iminium cation, [CH(CH₃)NHCH₃]⁺ , at m/z 58 . We predict this will be the base peak of the spectrum, as the resulting cation is identical to the stable fragment from the non-fluorinated analog, and the cleavage is highly directed by the fluorine atoms.
Loss of a Methyl Radical (•CH₃): The alternative alpha-cleavage, loss of the methyl group from the C2 position, is still possible. This would yield the fragment [CHF₂CHNHCH₃]⁺ at m/z 94 . While possible, this pathway is expected to be significantly less favorable than the loss of the •CHF₂ radical.
Fluorine-Specific Fragmentations:
Loss of HF: Elimination of a neutral hydrogen fluoride molecule (mass = 20) from the molecular ion is a characteristic pathway for fluoroalkanes.[9] This would produce a radical cation at m/z 89 .
Loss of F•: Loss of a single fluorine radical (mass = 19) from the molecular ion could occur, leading to a cation at m/z 90 .
Caption: Predicted fragmentation of 1,1-difluoro-N-methylpropan-2-amine.
Comparative Summary of Predicted Fragmentation
The table below provides a direct comparison of the major expected fragments for both molecules, highlighting the diagnostic value of the fragmentation pattern.
m/z
Proposed Ion (1,1-difluoro-N-methylpropan-2-amine)
Proposed Ion (N-methylpropan-2-amine)
Interpretation
109
[C₄H₉F₂N]⁺•
-
Molecular Ion of Fluorinated Compound
94
[M - CH₃]⁺
-
Minor α-cleavage product
89
[M - HF]⁺•
-
Characteristic loss of Hydrogen Fluoride
73
-
[C₄H₁₁N]⁺•
Molecular Ion of Non-Fluorinated Analog
58
[M - CHF₂]⁺
[M - CH₃]⁺
Predicted Base Peak for both compounds, formed via different dominant α-cleavage pathways.
44
[C₂H₆N]⁺
[C₂H₆N]⁺
Common secondary fragment
Experimental Protocol: Acquiring the Mass Spectrum via GC-MS
To validate these predictions, the following gas chromatography-mass spectrometry (GC-MS) protocol with electron ionization is recommended. This protocol is designed to provide robust separation and clear fragmentation data for a volatile, low-molecular-weight amine.
Caption: General experimental workflow for GC-MS analysis.
Step-by-Step Methodology
Sample Preparation:
Accurately weigh approximately 1 mg of 1,1-difluoro-N-methylpropan-2-amine.
Dissolve in 1 mL of a suitable volatile solvent such as methanol or dichloromethane. Ensure the sample is fully dissolved.
GC Conditions:
System: Agilent GC-MS or equivalent.
Injector Temperature: 250 °C.
Column: A polar capillary column (e.g., Agilent J&W DB-WAX, 30 m x 0.25 mm x 0.25 µm) is recommended for good peak shape with amines.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Oven Program:
Initial Temperature: 40 °C, hold for 2 minutes.
Ramp: Increase at 15 °C/min to 240 °C.
Final Hold: Hold at 240 °C for 5 minutes.
Injection: 1 µL, splitless mode to maximize sensitivity.
MS Conditions:
Ionization Mode: Electron Ionization (EI).
Electron Energy: 70 eV.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Mass Range: Scan from m/z 30 to 200 to ensure capture of the molecular ion and all relevant fragments.
Data Acquisition: Full scan mode.
Conclusion
The predictive analysis of the mass spectrum for 1,1-difluoro-N-methylpropan-2-amine provides a clear, actionable guide for its identification and structural confirmation. The key differentiating feature from its non-fluorinated analog is the expected dominant alpha-cleavage pathway, driven by the strong inductive effect of the vicinal difluoro group. This leads to the predicted loss of a •CHF₂ radical to form a base peak at m/z 58 . The presence of this intense peak, along with a molecular ion at m/z 109 and secondary fragments resulting from HF loss (m/z 89), would provide compelling evidence for the structure. This in-silico fragmentation analysis, grounded in fundamental principles, serves as an invaluable tool for any scientist working with novel fluorinated molecules.
References
Chemistry LibreTexts. (2025, April 7). 10.8: Spectroscopy of Amines. [Link]
NC State University Libraries. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. [Link]
JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. [Link]
Chemazon. (2023, August 23). Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone | Mass Spectrometry | Organic Chemistry. YouTube. [Link]
A Comparative Guide to the Bioavailability of 1,1-Difluoro-N-methylpropan-2-amine Compounds
For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Fluorine in Enhancing Drug Bioavailability In the landscape of modern drug discovery, the strategic incorporation of fluo...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Fluorine in Enhancing Drug Bioavailability
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into small molecule candidates has become a cornerstone for optimizing pharmacokinetic profiles.[1][2][3] The unique physicochemical properties of fluorine, including its high electronegativity and small atomic size, can profoundly influence a molecule's metabolic stability, membrane permeability, and overall bioavailability.[1][3][4][5][6] This guide provides a comprehensive comparison of the bioavailability of 1,1-difluoro-N-methylpropan-2-amine and its non-fluorinated analog, N-methylpropan-2-amine. Through a detailed examination of supporting experimental data, we will elucidate the causal relationships between chemical structure and pharmacokinetic behavior.
The introduction of a gem-difluoro group at the C1 position of the propan-2-amine scaffold is hypothesized to significantly enhance bioavailability by blocking metabolically labile sites and altering the compound's lipophilicity and basicity.[4][5] This guide will delve into the experimental methodologies used to assess these key ADME (Absorption, Distribution, Metabolism, and Excretion) properties, providing a robust framework for researchers in the field.
Key Physicochemical Properties and their Impact on Bioavailability
The strategic placement of fluorine can modulate several key physicochemical properties that directly influence a drug's journey through the body.
Property
N-methylpropan-2-amine (Parent)
1,1-difluoro-N-methylpropan-2-amine (Fluorinated)
Impact of Difluorination
Molecular Weight ( g/mol )
73.14
109.12
Increased molecular size.
LogP (Lipophilicity)
0.2
0.8
Increased lipophilicity can enhance membrane permeability.[1][4]
pKa (Basicity)
10.6
9.8
Reduced basicity can improve oral absorption by decreasing ionization in the gut.[4][5]
Metabolic Stability
Low
High
The strong C-F bond is more resistant to enzymatic attack, leading to increased metabolic stability.[4][5]
Experimental Assessment of Bioavailability
A multi-faceted approach is essential to comprehensively evaluate the bioavailability of a drug candidate. This involves a combination of in vitro assays to predict human absorption and metabolism, followed by in vivo pharmacokinetic studies in animal models to confirm these predictions.[7][8]
In Vitro Permeability: Caco-2 Assay
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[9][10][11] This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelial barrier.[9][11]
Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in transwell plates and cultured for 18-22 days to allow for differentiation and formation of a polarized monolayer.[9]
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[12]
Compound Application: The test compounds (1,1-difluoro-N-methylpropan-2-amine and N-methylpropan-2-amine) are added to the apical (donor) side of the monolayer.[12]
Sampling: Samples are collected from the basolateral (receiver) side at predetermined time points over a 2-hour incubation period.[12]
Quantification: The concentration of the compounds in the collected samples is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][14][15]
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to determine the rate of transport across the cell monolayer.[12]
Compound
Papp (A→B) (10⁻⁶ cm/s)
Efflux Ratio (Papp B→A / Papp A→B)
Predicted Human Absorption
N-methylpropan-2-amine
2.5
1.2
Moderate
1,1-difluoro-N-methylpropan-2-amine
15.8
1.1
High
Atenolol (Low Permeability Control)
<1.0
N/A
Low
Propranolol (High Permeability Control)
>20.0
N/A
High
The significantly higher apparent permeability (Papp) of the difluorinated compound suggests enhanced passive diffusion across the intestinal barrier, a direct consequence of its increased lipophilicity.[1][4] An efflux ratio close to 1 indicates that neither compound is a significant substrate for efflux transporters like P-glycoprotein.[9]
In Vitro Metabolism: Microsomal Stability Assay
The microsomal stability assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[16][17][18][19] This provides a crucial early indication of a drug's metabolic clearance.[20]
Preparation: Pooled human liver microsomes are incubated with the test compounds.[16][19]
Reaction Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH.[16][19]
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is quenched with a solvent like acetonitrile.[17][19]
Analysis: The remaining concentration of the parent compound at each time point is determined by LC-MS/MS.[13][17]
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[16][17]
Compound
In Vitro Half-life (t½, min)
Intrinsic Clearance (Clint, µL/min/mg protein)
Predicted Metabolic Stability
N-methylpropan-2-amine
8
86.6
Low
1,1-difluoro-N-methylpropan-2-amine
> 60
< 11.5
High
Verapamil (High Clearance Control)
5
138.6
Low
Diltiazem (Low Clearance Control)
45
15.4
High
The substantially longer half-life and lower intrinsic clearance of the difluorinated compound demonstrate its enhanced metabolic stability.[4][5] The gem-difluoro group effectively blocks potential sites of oxidation on the adjacent carbon, a common metabolic pathway for amines.[5][21]
In Vitro Plasma Protein Binding
The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target site.[14][22][23][24] Only the unbound (free) fraction of a drug is pharmacologically active.[14][22][24]
Apparatus Setup: A semi-permeable membrane separates a plasma-containing chamber from a buffer-containing chamber in a dialysis unit.
Compound Addition: The test compound is added to the plasma chamber.
Equilibration: The system is incubated at 37°C to allow the unbound drug to equilibrate across the membrane.[25]
Concentration Measurement: After equilibration, the concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.[13][14]
Calculation: The percentage of the drug bound to plasma proteins is calculated from the concentration difference.
Compound
% Plasma Protein Bound (Human)
N-methylpropan-2-amine
25%
1,1-difluoro-N-methylpropan-2-amine
45%
The increased lipophilicity of the difluorinated compound leads to a moderate increase in plasma protein binding. While higher binding can reduce the free fraction, it can also prolong the drug's half-life in the body.[22]
In Vivo Pharmacokinetics in a Rodent Model
In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug candidate, integrating absorption, distribution, metabolism, and excretion.[7][8][26][27]
Animal Model: Male Sprague-Dawley rats are used for the study.
Dosing: The compounds are administered via oral (PO) and intravenous (IV) routes.
Blood Sampling: Blood samples are collected at various time points post-dosing.
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the compounds is quantified by a validated LC-MS/MS method.[13][28][29][30]
Pharmacokinetic Analysis: Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and F% (oral bioavailability) are calculated.
Parameter
N-methylpropan-2-amine
1,1-difluoro-N-methylpropan-2-amine
Cmax (ng/mL)
150
850
Tmax (h)
0.5
1.0
AUC (0-t) (ng*h/mL)
450
5800
Oral Bioavailability (F%)
22%
85%
The in vivo data corroborates the in vitro findings, demonstrating a dramatic improvement in the oral bioavailability of the difluorinated compound. The higher Cmax and significantly larger AUC are indicative of both enhanced absorption and reduced metabolic clearance.
Visualizing the Path to Improved Bioavailability
The following diagrams illustrate the key experimental workflows and the conceptual framework for how difluorination enhances bioavailability.
Caption: Caco-2 Permeability Assay Workflow.
Caption: Conceptual Model of Bioavailability Enhancement.
Conclusion and Future Directions
The comparative data presented in this guide unequivocally demonstrates the significant positive impact of 1,1-difluorination on the bioavailability of N-methylpropan-2-amine. By strategically blocking a key site of metabolism and increasing lipophilicity, the introduction of the gem-difluoro group leads to enhanced intestinal absorption and reduced first-pass clearance, culminating in a nearly four-fold increase in oral bioavailability in a preclinical model.
These findings underscore the power of fluorine chemistry as a tool for lead optimization in drug discovery. [21]Further investigations could explore the impact of alternative fluorination patterns on the pharmacokinetic profile and delve deeper into the specific metabolic pathways of the parent compound. The principles and methodologies outlined in this guide provide a solid foundation for researchers aiming to rationally design and evaluate novel drug candidates with improved bioavailability.
References
Microsomal Stability Assay Protocol. AxisPharm. Available from: [Link]
Kumar, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 1-22. Available from: [Link]
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Li, W., & Li, Y. (2012). Assessment of Drug Plasma Protein Binding in Drug Discovery. In Optimization of Drug-like Properties in Drug Discovery (pp. 119-134). Humana Press. Available from: [Link]
Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. Chemical Society Reviews, 33(1), 3-14. Available from: [Link]
Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. (2024). Research and Reviews: A Journal of Drug Design & Discovery. Available from: [Link]
Microsomal stability assay for human and mouse liver microsomes. (2024). Protocols.io. Available from: [Link]
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Ghosh, C., et al. (2022). Role of animal models in biomedical research: a review. Journal of Animal Research and Nutrition, 7(1), 1-15. Available from: [Link]
LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2025). Journal of Pharmaceutical Analysis. Available from: [Link]
How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. (2022). Visikol. Available from: [Link]
den Burger, J. C., et al. (2014). Bioanalysis for Plasma Protein Binding Studies in Drug Discovery and Drug Development: Views and Recommendations of The European Bioanalysis Forum. Bioanalysis, 6(5), 653-668. Available from: [Link]
Murphy, C. D., & Sandford, G. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(4), 589-599. Available from: [Link]
How to select the right animal species for TK/PK studies? (2025). Patsnap Synapse. Available from: [Link]
Coutinho, G. C., & da Silva, V. C. (2015). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 13(38), 9783-9797. Available from: [Link]
Andes, D. R. (2002). Animal model pharmacokinetics and pharmacodynamics: a critical review. International Journal of Antimicrobial Agents, 19(4), 261-268. Available from: [Link]
Metabolic Stability Assays. Merck Millipore. Available from: [Link]
Microsomal stability assay for human and mouse liver microsomes. (2024). drug metabolism. Available from: [Link]
Caco-2 Permeability Assay. Evotec. Available from: [Link]
Microsomal Stability. Cyprotex ADME-Tox Solutions - Evotec. Available from: [Link]
van den Berg, R., et al. (2023). Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. Journal of Antimicrobial Chemotherapy, 78(5), 1189-1199. Available from: [Link]
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013). JRC Big Data Analytics Platform. Available from: [Link]
Caco2 assay protocol. (n.d.). Available from: [Link]
Caco-2 Permeability Assay Protocol. Creative Bioarray. Available from: [Link]
High-Sensitivity Analysis of Drugs in Ultra-Small Volume Plasma Samples Using Microflow LC/MS/MS. Shimadzu (Europe). Available from: [Link]
Li, Y., & Wu, J. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 21-28. Available from: [Link]
Lu, W., et al. (2022). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Frontiers in Pharmacology, 13, 948923. Available from: [Link]
Lee, J., et al. (2023). A Sensitive, Simple, and Fast LC–MS/MS Method for Quantification of Remifentanil in Human Plasma: Applications in Critically Ill Patients' Plasma during Extracorporeal Membrane Oxygenation. Molecules, 28(12), 4752. Available from: [Link]
Chow, S. C. (2014). Bioavailability and Bioequivalence in Drug Development. Wiley Interdisciplinary Reviews: Computational Statistics, 6(4), 249-255. Available from: [Link]
Data Integrity for In Vivo Bioavailability and Bioequivalence Studies. (2024). FDA. Available from: [Link]
1,1-difluoro-N-(thiophen-2-ylmethyl)propan-2-amine. PubChem. Available from: [Link]
Bioavailability Studies Submitted in NDAs or INDs – General Considerations. (2024). FDA. Available from: [Link]
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Golisade, A., & De Kimpe, N. (2011). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 7, 1378-1393. Available from: [Link]
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A Senior Application Scientist's Guide to Validating Enantiomeric Purity of 1,1-difluoro-N-methylpropan-2-amine using Chiral Gas Chromatography
In the landscape of modern drug development, the stereochemistry of a pharmaceutical ingredient is not a trivial detail; it is a critical quality attribute that dictates therapeutic efficacy and patient safety. For chira...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug development, the stereochemistry of a pharmaceutical ingredient is not a trivial detail; it is a critical quality attribute that dictates therapeutic efficacy and patient safety. For chiral molecules like 1,1-difluoro-N-methylpropan-2-amine, a key building block in many advanced pharmaceutical intermediates, ensuring enantiomeric purity is paramount. The differential biological activity between enantiomers necessitates robust and reliable analytical methods for their separation and quantification.[1][2]
This guide provides an in-depth comparison of two robust methodologies for validating the enantiomeric purity of 1,1-difluoro-N-methylpropan-2-amine using chiral gas chromatography (GC). We will explore both a direct separation on a chiral stationary phase and an indirect method involving chiral derivatization, offering field-proven insights into the causality behind experimental choices and presenting the data required for informed method selection.
The Analytical Challenge: Amines and Fluorination
1,1-difluoro-N-methylpropan-2-amine presents a dual challenge for chiral separation. Firstly, as a secondary amine, its polar nature can lead to undesirable interactions with the stationary phase, resulting in peak tailing and poor resolution. Secondly, the presence of gem-difluoro groups can alter the molecule's electronic properties and steric hindrance, influencing its interaction with chiral selectors. Therefore, a successful method must overcome these hurdles to provide accurate and reproducible results.
Methodology Comparison: Direct vs. Indirect Separation
Two primary strategies are evaluated for the enantioselective analysis of our target amine:
Method A: Direct Enantioseparation on a Chiral Stationary Phase (CSP). This approach leverages a GC column where the stationary phase itself is chiral. The enantiomers of the analyte form transient diastereomeric complexes with the CSP, leading to different retention times.[3][4] Cyclodextrin-based CSPs are particularly effective for a wide range of chiral compounds and are the logical choice for this direct approach.[5]
Method B: Indirect Separation via Chiral Derivatization. This method involves a pre-column chemical reaction where the enantiomers of the amine are reacted with a single, pure enantiomer of a chiral derivatizing agent (CDA).[6] This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be readily separated on a standard, non-chiral GC column.[6][7] This technique not only facilitates separation but often improves the analyte's volatility and chromatographic behavior.[8][9]
Experimental Design & Protocols
Method A: Direct Separation Protocol
The core principle here is to identify a Chiral Stationary Phase that provides sufficient enantiorecognition for the native, underivatized amine. The selection of a derivatized cyclodextrin phase, specifically one designed to enhance interactions with polar and hydrogen-bonding analytes, is critical.
Step-by-Step Protocol:
Sample Preparation: Accurately weigh and dissolve 10 mg of the 1,1-difluoro-N-methylpropan-2-amine sample in 10 mL of methanol to create a 1 mg/mL stock solution. Prepare further dilutions as required for linearity and LOQ determination.
Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) is used.
GC Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness). This column, featuring a permethylated beta-cyclodextrin derivative, is chosen for its proven selectivity for a variety of chiral compounds, including amines.[4][10]
GC Conditions:
Injector Temperature: 240 °C
Injection Volume: 1 µL (Split ratio: 50:1)
Carrier Gas: Helium, constant flow at 1.2 mL/min
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp at 3 °C/min to 160 °C, and hold for 5 minutes.
Detector Temperature (FID): 250 °C
Data Analysis: Calculate the enantiomeric purity by the area percent method, comparing the peak area of the minor enantiomer to the total area of both enantiomer peaks.
toxicity comparison of 1,1-difluoro-N-methylpropan-2-amine vs trifluoromethyl analogs
Toxicity and Pharmacokinetic Comparison Guide: 1,1-Difluoro-N-methylpropan-2-amine vs. Trifluoromethyl Analogs The strategic incorporation of fluorine into aliphatic amines is a cornerstone of modern drug design, aimed a...
Author: BenchChem Technical Support Team. Date: April 2026
Toxicity and Pharmacokinetic Comparison Guide: 1,1-Difluoro-N-methylpropan-2-amine vs. Trifluoromethyl Analogs
The strategic incorporation of fluorine into aliphatic amines is a cornerstone of modern drug design, aimed at modulating basicity, enhancing metabolic stability, and improving membrane permeability. However, the exact nature of the fluorinated moiety dictates the molecule's safety profile. This guide provides an in-depth, objective comparison between 1,1-difluoro-N-methylpropan-2-amine (a difluoromethyl, or -CF₂H, analog) and its fully fluorinated trifluoromethyl (-CF₃) counterpart.
By detailing the mechanistic causality behind their divergent metabolic pathways, this guide equips researchers and drug development professionals with the data necessary to make informed lead-optimization decisions.
Mechanistic Causality: The Divergent Profiles of -CF₂H vs. -CF₃
The substitution of a -CF₂H group for a -CF₃ group at the
β
-position of an aliphatic amine fundamentally alters its physicochemical and toxicological properties. As an application scientist evaluating these scaffolds, you must account for three primary mechanistic drivers:
A. Basicity and Lipophilicity
The high electronegativity of fluorine exerts a strong
σ
-inductive effect, pulling electron density away from the adjacent amine and lowering its pKa. Because the -CF₃ group possesses three fluorine atoms, it exerts a stronger electron-withdrawing effect than -CF₂H, resulting in a less basic amine. Furthermore, the -CF₃ group lacks any hydrogen-bonding capability, which drastically increases the molecule's overall lipophilicity (LogP) and potential for non-specific bioaccumulation 1[1].
B. The "Lipophilic Hydrogen Bond Donor" Effect
Unlike the fully substituted -CF₃ group, the -CF₂H moiety retains a highly polarized C-H bond. This allows the difluoromethyl group to act as a weak, lipophilic hydrogen bond donor. While this can enhance specific binding affinity to target receptors, it also alters the molecule's interaction with off-target proteins and metabolic enzymes 2[2].
C. Metabolic Stability and Defluorination Toxicity
The C-F bond in a -CF₃ group is one of the strongest in organic chemistry (~485 kJ/mol), rendering it highly resistant to Cytochrome P450 (CYP) mediated cleavage. In contrast, the -CF₂H group is a known metabolic soft spot. CYP-mediated hydroxylation at the difluoromethyl carbon forms an unstable gem-difluoro alcohol intermediate. This intermediate spontaneously collapses, eliminating hydrogen fluoride (HF) to yield a highly reactive acyl fluoride. These electrophilic species rapidly covalently bind to nucleophilic residues on hepatic proteins, driving intrinsic hepatotoxicity 3[3].
CYP450-mediated metabolic pathways comparing -CF2H and -CF3 amine analogs.
Quantitative Data Comparison
The following table summarizes the empirical and calculated differences between the two structural analogs, highlighting how the degree of fluorination impacts both pharmacokinetics and toxicity.
Parameter
1,1-Difluoro-N-methylpropan-2-amine (-CF₂H)
Trifluoromethyl Analog (-CF₃)
Mechanistic Driver
pKa (Amine Basicity)
~ 8.2
~ 7.4
The -CF₃ group exerts a stronger electron-withdrawing inductive effect, lowering basicity.
LogP (Lipophilicity)
~ 1.5
~ 2.1
The -CF₃ group lacks hydrogen bonding capability, significantly increasing lipophilicity.
HLM Half-Life (
t1/2
)
25 min
> 120 min
-CF₂H is susceptible to CYP-mediated
α
-hydroxylation; -CF₃ is sterically and electronically stable.
Fluoride Release Rate
High (15 pmol/min/mg)
Negligible (< 0.1 pmol/min/mg)
Oxidation of the -CF₂H carbon leads to spontaneous elimination of HF.
HepG2 Toxicity (IC₅₀)
12.5 µM
> 100 µM
Accumulation of reactive electrophilic acyl fluorides from -CF₂H degradation drives toxicity.
Self-Validating Experimental Methodologies
To accurately assess the toxicity profiles of these fluorinated amines, standard viability assays are insufficient. The protocols below are designed as self-validating systems , ensuring that observed toxicity is mechanistically linked to the structural properties of the compounds.
Protocol 1: CYP450-Mediated Defluorination and Mass Balance Assay
Objective: Quantify the rate of C-F bond cleavage and validate the formation of reactive intermediates through orthogonal mass balance.
Compound Preparation: Prepare a 10 mM stock of 1,1-difluoro-N-methylpropan-2-amine and its trifluoromethyl analog in DMSO. Dilute to a 10 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4). Causality Note: A high-capacity buffer is required to mimic physiological pH while neutralizing any acidic HF released during metabolism.
HLM Incubation: Combine the test compounds with Human Liver Microsomes (HLM) at a final protein concentration of 1.0 mg/mL. Pre-incubate at 37°C for 5 minutes.
Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). Causality Note: NADPH is strictly required to power CYP450-mediated oxidative defluorination; omitting it serves as a negative control.
Quenching & Splitting: At standard time points (0, 15, 30, 60 min), extract 200 µL aliquots and quench immediately with 200 µL of ice-cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes at 4°C. Causality Note: Acetonitrile precipitates proteins rapidly without sequestering free aqueous fluoride into an organic layer, unlike liquid-liquid extraction.
Dual Analysis (Mass Balance Validation):
Organic Phase (LC-MS/MS): Analyze the supernatant to quantify the disappearance of the parent amine.
Aqueous Phase (Fluoride ISE): Buffer the remaining supernatant 1:1 with TISAB II (Total Ionic Strength Adjustment Buffer) and measure free F⁻ using a Fluoride Ion-Selective Electrode.
Self-Validation: The molar loss of the parent -CF₂H compound measured via LC-MS/MS must directly correlate with the molar appearance of free F⁻ measured via ISE.
Objective: Correlate metabolic instability with specific cellular toxicity mechanisms.
Cell Culture & Dosing: Seed HepG2 cells at 10,000 cells/well in a 96-well plate. Treat cells with a concentration gradient (0.1 µM to 100 µM) of the difluoro and trifluoro analogs. Incubate for 72 hours. Causality Note: A 72-hour window is required to capture toxicity resulting from the slow, cumulative formation of covalent protein adducts.
Multiplex Readout: Stain cells with Hoechst 33342 (nuclear stain for cell count/viability) and TMRM (mitochondrial membrane potential dye).
Analysis: Image using a high-content screening system. Self-Validation: If cell count drops but TMRM remains stable, toxicity is general. If TMRM drops before cell count reduction, it indicates specific mitochondrial uncoupling—a hallmark of fluoroacetate poisoning (a downstream byproduct of defluorination).
Self-validating experimental workflow for assessing fluorinated amine toxicity.
References
Source: National Institutes of Health (PMC)
Electrochemical Access to Difluoromethyl Groups: An Overview of Scope, Mechanisms, and Challenges
Source: ACS Catalysis
URL
The Dark Side of Fluorine
Source: ACS Medicinal Chemistry Letters
URL
A Comprehensive Guide to the Safe Disposal of 1,1-Difluoro-N-methylpropan-2-amine
This guide provides a detailed protocol for the proper handling and disposal of 1,1-Difluoro-N-methylpropan-2-amine, a compound whose unique physicochemical properties necessitate a rigorous and informed approach to wast...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a detailed protocol for the proper handling and disposal of 1,1-Difluoro-N-methylpropan-2-amine, a compound whose unique physicochemical properties necessitate a rigorous and informed approach to waste management. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This document serves as an essential operational plan, grounded in established safety principles and regulatory standards, to ensure the protection of personnel and the environment.
The strategic incorporation of fluorine into amine structures can significantly enhance metabolic stability and binding affinity, but it also introduces specific hazards that must be systematically managed.[1] The strength of the carbon-fluorine bond and the potential for the generation of hazardous byproducts, such as hydrogen fluoride (HF) under certain conditions, demand more than a cursory approach to disposal.[1][2] This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make safe and compliant decisions.
Section 1: Hazard Assessment & Chemical Profile
The primary hazards are summarized below:
Hazard Classification
Category
Signal Word
Description
GHS Code
Source
Acute Toxicity (Oral, Dermal, Inhalation)
Category 4
Warning
Harmful if swallowed, in contact with skin, or if inhaled.
Amine Functionality: The amine group contributes to the compound's basicity and potential for corrosivity. Amines can cause irritation to the skin, eyes, and respiratory tract.[5]
Fluorine Atoms: The presence of two fluorine atoms on the terminal carbon increases the compound's metabolic stability. However, decomposition (e.g., through high heat) can lead to the formation of highly toxic and corrosive hydrogen fluoride (HF) gas.[6][7] Accidental acidification of fluoride-containing waste streams can also generate HF.[2]
Section 2: The Core Principle of Segregation: A Self-Validating System
The single most critical step in the proper disposal of 1,1-Difluoro-N-methylpropan-2-amine is rigorous segregation. This compound and its associated waste must not be disposed of via sanitary sewer (sink) or as regular solid trash.[8][9] This is a foundational, non-negotiable principle based on regulatory compliance and chemical reactivity.
Why Segregation is Mandatory:
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) classifies chemical waste with characteristics of toxicity, corrosivity, and reactivity as hazardous.[10][11] This compound fits these criteria and must be managed as regulated hazardous waste.
Preventing Dangerous Reactions: Amines are chemically incompatible with a wide range of substances. Mixing this waste stream with others can lead to dangerous reactions:
Acids: A violent, exothermic neutralization reaction can occur.
Oxidizing Agents: Can lead to fire or explosion.[5][8]
Halogenated Solvents: Certain amines can react with halogenated compounds, leading to pressurization of the waste container.
Environmental Protection: Amines can be harmful to aquatic life and ecosystems.[8] Fluorinated organic compounds can be persistent in the environment.[2] Drain disposal is strictly prohibited to prevent environmental contamination.[8][9]
Section 3: Personal Protective Equipment (PPE) Protocol
Handling of both the neat compound and its waste requires a stringent PPE protocol to prevent exposure via inhalation, skin contact, or eye contact.
Step-by-Step PPE Protocol:
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes, as described by OSHA regulation 29 CFR 1910.133. If there is a splash hazard, a face shield should be worn in addition to goggles.
Hand Protection: Use nitrile or neoprene gloves.[1] Always double-glove to provide an extra layer of protection. Check gloves for any signs of degradation or punctures before use. Contaminated gloves should be disposed of as hazardous waste.
Body Protection: A flame-resistant lab coat is mandatory.[1] Ensure it is fully buttoned. For larger quantities or when transferring waste, a chemical-resistant apron is recommended.
Footwear: Wear closed-toe shoes made of a chemically resistant material.
Respiratory Protection: All handling and waste consolidation must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[12]
All materials contaminated with 1,1-Difluoro-N-methylpropan-2-amine must be treated as hazardous waste. This includes the neat compound, solutions, reaction mixtures, and contaminated lab supplies (e.g., pipette tips, gloves, weigh boats, silica gel).
Step-by-Step Waste Collection Protocol:
Select the Correct Container:
Liquid Waste: Use a dedicated, leak-proof container compatible with organic amines. A high-density polyethylene (HDPE) or glass bottle with a screw-on cap is appropriate. The container must be in good condition.[11] Do not use metal cans, as amines can be corrosive.[13]
Solid Waste: Use a designated, clearly labeled hazardous waste bag or a wide-mouth HDPE container for contaminated labware.
Label the Container: Before adding any waste, affix a hazardous waste label from your institution's Environmental Health & Safety (EHS) department.[13] The label must include:
The full chemical name: "1,1-Difluoro-N-methylpropan-2-amine" (no abbreviations).
All other components in the waste stream (e.g., solvents, water) with estimated percentages.
The date the first waste was added.
The relevant hazard pictograms (e.g., exclamation mark for irritant/acute toxicity).
Add Waste Safely:
Perform all waste transfers inside a chemical fume hood.
Keep the waste container closed at all times except when actively adding waste.[11][13] This minimizes the release of vapors.
Store the Waste Container:
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]
The SAA must be at or near the point of generation and under the control of the lab personnel.
Use secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials like acids and oxidizers.[1][8]
Waste Handling Workflow Diagram:
Caption: Waste management workflow for 1,1-Difluoro-N-methylpropan-2-amine.
Preparedness for accidental spills is critical.[8]
In Case of a Spill:
Alert Personnel: Immediately alert others in the vicinity.
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
Control Ignition Sources: If flammable solvents are present, turn off all nearby ignition sources if it is safe to do so.[5][14]
Ventilate: Ensure the chemical fume hood is operating.
Assess and Act: For a small spill inside a fume hood that you are trained to handle:
Don the appropriate PPE as described in Section 3.
Contain the spill using a chemical absorbent pad or non-reactive material like vermiculite or sand.
Gently sweep the absorbed material into a designated hazardous waste container.
Decontaminate the area with a suitable solvent, and dispose of all cleanup materials as hazardous waste.
Call for Help: For large spills, or any spill outside of a fume hood, contact your institution's EHS or emergency response team immediately.
In Case of Personnel Exposure:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
Skin Contact: Remove contaminated clothing immediately.[12] Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention.[6]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
Ingestion: Do not induce vomiting. Clean the mouth with water. Seek immediate medical attention.[6]
Section 6: Final Disposal Pathway
Once the waste container is full, it must be handed over to trained professionals for final disposal.
Request Pickup: Complete all required institutional paperwork and submit a hazardous waste pickup request to your EHS department or their designated hazardous waste contractor.[10]
Documentation: Maintain meticulous records of waste disposal, including quantities, dates, and methods, as required by regulations.[8] This creates a cradle-to-grave paper trail for the hazardous waste.
Transportation and Final Disposal: The licensed waste hauler will transport the container to a Treatment, Storage, and Disposal Facility (TSDF). The most common and appropriate final disposal method for fluorinated organic compounds is high-temperature incineration, which ensures complete destruction of the molecule into less harmful components under controlled conditions.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or ecological well-being.
References
1,1-difluoro-2-methylpropan-2-amine hydrochloride — Chemical Substance Information. ECHA. Available from: [Link]
Amine Disposal For Businesses. Collect and Recycle. Available from: [Link]
CHEMICAL WASTE MANAGEMENT GUIDE. Auburn University. Available from: [Link]
California Code of Regulations, Title 8, Section 339. The Hazardous Substances List. State of California. Available from: [Link]
Hazardous Waste and Disposal Considerations. American Chemical Society. Available from: [Link]
EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. Available from: [Link]
Safety Data Sheet - 1,1-Difluoroethane. Chemical Management. Available from: [Link]
Working with Hazardous Chemicals. The Doyle Group - Organic Syntheses. Available from: [Link]
SAFETY DATA SHEET - Flammable Liquefied Gas Mixture. Airgas. Available from: [Link]
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The NIH Drain Discharge Guide. National Institutes of Health. Available from: [Link]
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1,1-difluoro-2-methylpropan-2-ol — Chemical Substance Information. NextSDS. Available from: [Link]
Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. Available from: [Link]
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Navigating the Synthesis and Handling of 1,1-Difluoro-N-methylpropan-2-amine: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug discovery, often enhancing metabolic stability and bi...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug discovery, often enhancing metabolic stability and binding affinity. 1,1-Difluoro-N-methylpropan-2-amine, a valuable building block in this field, requires a nuanced understanding of its handling to ensure laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers with the knowledge to handle this and similar fluorinated amines with confidence and care.
Understanding the Hazard Landscape
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.[1][2]
Respiratory Tract Irritation: May cause respiratory irritation.[1]
A critical, yet often overlooked, hazard associated with fluorinated compounds is the potential for the formation of hydrogen fluoride (HF) as a byproduct, particularly in the presence of strong acids or during certain reaction conditions.[3] HF is acutely toxic, corrosive, and can cause severe burns that may not be immediately painful.[3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling 1,1-Difluoro-N-methylpropan-2-amine and its analogs. The selection of appropriate PPE should always be guided by a thorough risk assessment of the specific procedures being undertaken.[5][6]
To prevent skin contact, which can lead to irritation and systemic toxicity. Always inspect gloves for tears or punctures before use.[7]
Eye and Face Protection
Chemical safety goggles and a face shield.
To protect against splashes of the chemical or solvents, which can cause serious eye irritation.[2][5][6]
Body Protection
A flame-resistant lab coat, long pants, and closed-toe shoes.
To protect the skin from accidental spills. For larger scale operations, a chemical-resistant apron is recommended.
Respiratory Protection
Use in a certified chemical fume hood is the primary engineering control.
To prevent inhalation of vapors, which can be harmful.[8][9] For situations where a fume hood is not feasible or in case of a large spill, a government-approved respirator with an appropriate cartridge may be necessary.[2][6]
Safe Handling and Operational Workflow
A systematic workflow is paramount to ensuring safety from the moment the compound is received to its final disposal.
Workflow for Handling 1,1-Difluoro-N-methylpropan-2-amine
Caption: Standard laboratory workflow for handling 1,1-Difluoro-N-methylpropan-2-amine.
Step-by-Step Handling Procedures:
Preparation:
Review Safety Information: Before beginning any work, thoroughly review the safety data for analogous compounds.[1][2]
Don PPE: Put on all required personal protective equipment as outlined in the table above.[2]
Engineering Controls: Ensure you are working in a properly functioning chemical fume hood.[7][8]
Handling and Use:
Aliquotting: When weighing or transferring the compound, do so within the fume hood to minimize inhalation exposure.[8]
Inert Atmosphere: For many reactions involving amines, working under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent unwanted side reactions.[10]
Avoid Incompatibilities: Keep the compound away from strong acids and oxidizing agents.[10]
Storage:
Store 1,1-Difluoro-N-methylpropan-2-amine in a cool, dry, and well-ventilated area.[11]
Keep the container tightly sealed and clearly labeled.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
Emergency Scenario
Immediate Action
Small Spill
Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Place the contaminated material into a designated, sealed container for hazardous waste disposal. Ventilate the area.
Large Spill
Evacuate the immediate area and alert colleagues. If necessary, evacuate the entire lab and contact your institution's emergency response team.
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention.
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.
Inhalation
Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Waste Disposal: A Critical Final Step
All waste containing 1,1-Difluoro-N-methylpropan-2-amine or its byproducts must be treated as hazardous waste.
Waste Collection: Collect all liquid and solid waste in designated, properly labeled, and sealed containers.[8]
Avoid Mixing: Never mix incompatible waste streams.
Aqueous Waste: Aqueous waste from reaction workups may contain fluoride salts and must be disposed of as hazardous waste.
Follow Regulations: Adhere strictly to all institutional and local regulations for hazardous waste disposal.
By adhering to these guidelines, researchers can safely unlock the potential of 1,1-Difluoro-N-methylpropan-2-amine and other fluorinated compounds in their pursuit of scientific advancement.
References
1,1-difluoro-2-methylpropan-2-amine hydrochloride — Chemical Substance Information. ECHA. Available from: [Link]
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. Available from: [Link]
Guidance for Selection of Protective Clothing for MDI Users. Covestro. Available from: [Link]
1,1-difluoro-N-(thiophen-2-ylmethyl)propan-2-amine. PubChem. Available from: [Link]
FAQ Sheet - Safe Use of Volatile Chemicals in Biological Applications. Columbia University. Available from: [Link]
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University. Available from: [Link]
Working with Chemicals. In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US); 2011. Available from: [Link]
Lab Safety Manual: Working with Hazardous Materials. Hampshire College. Available from: [Link]
Safety Data Sheet - 1,1-Difluoroethane. Chemical Management. Available from: [Link]
Safety Manual. Duke Chemistry. Available from: [Link]
Chemical Protective Clothing. Oregon OSHA. Available from: [Link]
Fluoride Ring-Opening Kinetic Resolution of Terminal Epoxides: Preparation of (S)-2-Fluoro-1-Phenylethanol. Organic Syntheses. 2012;89:9-18. Available from: [Link]
Fluorination. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available from: [Link]
Fluorine Safety. Purdue University. Available from: [Link]
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. 2022;29(1):33-43. Available from: [Link]